molecular formula C5H10BF3KNS B1463049 Potassium 4-trifluoroboratomethylthiomorpholine CAS No. 1150654-80-0

Potassium 4-trifluoroboratomethylthiomorpholine

Cat. No.: B1463049
CAS No.: 1150654-80-0
M. Wt: 223.11 g/mol
InChI Key: KCUIXVZONFYNMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 4-trifluoroboratomethylthiomorpholine is a useful research compound. Its molecular formula is C5H10BF3KNS and its molecular weight is 223.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

potassium;trifluoro(thiomorpholin-4-ylmethyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BF3NS.K/c7-6(8,9)5-10-1-3-11-4-2-10;/h1-5H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUIXVZONFYNMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CN1CCSCC1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BF3KNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670581
Record name Potassium trifluoro[(thiomorpholin-4-yl)methyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150654-80-0
Record name Potassium trifluoro[(thiomorpholin-4-yl)methyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Potassium 4-(Trifluoromethyl)thiomorpholine-1-ium-1-yl)methanide trifluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed protocol for the synthesis and comprehensive characterization of Potassium 4-(Trifluoromethyl)thiomorpholine-1-ium-1-yl)methanide trifluoroborate (Potassium 4-trifluoroboratomethylthiomorpholine). This organotrifluoroborate salt is a valuable building block in modern synthetic chemistry, merging the robust, air- and moisture-stable nature of potassium organotrifluoroborates with the privileged thiomorpholine scaffold, a motif frequently encountered in pharmacologically active compounds. This document is intended for researchers, chemists, and professionals in drug development, offering field-proven insights into the causality of experimental choices, self-validating characterization protocols, and the potential applications of this versatile reagent.

Introduction: The Strategic Value of Organotrifluoroborates

Potassium organotrifluoroborates have emerged as superior surrogates for boronic acids and their esters in a multitude of synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1] Their appeal stems from their remarkable stability; they are typically crystalline, monomeric solids that are stable to air and moisture, allowing for indefinite storage without degradation.[2] This stability circumvents common issues associated with boronic acids, such as dehydration to form boroxines and susceptibility to protodeboronation.

The target molecule, this compound, is of particular interest. It incorporates the thiomorpholine heterocycle, a "privileged scaffold" known to be a core component in a wide array of bioactive molecules with applications including antitubercular, antioxidant, and hypolipidemic activities.[3][4][5] By functionalizing this scaffold with a trifluoroboratomethyl group, we create a stable, ready-to-use nucleophilic partner for introducing the thiomorpholine methyl moiety into complex molecular architectures, a significant advantage in medicinal chemistry and drug discovery programs.

Synthetic Strategy and Mechanistic Rationale

The synthesis of this compound is most efficiently achieved via a direct nucleophilic substitution (SN2) pathway. This strategy leverages the reactivity of potassium halomethyltrifluoroborates as electrophilic precursors.

Core Rationale:

The tetracoordinate nature of the boron atom in organotrifluoroborates renders it inert to the typical "ate" complex formation that precedes rearrangement in α-halo boronate esters.[6] This inherent stability allows the halide on the adjacent carbon to be displaced directly by a suitable nucleophile without compromising the C-B bond. Thiomorpholine, a secondary cyclic amine, serves as an excellent nucleophile for this purpose.

The chosen synthetic route involves the reaction of thiomorpholine with potassium bromomethyltrifluoroborate. This precursor is preferred due to its established synthesis and reactivity.[6][7][8] The reaction proceeds through an intermediate ammoniomethyltrifluoroborate salt, which is subsequently converted to the final potassium salt.[9]

Synthesis_Pathway Start Thiomorpholine + Potassium Bromomethyltrifluoroborate Intermediate Ammoniomethyltrifluoroborate Intermediate (Halide Salt) Start->Intermediate S N 2 Displacement (THF or Neat) Product Potassium 4-trifluoroboratomethyl- thiomorpholine (Target Compound) Intermediate->Product Base Treatment (e.g., K₂CO₃ in Acetone)

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, where successful execution yields a product whose purity can be readily confirmed by the characterization methods outlined in the subsequent section.

Materials:

  • Potassium bromomethyltrifluoroborate (1)

  • Thiomorpholine

  • Tetrahydrofuran (THF), anhydrous

  • Potassium carbonate (K₂CO₃) or Potassium bicarbonate (KHCO₃)

  • Acetone, anhydrous

Instrumentation:

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Vacuum filtration apparatus

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend potassium bromomethyltrifluoroborate (1.0 eq) in anhydrous THF. The use of THF is recommended for valuable amines to ensure homogeneity, though the reaction can also be performed neat.[9]

  • Nucleophilic Addition: To the stirred suspension, add thiomorpholine (1.1 eq) dropwise at room temperature. A slight excess of the amine ensures complete consumption of the limiting halomethyltrifluoroborate.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress can be monitored by ¹⁹F NMR of an aliquot, observing the disappearance of the starting material's signal and the appearance of a new signal corresponding to the ammonium salt intermediate.

  • Intermediate Conversion: After the reaction is complete, remove the THF under reduced pressure. To the resulting residue, add anhydrous acetone. This solvent choice is critical for the next step.

  • Salt Formation and Purification: Add powdered potassium carbonate (K₂CO₃, 2.0 eq) to the acetone suspension. Heat the mixture to reflux for 1-2 hours. This base treatment is essential; it deprotonates the intermediate ammonium salt to form the desired potassium salt, which is sparingly soluble in hot acetone.[9] Concurrently, the byproduct potassium bromide (KBr) is formed.

  • Isolation: Filter the hot suspension through a Büchner funnel. The KBr and excess K₂CO₃, being largely insoluble in hot acetone, are removed.

  • Product Crystallization: Allow the filtrate to cool to room temperature and then place it in a freezer (-20 °C) to induce crystallization of the final product.

  • Final Collection: Collect the crystalline solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum. The product is typically obtained as a stable, white solid.

Comprehensive Characterization Workflow

A multi-technique approach is required for the unambiguous structural confirmation and purity assessment of the synthesized salt. Each technique provides a unique and complementary piece of structural information.

Characterization_Workflow cluster_NMR Product Synthesized White Solid NMR NMR Spectroscopy Product->NMR HRMS High-Resolution Mass Spectrometry (HRMS) Product->HRMS XRAY Single-Crystal X-ray Diffraction Product->XRAY H1_NMR ¹H NMR (Proton Environment) NMR->H1_NMR C13_NMR ¹³C NMR (Carbon Skeleton) NMR->C13_NMR F19_NMR ¹⁹F NMR (BF₃ Integrity) NMR->F19_NMR B11_NMR ¹¹B NMR (Boron Coordination) NMR->B11_NMR

Caption: Logical workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural elucidation in solution. A full suite of 1D NMR experiments (¹H, ¹³C, ¹⁹F, ¹¹B) should be performed.[10][11]

Nucleus Expected Chemical Shift (ppm) Key Information Provided
¹H NMR ~2.7-3.0 (m, 4H, -S-CH₂-), ~2.5-2.8 (m, 4H, -N-CH₂-), ~2.0-2.2 (q, 2H, -N-CH₂-BF₃)Confirms the presence and connectivity of the thiomorpholine ring protons and the methylene bridge. The CH₂-BF₃ signal often appears as a quartet due to coupling with ¹¹B.
¹³C NMR ~55-60 (-N-CH₂-), ~25-30 (-S-CH₂-), C-BF₃ signal may be broad or unobserved.[12]Verifies the carbon framework of the molecule. The carbon directly attached to the boron atom is often difficult to observe due to quadrupolar relaxation.
¹⁹F NMR -135 to -150A single, sharp signal in this region is diagnostic for the trifluoroborate anion and confirms the integrity of the [R-BF₃]K moiety.[10][12]
¹¹B NMR +3 to +6 (quartet)A relatively sharp quartet confirms the tetracoordinate environment of the boron atom, with coupling to the three fluorine atoms (¹JB-F).[10][11]
High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact mass of the molecule, which is crucial for confirming its elemental composition.

  • Technique: Electrospray Ionization (ESI) in negative ion mode is the method of choice for analyzing potassium organotrifluoroborates.[13][14][15]

  • Expected Result: The analysis will detect the trifluoroborate anion, [C₅H₁₀BF₃NS]⁻. The experimentally measured mass-to-charge ratio (m/z) should match the calculated exact mass to within 5 ppm.

  • Calculated Exact Mass for [C₅H₁₀BF₃NS]⁻: 184.0538

Single-Crystal X-ray Diffraction

For an unequivocal confirmation of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.

Protocol for Crystal Growth:

  • Dissolve a small amount of the purified product in a minimal amount of a hot solvent (e.g., acetone, isopropanol).

  • Allow the solution to cool slowly to room temperature.

  • Employ techniques such as slow evaporation or vapor diffusion (e.g., using diethyl ether as the anti-solvent) to promote the growth of single crystals suitable for diffraction.

While a specific crystal structure for this exact compound is not publicly deposited, the analysis of an analogous structure would provide precise bond lengths, bond angles, and the solid-state packing arrangement of the ions.[16][17]

Applications in Synthetic Chemistry

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. It is a bench-stable precursor for the introduction of the CH₂-thiomorpholine fragment.

Suzuki-Miyaura Cross-Coupling: The compound can be coupled with a wide range of aryl and heteroaryl halides or triflates to form C(sp³)–C(sp²) bonds. The reaction typically requires a palladium catalyst, a suitable ligand (e.g., a phosphine ligand like RuPhos), and a base in a mixed solvent system.[18][19] The trifluoroborate salt undergoes slow hydrolysis under the basic reaction conditions to release the active boronic acid species in situ, minimizing unwanted side reactions.[20] This makes it a highly valuable and versatile tool for constructing complex molecules in pharmaceutical and materials science research.

Conclusion

This guide has detailed a robust and reliable methodology for the synthesis of this compound via nucleophilic substitution. The comprehensive characterization workflow, employing a combination of NMR spectroscopy, high-resolution mass spectrometry, and X-ray crystallography, provides a self-validating system to ensure the structural integrity and purity of the final product. As a stable, easily handled solid, this reagent is an excellent building block for introducing the medicinally relevant thiomorpholine moiety into diverse molecular scaffolds, promising significant utility for researchers in organic synthesis and drug discovery.

References

  • Petrillo, D. E., Kohli, R. K., & Molander, G. A. (2007). Accurate mass determination of organotrifluoroborates. Journal of the American Society for Mass Spectrometry, 18(3), 404–405. Available at: [Link][13]

  • Petrillo, D. E., et al. (2007). Accurate mass determination of organotrifluoroborates. Journal of the American Society for Mass Spectrometry. Available at: [Link][14]

  • Petrillo, D. E., et al. (2007). Accurate mass determination of organotrifluoroborates. PubMed. Available at: [Link][15]

  • Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates: Expanding Organoboron Chemistry. Aldrichimica Acta, 38(2), 49-56. Available at: [Link]

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. Available at: [Link][18]

  • Molander, G. A., & Jean-Gérard, L. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 73(13), 5143–5145. Available at: [Link][19]

  • dos Santos, M. R., & Pilli, R. A. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 890–894. Available at: [Link][10]

  • Petrillo, D. E., et al. (2007). Accurate mass determination of organotrifluoroborates. Scilit. Available at: [Link]

  • dos Santos, M. R., & Pilli, R. A. (2009). (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates. PubMed. Available at: [Link][11]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. Available at: [Link][21]

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Available at: [Link][2]

  • Cox, P. A., et al. (2016). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 138(26), 8170–8177. Available at: [Link][20]

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-267. Available at: [Link][3]

  • Asirvatham, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link][4]

  • Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. Available at: [Link][6]

  • Willcox, D. R., et al. (2024). Crystal structure of potassium trifluoroborate salt 10. ResearchGate. Available at: [Link][17]

  • Ollivier, C., et al. (2012). Synthesis and Minisci Reactions of Organotrifluoroborato Building Blocks. The Journal of Organic Chemistry, 77(17), 7538–7547. Available at: [Link][12]

  • Asirvatham, S., et al. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. Available at: [Link][22]

  • Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters. Available at: [Link][7]

  • Tsolaki, E., et al. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 348(9), 659–668. Available at: [Link][5]

  • Broom, T., et al. (2011). The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry. Organic Process Research & Development, 15(4), 857–868. Available at: [Link][8]

Sources

An In-depth Technical Guide to CAS 1150654-80-0: Potassium 4-trifluoroboratomethylthiomorpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 4-trifluoroboratomethylthiomorpholine, registered under CAS number 1150654-80-0, is an organoboron compound that has garnered interest within the scientific community, particularly in the realm of organic synthesis and medicinal chemistry. As a member of the organotrifluoroborate family, it offers a unique combination of stability and reactivity, making it a valuable reagent and building block. Organotrifluoroborates are known for being crystalline, easy to handle, and stable in the presence of air and moisture, which is a significant advantage over their boronic acid counterparts.[1][2] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, with a focus on its utility for professionals in research and drug development.

Chemical Identity and Structure

The fundamental characteristics of this compound are summarized in the table below, providing a clear identification of the compound.

IdentifierValue
CAS Number 1150654-80-0
IUPAC Name potassium;trifluoro(thiomorpholin-4-ylmethyl)boranuide
Synonyms Potassium trifluoro(thiomorpholinomethyl)borate, Potassium trifluoro[(thiomorpholin-4-yl)methyl]borate(1-)
Molecular Formula C₅H₁₀BF₃KNS
Molecular Weight 223.11 g/mol [3]
InChI Key KCUIXVZONFYNMW-UHFFFAOYSA-N[4]

The structure of this compound features a central boron atom bonded to three fluorine atoms and a methyl group, which is in turn linked to the nitrogen atom of a thiomorpholine ring. The negative charge on the borate complex is balanced by a potassium cation.

Caption: 2D structure of this compound.

Physicochemical Properties

PropertyValue/Description
Appearance Typically a solid.[4]
Solubility Expected to have good solubility in polar aprotic solvents like THF.[3]
Stability Organotrifluoroborates are known for their stability to air and moisture, making them advantageous for storage and handling compared to boronic acids.[1][2]

Standard analytical techniques for the characterization of this compound include:

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be used to confirm the presence of the thiomorpholine ring and the trifluoroborate group.[3]

  • High-Resolution Mass Spectrometry (HRMS): This technique is essential for verifying the molecular ion and confirming the elemental composition.[3]

Synthesis

A general and robust method for the synthesis of potassium organotrifluoroborates involves the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[1][2] While a specific protocol for this compound is not detailed in the literature, a plausible synthetic route can be proposed based on established methodologies.

Proposed Synthetic Protocol

This protocol is a representative example based on the synthesis of similar organotrifluoroborates.

Step 1: Synthesis of Thiomorpholin-4-ylmethylboronic acid

A detailed, validated protocol for this specific precursor is not available. However, it could potentially be synthesized from thiomorpholine and a suitable halomethylboronic acid ester.

Step 2: Conversion to this compound

  • Reaction Setup: In a polyethylene or Teflon vessel (to prevent etching of glassware by HF), dissolve the crude thiomorpholin-4-ylmethylboronic acid in methanol.

  • Addition of KHF₂: To the stirred solution, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) in a stoichiometric amount.

  • Precipitation: The potassium organotrifluoroborate salt is typically insoluble in the reaction mixture and will precipitate out of the solution.

  • Isolation: The precipitate is collected by filtration, washed with cold water and then a cold, non-polar organic solvent (e.g., diethyl ether or hexane) to remove any remaining impurities.

  • Drying: The resulting solid is dried under vacuum to yield the final product, this compound.

start Thiomorpholin-4-ylmethylboronic acid in Methanol reagent Add KHF2 (aq) start->reagent reaction Stir at Room Temperature reagent->reaction precipitation Precipitation of Product reaction->precipitation filtration Filter and Collect Solid precipitation->filtration wash Wash with Cold Water and Ether filtration->wash dry Dry Under Vacuum wash->dry product This compound dry->product

Caption: Proposed workflow for the synthesis of this compound.

Applications in Organic Synthesis

The primary application of this compound is as a precursor in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][5] The trifluoroborate group serves as a stable, protected form of the boronic acid, which can be unmasked in situ under the reaction conditions.

Suzuki-Miyaura Cross-Coupling

This reaction is a powerful tool for the formation of carbon-carbon bonds. In a typical Suzuki-Miyaura coupling, an organohalide or triflate is coupled with an organoboron compound in the presence of a palladium catalyst and a base.

cluster_reactants Reactants cluster_catalyst Catalytic Cycle A Potassium 4-trifluoroboratomethyl- thiomorpholine E Transmetalation (R-Pd(II)-R') A->E B Aryl/Vinyl Halide (R-X) D Oxidative Addition (R-Pd(II)-X) B->D C Pd(0) Catalyst C->D D->E F Reductive Elimination E->F F->C Regenerates Catalyst G Coupled Product (R-R') F->G

Caption: Simplified schematic of a Suzuki-Miyaura cross-coupling reaction.

The use of organotrifluoroborates like CAS 1150654-80-0 in these reactions offers several advantages, including enhanced stability, which can lead to higher yields and cleaner reactions, particularly with complex substrates.[5]

Potential in Drug Discovery and Development

While there are no specific reports on the biological activity of this compound itself, its structural motifs suggest potential as a valuable building block in medicinal chemistry. The thiomorpholine scaffold is present in a number of biologically active compounds. Furthermore, the ability to introduce the thiomorpholinomethyl group into various molecular frameworks via cross-coupling reactions opens up avenues for the synthesis of novel chemical entities for drug discovery programs.

A study on a related compound, potassium thiophene-3-trifluoroborate, demonstrated antinociceptive properties, suggesting that organotrifluoroborate compounds may have intrinsic biological activities worth exploring.[6]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound should be consulted before handling.[4] Generally, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound (CAS 1150654-80-0) is a stable and versatile organotrifluoroborate salt with significant potential as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its ease of handling and stability make it an attractive alternative to the corresponding boronic acid. For researchers and professionals in drug development, this compound represents a valuable tool for the construction of complex molecules and the exploration of new chemical space. Further investigation into its own potential biological activity, as well as its application as a synthetic building block, is warranted.

References

  • Vertex AI Search. (n.d.). This compound | 1150654-80-0.
  • CymitQuimica. (n.d.). Borate(1-), trifluoro(4-thiomorpholinylmethyl)-, potassium (1:1), (T-4)-.
  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC.
  • BOC Sciences. (n.d.). BOC Sciences (Page 375) @ ChemBuyersGuide.com, Inc.
  • D'Souza, D. M., & O'Doherty, G. A. (2012). Organotrifluoroborate Sugar Conjugates for a Guided Boron Neutron Capture Therapy: From Synthesis to Positron Emission Tomography. PMC.
  • Stefani, H. A., & Cella, R. (2007). Recent Advances in Organotrifluoroborates Chemistry. ResearchGate.
  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ACS Publications.
  • Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. ACS Publications.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Premix Group. (n.d.). SAFETY DATA SHEET (INFORMATION FORM FOR CHEMICALS DATA).
  • ChemicalBook. (n.d.). Allylacetic acid (591-80-0) 1H NMR spectrum.
  • Instrument.com.cn. (n.d.). 2-Benzoxazolinone_Model Specifications_Manufacturer's Quotation_Shanghai Jining Industrial Co., Ltd..
  • Shabalin, A. Y., et al. (2013). Synthesis of K[4-ROC6F4BF3] from potassium pentafluorophenyltrifluoroborate and O-nucleophiles. ResearchGate.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl anthranilate.
  • Campeau, L.-C., et al. (2012). The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry.
  • Langan, P., et al. (2019). Crystallization of a potassium ion channel and X-ray and neutron data collection. PMC.
  • Mafud, A. C., et al. (2012). Potassium morpholine-4-carbodithioate monohydrate. PMC.
  • Shrimanker, I., & Bhattarai, S. (2024). Potassium. NCBI Bookshelf.
  • Clayton, G. M., et al. (2008). Combining electron crystallography and X-ray crystallography to study the MlotiK1 cyclic nucleotide-regulated potassium channel. PMC.
  • Green, S. P., et al. (n.d.). X-ray crystal structure of THF-coordinated potassium.... ResearchGate.
  • Zhou, M., & MacKinnon, R. (2003). The Barium Site in a Potassium Channel by X-Ray Crystallography. PMC.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 1150654-80-0.
  • de Campos, M. M., et al. (2013). Toxicological Investigation and Antinociceptive Property of Potassium Thiophene-3-Trifluoroborate. PMC.
  • Wang, L., et al. (2012). Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. ResearchGate.
  • Basuli, F., et al. (2020). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. NIH.
  • Bushinsky, D. A., et al. (2016). Mechanism of Action and Pharmacology of Patiromer, a Nonabsorbed Cross-Linked Polymer That Lowers Serum Potassium Concentration in Patients With Hyperkalemia. PubMed.
  • Tachibana, A., et al. (1993). Potassium-stimulating mechanism of geranylgeranyl diphosphate synthase of Methanobacterium thermoformicicum SF-4. PubMed.

Sources

An In-depth Technical Guide to the Stability and Handling of N-methylthiomorpholine Trifluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Chemistry of a Novel Boron-Based Reagent

N-methylthiomorpholine trifluoroborate represents a confluence of the well-established utility of the thiomorpholine scaffold in medicinal chemistry and the unique reactivity and stability of organotrifluoroborate salts.[1][2] As drug development professionals increasingly turn to novel chemical entities, a thorough understanding of their fundamental properties is paramount. This guide provides a comprehensive analysis of the predicted stability and handling considerations for N-methylthiomorpholine trifluoroborate, drawing upon established principles of organoboron chemistry and the known characteristics of its constituent moieties. While direct literature on this specific compound is sparse, this document serves as an expert-level predictive resource, designed to empower researchers to handle this reagent with confidence and to design robust experimental protocols.

Deconstructing the Molecule: A Foundation for Understanding Stability

The stability and handling of N-methylthiomorpholine trifluoroborate are best understood by considering the individual contributions of its cationic N-methylthiomorpholine component and its trifluoroborate anion.

The N-methylthiomorpholine Cation: A Stable Heterocycle

The N-methylthiomorpholine moiety is a saturated heterocycle that is generally stable under a range of conditions. The presence of the sulfur atom and the tertiary amine introduces specific chemical properties:

  • Oxidative Sensitivity of the Thioether: The sulfur atom in the thiomorpholine ring is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone. This oxidation can be initiated by strong oxidizing agents or, more slowly, by atmospheric oxygen over prolonged periods.

  • Basicity of the Tertiary Amine: The N-methyl group enhances the basicity of the nitrogen atom. While protonation is not a concern in the context of the trifluoroborate salt, the nitrogen's lone pair can participate in coordination with metals or other Lewis acidic species.

The Trifluoroborate Anion: A Robust Counterion with Latent Reactivity

Potassium organotrifluoroborates are widely recognized for their stability compared to their boronic acid counterparts.[2][3][4] They are typically crystalline solids that are stable to air and moisture for extended periods.[4][5] This stability is a key advantage in their application in organic synthesis.[2][3] However, their reactivity profile, particularly their hydrolytic stability, is nuanced and dependent on various factors.[6][7]

  • General Stability: Trifluoroborate salts are tetracoordinate boron species, which protects the boron atom from the rapid decomposition pathways that can affect tricoordinate organoboron compounds.[4]

  • Hydrolytic Stability: The hydrolysis of organotrifluoroborates to the corresponding boronic acids is a critical step in many of their applications, such as the Suzuki-Miyaura cross-coupling reaction.[6][7][8] The rate of this hydrolysis is highly variable and is influenced by factors such as pH, temperature, and the presence of catalysts or fluoride scavengers.[6][7][8] For many organotrifluoroborates, hydrolysis is slow under neutral or basic conditions.[6]

Predicted Stability Profile of N-methylthiomorpholine Trifluoroborate

Based on the analysis of its components, the following stability profile for N-methylthiomorpholine trifluoroborate can be predicted:

Factor Predicted Stability Rationale and Key Considerations
Thermal Stability Moderate to HighBorate salts, in general, exhibit thermal decomposition pathways that involve dehydration and dehydroxylation at elevated temperatures.[9][10][11] The specific decomposition temperature for N-methylthiomorpholine trifluoroborate would need to be determined experimentally, likely through thermogravimetric analysis (TGA).
Hydrolytic Stability High in Neutral and Acidic MediaOrganotrifluoroborates generally exhibit slow hydrolysis.[6] The N-methylthiomorpholine cation is unlikely to significantly alter the inherent stability of the trifluoroborate anion towards water. Hydrolysis is expected to be slow, especially in the absence of strong bases or catalysts.
Oxidative Stability ModerateThe thioether linkage is the primary site of oxidative vulnerability. Exposure to strong oxidizing agents should be avoided. Long-term storage should ideally be under an inert atmosphere to minimize slow oxidation by air.
Photostability HighSaturated heterocyclic systems and trifluoroborate salts are not typically susceptible to degradation by visible light. However, as a general precaution, storage in amber vials is recommended.

Recommended Handling and Storage Protocols

Adherence to proper handling and storage procedures is crucial for maintaining the integrity of N-methylthiomorpholine trifluoroborate and ensuring experimental reproducibility.

Personal Protective Equipment (PPE)

Given the potential hazards associated with fine chemical powders and the properties of related compounds like N-methylmorpholine and thiomorpholine, the following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: A NIOSH-approved respirator is recommended if handling large quantities or if the material is dusty.

  • Skin and Body Protection: A lab coat should be worn at all times.

Storage Conditions

To ensure the long-term stability of N-methylthiomorpholine trifluoroborate, the following storage conditions are recommended:

  • Temperature: Store at room temperature (20-25°C).

  • Atmosphere: For long-term storage, it is advisable to store under an inert atmosphere (e-g., argon or nitrogen) to prevent potential oxidation of the thioether.

  • Container: Store in a tightly sealed, amber glass vial to protect from light and moisture.

  • Incompatibilities: Avoid storage near strong oxidizing agents.

Dissolution and Solution Stability
  • Solvent Selection: N-methylthiomorpholine trifluoroborate is expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., methanol, water).

  • Solution Preparation: Prepare solutions fresh whenever possible. If solutions need to be stored, they should be kept at low temperatures (2-8°C) and protected from light. The stability in solution will be solvent-dependent and should be experimentally verified for long-term experiments.

Experimental Workflow for Stability Assessment

The following experimental protocols are designed to empirically validate the predicted stability of N-methylthiomorpholine trifluoroborate.

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To determine the decomposition temperature of N-methylthiomorpholine trifluoroborate.

Methodology:

  • Place a small, accurately weighed sample (5-10 mg) of N-methylthiomorpholine trifluoroborate into a TGA pan.

  • Heat the sample from room temperature to 600°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the mass loss as a function of temperature. The onset of significant mass loss indicates the decomposition temperature.

High-Performance Liquid Chromatography (HPLC) for Hydrolytic and Photostability

Objective: To assess the stability of N-methylthiomorpholine trifluoroborate in aqueous solutions and upon exposure to light.

Methodology:

  • Prepare a stock solution of N-methylthiomorpholine trifluoroborate in a suitable solvent (e.g., acetonitrile).

  • For hydrolytic stability, dilute the stock solution into aqueous buffers at various pH values (e.g., pH 4, 7, and 9).

  • For photostability, expose a solution of the compound to a controlled light source (e.g., a photostability chamber).

  • Analyze the samples by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Monitor for the appearance of degradation products and the decrease in the peak area of the parent compound.

experimental_workflow cluster_stability_assessment Stability Assessment Workflow cluster_thermal Thermal Stability cluster_hydrolytic_photo Hydrolytic & Photostability start N-methylthiomorpholine trifluoroborate Sample tga Thermogravimetric Analysis (TGA) start->tga hplc_prep Prepare Solutions (Aqueous Buffers & Light Exposure) start->hplc_prep tga_result Decomposition Temperature tga->tga_result hplc_analysis HPLC Analysis (Time Course) hplc_prep->hplc_analysis hplc_result Degradation Profile hplc_analysis->hplc_result

Workflow for assessing the stability of N-methylthiomorpholine trifluoroborate.

Concluding Remarks: A Call for Empirical Validation

This guide has provided a detailed, predictive analysis of the stability and handling of N-methylthiomorpholine trifluoroborate based on fundamental chemical principles and data from analogous compounds. As with any novel chemical entity, the insights presented herein should be viewed as a starting point for rigorous experimental investigation. By following the recommended handling procedures and employing the outlined stability assessment workflows, researchers can confidently and safely incorporate this promising reagent into their drug discovery and development programs.

References

  • Thermal decomposition and reversible transformation of ulexite NaCaB 5 O 6 (OH) 6 ·5H 2 O.
  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling - Account.
  • The thermal decomposition of salts of boronic acids - ElectronicsAndBooks.
  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling - ResearchG
  • Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis | Chemical Reviews - ACS Public
  • (PDF) Thermal behavior of borax, Na2B4O5(OH)
  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
  • Thermal decomposition of borax - Semantic Scholar.
  • Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed.
  • Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed.
  • Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.
  • Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - NIH.

Sources

A Deep Dive into the Spectroscopic Characterization of Potassium 4-trifluoroboratomethylthiomorpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Potassium 4-trifluoroboratomethylthiomorpholine (CAS No. 1150654-80-0) is a stable, versatile organoboron compound with significant potential in synthetic chemistry, particularly in cross-coupling reactions.[1] As with any reagent destined for applications in drug discovery and development, a thorough and unambiguous characterization is paramount. This technical guide provides a comprehensive overview of the expected spectroscopic signature of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The document details not only the anticipated data but also the underlying principles and experimental considerations necessary for its acquisition and interpretation, thereby establishing a framework for its reliable identification and quality control.

Introduction: The Rise of Organotrifluoroborates

Organotrifluoroborate salts have emerged as highly valuable building blocks in modern organic synthesis. Their enhanced stability compared to boronic acids, coupled with their robust reactivity in a variety of chemical transformations, has cemented their place in the synthetic chemist's toolbox. This compound, incorporating a thiomorpholine moiety, is of particular interest due to the prevalence of this heterocycle in medicinally active compounds.[2][3] A complete understanding of its spectroscopic properties is the foundation for its effective and reproducible use in complex synthetic campaigns.

Synthesis and Molecular Structure

The synthesis of this compound is typically achieved through the nucleophilic substitution of a halomethyltrifluoroborate with thiomorpholine.[1] The resulting ammonium salt is then treated with a potassium base, such as potassium bicarbonate or carbonate, to yield the final potassium salt.[1]

Molecular Formula: C₅H₁₀BF₃KNS[4]

Molecular Weight: 223.11 g/mol [1]

Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. A comprehensive analysis involves the acquisition of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra.

Expected ¹H NMR Data

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
N-CH₂ -B2.5 - 3.0Singlet2H
S-CH₂ -CH₂-N2.8 - 3.2Multiplet4H
N-CH₂ -CH₂-S2.6 - 3.0Multiplet4H

Rationale: The methylene protons adjacent to the nitrogen and boron will appear as a singlet, shifted downfield due to the influence of the electronegative nitrogen and the trifluoroborate group. The protons of the thiomorpholine ring will appear as two multiplets, corresponding to the methylene groups adjacent to the sulfur and nitrogen atoms.

Expected ¹³C NMR Data

The carbon NMR spectrum will reveal the number of distinct carbon environments.

Assignment Expected Chemical Shift (δ, ppm)
N-C H₂-B45 - 55 (broad)
S-C H₂-CH₂-N50 - 60
N-C H₂-CH₂-S25 - 35

Rationale: The carbon atom directly attached to the boron will exhibit a broad signal due to quadrupolar relaxation of the boron nucleus.[1][5] The chemical shifts of the thiomorpholine carbons are influenced by the neighboring heteroatoms.

Expected ¹⁹F NMR Data

¹⁹F NMR is highly sensitive and provides a clear signature for the trifluoroborate moiety.

Assignment Expected Chemical Shift (δ, ppm) Multiplicity
BF₃ -130 to -145Quartet

Rationale: The three equivalent fluorine atoms will give rise to a single resonance. This signal will be split into a quartet due to coupling with the ¹¹B nucleus (spin I = 3/2).[1][5]

Expected ¹¹B NMR Data

¹¹B NMR is crucial for confirming the presence and coordination of the boron atom.

Assignment Expected Chemical Shift (δ, ppm) Multiplicity
-B F₃3 - 8Quartet

Rationale: The tetracoordinate boron of the trifluoroborate anion will appear as a quartet due to coupling with the three attached fluorine atoms.[1][5] The chemical shift is characteristic of an sp³-hybridized boron in an organotrifluoroborate salt.

Experimental Protocol for NMR Data Acquisition

G cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing prep1 Dissolve ~10-20 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆). prep2 Transfer the solution to a 5 mm NMR tube. prep1->prep2 setup1 Use a multinuclear NMR spectrometer (e.g., 400 MHz or higher). setup2 Tune and match the probe for ¹H, ¹³C, ¹⁹F, and ¹¹B frequencies. setup1->setup2 setup3 Lock on the deuterium signal of the solvent and shim the magnetic field. setup2->setup3 acq1 Acquire ¹H spectrum using a standard pulse sequence (e.g., zg30). acq2 Acquire ¹³C{¹H} spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). acq1->acq2 acq3 Acquire ¹⁹F spectrum. acq2->acq3 acq4 Acquire ¹¹B spectrum. acq3->acq4 proc1 Apply Fourier transformation to the acquired FIDs. proc2 Phase correct the spectra. proc1->proc2 proc3 Calibrate the chemical shift scales using the residual solvent peak (for ¹H and ¹³C) or an external standard. proc2->proc3 cluster_sample_prep cluster_sample_prep cluster_instrument_setup cluster_instrument_setup cluster_sample_prep->cluster_instrument_setup cluster_data_acquisition cluster_data_acquisition cluster_instrument_setup->cluster_data_acquisition cluster_data_processing cluster_data_processing cluster_data_acquisition->cluster_data_processing G cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing prep1 Place a small amount of the solid sample directly onto the ATR crystal. setup1 Ensure the ATR accessory is clean and a background spectrum has been collected. acq1 Lower the ATR anvil to ensure good contact between the sample and the crystal. acq2 Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹). acq1->acq2 proc1 Perform ATR correction if necessary. proc2 Identify and label the major absorption peaks. proc1->proc2 cluster_sample_prep cluster_sample_prep cluster_instrument_setup cluster_instrument_setup cluster_sample_prep->cluster_instrument_setup cluster_data_acquisition cluster_data_acquisition cluster_instrument_setup->cluster_data_acquisition cluster_data_processing cluster_data_processing cluster_data_acquisition->cluster_data_processing

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule.

Expected Mass Spectrometric Data

For a compound like this compound, electrospray ionization (ESI) would be a suitable technique.

Technique Expected Ion m/z
ESI (+)[M-K+2H]⁺186.07
ESI (-)[C₅H₁₀BF₃NS]⁻184.06
High Resolution MS (ESI-)[C₅H₁₀BF₃NS]⁻184.0588

Rationale: In positive ion mode, it is unlikely to observe the intact potassium salt. Protonation of the anion after loss of the potassium ion is a more probable event. In negative ion mode, the detection of the trifluoroboratomethylthiomorpholine anion is expected to be the base peak. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the ion.

Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-MS)

G cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing prep1 Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). setup1 Calibrate the mass spectrometer using a standard calibration solution. setup2 Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) for optimal ionization. setup1->setup2 acq1 Infuse the sample solution into the ESI source at a constant flow rate. acq2 Acquire the mass spectrum in both positive and negative ion modes over a suitable m/z range. acq1->acq2 proc1 Analyze the resulting mass spectra to identify the molecular ion and any significant fragment ions. proc2 For HRMS data, calculate the elemental composition of the observed ions. proc1->proc2 cluster_sample_prep cluster_sample_prep cluster_instrument_setup cluster_instrument_setup cluster_sample_prep->cluster_instrument_setup cluster_data_acquisition cluster_data_acquisition cluster_instrument_setup->cluster_data_acquisition cluster_data_processing cluster_data_processing cluster_data_acquisition->cluster_data_processing

Caption: Workflow for ESI-MS data acquisition.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS techniques, provides a robust and reliable method for its structural confirmation and purity assessment. The expected data presented in this guide, derived from established principles of spectroscopy and literature precedents for similar compounds, serves as a benchmark for researchers and quality control analysts. Adherence to the outlined experimental protocols will ensure the generation of high-quality, reproducible data, which is fundamental to the successful application of this versatile reagent in research and development.

References

  • da Silva, F. C., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. Available at: [Link]

  • ResearchGate. 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. Available at: [Link]

  • SpectraBase. POTASSIUM-4-METHOXYPHENYLTRIFLUOROBORATE. Available at: [Link]

  • ResearchGate. FT-IR vibrational spectra of the ligand potassium morpholine dithiocarbamate (a), it's Ni-II (b) and Cu (II) (c) metal complexes. Available at: [Link]

  • NIST WebBook. Tetrafluoromethane. Available at: [Link]

  • ResearchGate. IR-Fourier absorption spectrum for KTiOPO 4 :F crystal (fluorine ion concentration 7.1 mol %, KTPF-3). Available at: [Link]

  • NIST WebBook. Potassium sulfate. Available at: [Link]

  • ResearchGate. Fourier Transform-Infrared (FT-IR) spectrum of KAl(SO 4 ) 2 •12H 2 O. Available at: [Link]

  • SpectraBase. Potassium tetrafluoroborate. Available at: [Link]

  • SpectraBase. Potassium 4-tert-butylphenyltrifluoroborate. Available at: [Link]

  • SpectraBase. Potassium 3-nitrophenyltrifluoroborate. Available at: [Link]

  • SpectraBase. Potassium trans-ß-styryltrifluoroborate. Available at: [Link]

  • ResearchGate. Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Available at: [Link]

  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available at: [Link]

Sources

Thiomorpholine Derivatives in Medicinal Chemistry: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles is a constant endeavor. Among the myriad of heterocyclic scaffolds, thiomorpholine has emerged as a "privileged scaffold."[1][2][3][4] This guide provides a comprehensive overview of the applications of thiomorpholine derivatives in medicinal chemistry. We will delve into the physicochemical properties that make this scaffold attractive for drug design, explore its diverse therapeutic applications with a focus on anticancer and antimicrobial agents, and provide practical insights into its synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to leverage the full potential of thiomorpholine in contemporary drug discovery.

The Thiomorpholine Scaffold: A Molecule of Strategic Importance

Thiomorpholine is a saturated six-membered heterocycle containing a sulfur and a nitrogen atom.[5][6] It is the thio-analog of morpholine, where the oxygen atom is replaced by sulfur, a substitution that significantly impacts the molecule's properties and opens up new avenues for drug design.[4][7]

Physicochemical Properties and Rationale in Drug Design

The strategic incorporation of a thiomorpholine moiety into a drug candidate is often driven by several key considerations:

  • Modulation of Physicochemical Properties: The substitution of oxygen with sulfur generally increases lipophilicity, which can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4][7] This allows for fine-tuning of a molecule's ability to cross biological membranes.

  • Bioisosteric Replacement: Thiomorpholine frequently serves as a bioisostere for the morpholine ring, which is present in numerous FDA-approved drugs.[4][8] This substitution can alter metabolic stability and receptor-binding interactions, sometimes leading to improved efficacy or a more desirable pharmacokinetic profile.

  • Metabolic "Soft Spot": The sulfur atom is a metabolically susceptible site for oxidation, readily forming the corresponding sulfoxide and sulfone.[4][7] This property can be exploited to create prodrugs or to direct metabolism towards predictable and potentially less toxic pathways.

  • Pharmacophoric Interactions: The nitrogen atom can act as a hydrogen bond acceptor or a basic center, while the sulfur atom can engage in non-covalent interactions with biological targets, contributing to the overall binding affinity of the molecule.[4]

General Synthetic Strategies

The thiomorpholine ring can be synthesized through various approaches.[1][2][3] A common and efficient method involves the nucleophilic aromatic substitution (SNAr) reaction of an activated aryl halide (like 4-fluoronitrobenzene) with thiomorpholine in the presence of a base.[7] This method is robust and amenable to the creation of diverse libraries of N-aryl thiomorpholine derivatives for screening.

Therapeutic Applications of Thiomorpholine Derivatives

The versatility of the thiomorpholine scaffold is evident in its application across diverse therapeutic areas, including oncology, infectious diseases, and metabolic disorders.[1][2][3][4]

Anticancer Agents

Thiomorpholine derivatives have shown significant promise as anticancer agents, particularly as inhibitors of key signaling pathways dysregulated in cancer.[1][9]

2.1.1. Mechanism of Action: PI3K Inhibition

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Several thiomorpholine-containing compounds have been developed as potent and selective PI3K inhibitors.[1][4] The thiomorpholine moiety often occupies a specific pocket in the ATP-binding site of the enzyme, contributing to the inhibitor's potency and selectivity.

Illustrative Signaling Pathway: PI3K/AKT/mTOR

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiomorpholine_Inhibitor Thiomorpholine-based PI3K Inhibitor Thiomorpholine_Inhibitor->PI3K inhibits

Caption: PI3K signaling pathway and the inhibitory action of thiomorpholine derivatives.

2.1.2. Key Compounds and Structure-Activity Relationships

Research has shown that substitutions on the thiomorpholine ring and the attached aromatic systems can significantly impact anticancer activity. For instance, in a series of thiazole-thiomorpholine derivatives, compound 2f emerged as a potent inhibitor of matrix metalloproteinase-9 (MMP-9), an enzyme involved in cancer invasion and metastasis.[9] Structure-activity relationship (SAR) studies often reveal that the nature and position of substituents on the phenyl ring are crucial for potent inhibitory activity against specific cancer cell lines.[1]

Table 1: In Vitro Anticancer Activity of Selected Thiomorpholine Derivatives

Compound IDTargetCell LineIC₅₀ (µM)Reference
37a PI3Kα-120[1][2]
38b PI3Kα-151[1][2]
Compound 2f MMP-9-Potent Inhibition[9]

Note: IC₅₀ is the half-maximal inhibitory concentration.

Antimicrobial Agents

The thiomorpholine scaffold is a cornerstone in the development of novel antimicrobial agents, particularly against drug-resistant pathogens.

2.2.1. Antibacterial and Antitubercular Activity

A prominent example is Sutezolid (PNU-100480) , an oxazolidinone antibiotic investigated for the treatment of tuberculosis (TB), including multidrug-resistant strains.[4] Sutezolid is a thiomorpholine analog of the FDA-approved drug Linezolid. The replacement of the morpholine ring in Linezolid with a thiomorpholine S-oxide moiety leads to enhanced activity against Mycobacterium tuberculosis.[4][10] Other studies have explored the synthesis of thiomorpholine-coupled dihydroquinolines, identifying derivatives with potent antitubercular activity (MIC as low as 1.56 µg/mL).[11]

Table 2: Comparative In Vitro Efficacy of Sutezolid and Linezolid

OrganismSutezolid MIC (µg/mL)Linezolid MIC (µg/mL)Reference
M. tuberculosis H37Rv0.06 - 0.250.25 - 1.0[4]
H. influenzaePotent Activity-[10]
M. catarrhalisPotent Activity-[10]

Note: MIC is the Minimum Inhibitory Concentration.

2.2.2. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The evaluation of novel antibacterial agents relies on standardized protocols to determine their potency. The broth microdilution method is a common and reliable technique.

Objective: To determine the lowest concentration of a thiomorpholine derivative that inhibits the visible growth of a specific bacterium.

Materials:

  • Test thiomorpholine derivative, dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli).[12]

  • Nutrient broth (e.g., Mueller-Hinton Broth).

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

  • Positive control (bacterium in broth without test compound).

  • Negative control (broth only).

  • Reference antibiotic (e.g., Ciprofloxacin).[12]

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the test compound in the 96-well plate using the nutrient broth. The concentration range should be chosen based on expected activity.

  • Inoculation: Add a standardized bacterial inoculum to each well, except for the negative control wells.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[4][12] For confirmation, a growth indicator like Alamar Blue or resazurin can be used, where a color change indicates bacterial viability.[4]

Causality and Self-Validation: This protocol includes positive and negative controls to ensure the validity of the experiment. The positive control confirms that the bacteria are viable and the medium supports growth, while the negative control ensures the sterility of the medium. The reference antibiotic provides a benchmark for comparing the potency of the test compound.

Agents for Metabolic and Cardiovascular Disorders

Thiomorpholine derivatives have also been investigated for their beneficial effects on metabolic and cardiovascular health.

2.3.1. Hypolipidemic and Antioxidant Activity

Several studies have reported the synthesis of thiomorpholine derivatives with potent hypolipidemic and antioxidant properties.[1][13][14] These compounds have been shown to inhibit lipid peroxidation and reduce levels of triglycerides, total cholesterol, and low-density lipoprotein (LDL) in animal models of hyperlipidemia.[13][14]

Mechanism of Action: The proposed mechanisms include the inhibition of squalene synthase, an enzyme involved in cholesterol biosynthesis, and the direct scavenging of free radicals due to the antioxidant moieties incorporated into the derivatives.[1][13]

Table 3: Efficacy of a Lead Thiomorpholine Derivative in Hyperlipidemic Rats

Parameter% ReductionReference
Triglycerides80%[13]
Total Cholesterol78%[13]
LDL Cholesterol76%[13]
Other Notable Therapeutic Areas

The structural versatility of thiomorpholine has led to its exploration in a wide range of other therapeutic areas, including:

  • Neuroprotective Agents: Some derivatives have been explored for their potential neuroprotective effects.[3][14]

  • DPP-IV Inhibitors: Thiomorpholine-bearing compounds have been designed as inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes.[1][2][3]

  • Antiprotozoal and Antimalarial Agents: The scaffold has been incorporated into molecules with activity against various protozoan parasites.[1][2][3]

Synthesis and Characterization: A Practical Workflow

The successful development of thiomorpholine-based drug candidates relies on efficient synthetic routes and thorough characterization.

General Synthetic Protocol: N-Arylation of Thiomorpholine

This protocol describes a common method for synthesizing N-aryl thiomorpholine derivatives, which are precursors for many of the applications discussed.[7]

Reaction: Nucleophilic Aromatic Substitution (SNAr)

Materials:

  • 4-Fluoronitrobenzene

  • Thiomorpholine

  • Triethylamine (TEA) or another suitable base

  • Acetonitrile (ACN) as solvent

Procedure:

  • Dissolve 4-fluoronitrobenzene (1 equivalent) in acetonitrile in a round-bottom flask.

  • Add thiomorpholine (1.1 equivalents) to the solution.

  • Add triethylamine (1.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to obtain the desired 4-(4-nitrophenyl)thiomorpholine.[7]

Workflow for Synthesis and Characterization

Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization Start Reactants (e.g., 4-F-Nitrobenzene, Thiomorpholine) Reaction SNAr Reaction Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Product Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (HRMS) Product->MS XRay X-Ray Crystallography (if crystalline) Product->XRay

Caption: A typical workflow from synthesis to structural verification.

Future Perspectives and Conclusion

Thiomorpholine has firmly established its position as a privileged scaffold in medicinal chemistry.[4] Its unique combination of physicochemical properties, metabolic susceptibility, and synthetic accessibility makes it a valuable tool for drug designers. The successful application of thiomorpholine derivatives in developing clinical candidates for tuberculosis and their widespread exploration as kinase inhibitors underscore their therapeutic potential.[4] As our understanding of disease biology deepens, the versatility of the thiomorpholine ring will undoubtedly continue to be harnessed to create the next generation of innovative and effective therapies.

References

  • Asirvatham, S., Thakor, E., & Jain, H. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.
  • (2021, September 25). Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.
  • (2003, December 1). New antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones. Bioorganic & Medicinal Chemistry Letters.
  • synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
  • (2021, October 20). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.
  • Thiomorpholine: A Privileged Scaffold in Medicinal Chemistry. (n.d.). Benchchem.
  • Design, synthesis of novel thiazole‐thiomorpholine derivatives and evaluation of their anticancer activity via in vitro and in silico studies. (n.d.).
  • Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. (n.d.). PubMed.
  • (2019, February 15). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. PubMed.
  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (n.d.). MDPI.
  • (2025, August 7). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity.
  • Thiomorpholine | C4H9NS. (n.d.). PubChem.
  • Figure 2. Various approaches for synthesis of morpholine The various.... (n.d.).
  • Goel, K. K., Singhal, P., Sathish, E., Babu, M. A., Pandey, S. K., Tyagi, Y., Kumar, R., Singh, T. G., & Puri, S. (n.d.). A Minireview on the Morpholine-Ring-Containing U.S.
  • Thiomorpholine. (n.d.). In Wikipedia.

Sources

A Senior Application Scientist's Guide: The Ascendancy of Potassium Alkyltrifluoroborates over Boronic Acids in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Era in Cross-Coupling Chemistry

For decades, boronic acids have been the undisputed workhorses of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Their utility in forging carbon-carbon bonds has been pivotal in the synthesis of complex molecules across various sectors, including pharmaceuticals and materials science.[1][2][3] However, the inherent limitations of boronic acids—namely their instability and propensity for side reactions—have persistently challenged synthetic chemists.[1][2][4][5] This guide provides an in-depth technical analysis of a superior class of reagents: potassium alkyltrifluoroborates. We will explore the fundamental advantages of these crystalline, air- and moisture-stable salts, demonstrating why they are increasingly becoming the reagents of choice for researchers, scientists, and drug development professionals seeking robustness, reliability, and efficiency in their synthetic endeavors.[1][4][6][7]

The Limitations of a Legacy Reagent: Deconstructing Boronic Acids

While instrumental in the advancement of organic synthesis, boronic acids are not without their drawbacks. A thorough understanding of these limitations is crucial to appreciate the transformative potential of potassium alkyltrifluoroborates.

  • Inherent Instability: Boronic acids are susceptible to decomposition upon storage, particularly cyclopropyl-, heteroaryl-, and vinylboronic acids.[2] They readily undergo dehydration to form cyclic trimeric anhydrides (boroxines) or dimeric species, which can lead to uncertainties in stoichiometry and impact reaction reproducibility.[2]

  • Protodeboronation: A significant side reaction, protodeboronation, involves the cleavage of the C-B bond by a proton source, leading to the formation of an undesired C-H bond and a reduction in the yield of the desired cross-coupled product.[1][2][4][8] This often necessitates the use of excess boronic acid to drive the reaction to completion, which is economically and environmentally undesirable.[8]

  • Purification and Handling Challenges: The purification of boronic acids can be challenging, and their stoichiometry is often uncertain due to their tendency to exist as mixtures of the acid and its anhydrides.[2][5]

Potassium Alkyltrifluoroborates: A Paradigm Shift in Stability and Reactivity

Potassium alkyltrifluoroborates have emerged as powerful alternatives that overcome many of the challenges associated with boronic acids.[1][4][9] Their unique structure, featuring a tetracoordinate boron atom, imparts exceptional stability and handling characteristics.[4]

Enhanced Stability and Ease of Handling

The most significant advantage of potassium alkyltrifluoroborates is their remarkable stability.[1][5][6][7][10]

  • Air and Moisture Stability: Unlike many boronic acids, potassium alkyltrifluoroborates are typically crystalline, free-flowing solids that are stable to both air and moisture.[1][4][7][11] This eliminates the need for specialized handling techniques, such as glove boxes or Schlenk lines, for storage and reaction setup.[1] They can be stored indefinitely at room temperature without degradation.[1][4]

  • Reduced Protodeboronation: The tetracoordinate nature of the boron atom in alkyltrifluoroborates makes the C-B bond less susceptible to cleavage, significantly reducing the incidence of protodeboronation.[4][8] This enhanced stability allows for the use of near-stoichiometric amounts of the reagent, improving the atom economy of the reaction.[1][8]

Synthesis of Potassium Alkyltrifluoroborates

The preparation of potassium alkyltrifluoroborates is straightforward and can be achieved through several reliable methods.[1][4][12][13] A common and efficient method involves the reaction of a boronic acid with potassium hydrogen fluoride (KHF₂).[12][14] Alternatively, they can be synthesized via transmetalation from other organometallic reagents, such as Grignard or organolithium reagents, followed by treatment with KHF₂.[1][4][12] Hydroboration of alkenes followed by reaction with KHF₂ is another versatile route.[1][4][15]

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and it is in this arena that the superiority of potassium alkyltrifluoroborates is most evident.

Mechanism of Activation

While boronic acids directly participate in the catalytic cycle after dehydration, potassium alkyltrifluoroborates are considered "protected" forms of boronic acids.[4][16] Under the basic conditions of the Suzuki-Miyaura reaction, they undergo slow hydrolysis to release the corresponding boronic acid in situ.[17][18] This "slow-release" mechanism is advantageous as it maintains a low concentration of the active boronic acid throughout the reaction, minimizing side reactions like homocoupling and protodeboronation.[17][18]

Suzuki_Miyaura_Cycle cluster_reagent Reagent Activation cluster_cycle Catalytic Cycle K_RBF3 K[R-BF3] R_BOH2 R-B(OH)2 K_RBF3->R_BOH2 Hydrolysis (Slow Release) PdII_oxidative R'-Pd(II)-X(Ln) Pd0 Pd(0)Ln Pd0->PdII_oxidative Oxidative Addition (R'-X) PdII_transmetalation R'-Pd(II)-R(Ln) PdII_oxidative->PdII_transmetalation Transmetalation (from R-B(OH)2) PdII_transmetalation->Pd0 Reductive Elimination Product R-R' PdII_transmetalation->Product

Caption: Suzuki-Miyaura cycle with alkyltrifluoroborate activation.

Quantitative Performance Comparison

The practical advantages of potassium alkyltrifluoroborates translate into improved reaction outcomes, particularly in terms of yield and substrate scope.

FeatureBoronic AcidsPotassium AlkyltrifluoroboratesAdvantage of Alkyltrifluoroborates
Stability Prone to decomposition and protodeboronation.[1][2][4][5]Crystalline, air- and moisture-stable solids.[1][4][7][11]Simplified handling, storage, and improved reproducibility.
Stoichiometry Often require excess reagent (up to 250%) due to instability.[8]Can be used in near-stoichiometric amounts.[1][8]Improved atom economy and cost-effectiveness.
Handling May require inert atmosphere techniques.[15]Easy to handle in air.[1][7]Increased operational simplicity and safety.
Reactivity Generally more reactive, but prone to side reactions.[19]"Slow-release" of boronic acid minimizes side reactions.[17][18]Cleaner reactions and often higher isolated yields.
Purification Can be challenging due to the presence of anhydrides.[2][5]Readily purified by recrystallization.[11]Higher purity of starting material.

Experimental Protocols: A Practical Guide

To illustrate the practical application of these reagents, a general protocol for the Suzuki-Miyaura cross-coupling of a potassium alkyltrifluoroborate with an aryl chloride is provided below.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a representative example and may require optimization for specific substrates.[1][15]

Materials:

  • Aryl chloride (1.0 equiv)

  • Potassium alkyltrifluoroborate (1.05-1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Toluene

  • Deionized water

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (0.5 mmol), potassium alkyltrifluoroborate (0.525 mmol), and potassium carbonate (1.5 mmol).[1]

  • Evacuate and backfill the tube with argon three times.[1]

  • In a separate vial, combine palladium(II) acetate (0.01 mmol) and RuPhos (0.02 mmol).[1]

  • Add the catalyst mixture to the Schlenk tube under a positive pressure of argon.[1]

  • Add toluene (5 mL) and deionized water (0.5 mL) to the Schlenk tube.[1]

  • Stir the mixture and sparge with argon for 15 minutes.[1]

  • Seal the Schlenk tube and heat the reaction mixture to 80 °C in a preheated oil bath.[1]

  • Monitor the reaction progress by TLC or GC-MS.[1]

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography.[1]

Experimental_Workflow start Start reagents Combine Aryl Halide, Alkyltrifluoroborate, & Base start->reagents inert Evacuate & Backfill with Argon reagents->inert catalyst Add Catalyst Mixture inert->catalyst solvent Add Toluene & Water catalyst->solvent degas Sparge with Argon solvent->degas heat Heat to 80 °C degas->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify end Isolated Product purify->end

Sources

An In-Depth Technical Guide to the Solubility of Potassium 4-trifluoroboratomethylthiomorpholine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and organic synthesis, potassium organotrifluoroborate salts have emerged as exceptionally versatile and valuable reagents.[1] Their stability, ease of handling, and unique reactivity have made them indispensable building blocks, particularly in transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2][3] Among these, Potassium 4-trifluoroboratomethylthiomorpholine (K-TMTB) stands out as a crucial reagent for introducing the thiomorpholine moiety, a privileged scaffold in medicinal chemistry known to impart a range of biological activities.[4][5]

However, the practical application of any reagent in a laboratory setting is fundamentally governed by its physical properties, with solubility being paramount. Poor solubility can hinder reaction kinetics, complicate purification, and ultimately limit the utility of an otherwise promising compound. This is a known characteristic of potassium organotrifluoroborates, which often exhibit poor solubility in many common organic solvents.[6][7]

This technical guide provides a comprehensive examination of the solubility profile of this compound. As specific quantitative data for this compound is not widely published, we will first establish a theoretical framework to predict its solubility based on its structural components. We will then present a detailed, field-proven experimental protocol for researchers to accurately determine its solubility in a range of common organic solvents. This guide is intended for researchers, chemists, and drug development professionals who seek to effectively utilize K-TMTB in their synthetic endeavors.

Theoretical Framework for Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[8][9] The structure of this compound is a composite of distinct moieties, each contributing to its overall polarity and, consequently, its solubility profile.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Dilution cluster_analysis Analysis cluster_calc Calculation prep1 Weigh excess K-TMTB into a vial prep2 Add a precise volume of the chosen solvent prep1->prep2 equil1 Seal vial and place on orbital shaker prep2->equil1 equil2 Incubate at a constant temperature (e.g., 25°C) for 24-48 hours equil1->equil2 sample1 Allow solid to settle equil2->sample1 sample2 Withdraw supernatant using a syringe sample1->sample2 sample3 Filter through a 0.22 µm syringe filter sample2->sample3 sample4 Dilute the filtrate with a known factor sample3->sample4 analysis1 Analyze diluted sample by HPLC or NMR sample4->analysis1 analysis2 Determine concentration against a calibration curve analysis1->analysis2 calc1 Calculate original concentration (accounting for dilution) analysis2->calc1

Sources

The Thiomorpholine Scaffold: A Technical Guide to Navigating its Reactivity in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiomorpholine scaffold has emerged as a privileged structure in modern medicinal chemistry, offering a unique combination of physicochemical properties that are highly advantageous for drug design. As the thio-analog of the well-established morpholine ring, thiomorpholine provides medicinal chemists with a versatile tool to modulate lipophilicity, metabolic stability, and target engagement. This in-depth technical guide explores the nuanced reactivity of the thiomorpholine scaffold, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its chemical behavior. We will delve into the core reactivity of the sulfur and nitrogen heteroatoms, detail synthetic strategies for derivatization, analyze its metabolic fate, and present case studies that underscore its therapeutic potential. This guide is intended to serve as a practical resource, bridging fundamental chemical principles with their real-world applications in the pursuit of novel therapeutics.

The Thiomorpholine Moiety: A Strategic Asset in Drug Discovery

Thiomorpholine, a six-membered saturated heterocycle containing both sulfur and nitrogen, offers a distinct advantage over its oxygenated counterpart, morpholine. The substitution of oxygen with sulfur significantly impacts the molecule's electronic and steric properties, leading to tangible benefits in a drug discovery context.

Key Advantages of Incorporating the Thiomorpholine Scaffold:

  • Modulation of Physicochemical Properties: The sulfur atom generally increases the lipophilicity of a molecule compared to the oxygen in morpholine. This can profoundly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, often leading to improved pharmacokinetic properties.

  • Bioisosteric Replacement: Thiomorpholine frequently serves as a bioisostere for the morpholine ring, a common moiety in numerous FDA-approved drugs. This substitution can alter metabolic stability and receptor-binding interactions in beneficial ways.

  • Metabolic Handle: The sulfur atom is a metabolically susceptible site, primarily undergoing oxidation to the corresponding sulfoxide and sulfone. This predictable metabolic pathway can be strategically employed to fine-tune a drug's half-life and clearance.

  • Pharmacophoric Interactions: The nitrogen atom of the thiomorpholine ring can act as a hydrogen bond acceptor or a basic center, while the sulfur atom can participate in various non-covalent interactions with biological targets.

The versatility of this scaffold is evidenced by its presence in a wide array of biologically active compounds, including those with antibacterial, antitubercular, antioxidant, hypolipidemic, and anticancer properties.

Core Reactivity of the Thiomorpholine Scaffold

Understanding the inherent reactivity of the thiomorpholine ring is paramount for its effective utilization in drug design. The primary sites of chemical transformation are the sulfur and nitrogen atoms.

Reactivity at the Sulfur Atom: The Gateway to Analogs

The sulfur atom in thiomorpholine is nucleophilic and readily undergoes oxidation. This reactivity is a double-edged sword; it represents a potential metabolic liability but also offers a synthetic handle to create analogs with altered properties.

S-Oxidation: The oxidation of the thiomorpholine sulfide to its corresponding sulfoxide and sulfone is a common and predictable metabolic transformation, often mediated by cytochrome P450 enzymes. This oxidation can also be achieved synthetically using a variety of mild oxidizing agents.

  • Thiomorpholine S-oxide: This metabolite or synthetic derivative introduces a chiral center at the sulfur atom and increases the polarity of the molecule. The sulfoxide can act as a hydrogen bond acceptor, potentially influencing target binding.

  • Thiomorpholine S,S-dioxide (Sulfone): Further oxidation yields the sulfone, which is significantly more polar than the parent sulfide and the sulfoxide. The introduction of the sulfone group can dramatically alter the solubility and pharmacokinetic profile of a drug candidate.

The controlled, selective oxidation of the thiomorpholine sulfur is a key strategy in medicinal chemistry to fine-tune the physicochemical properties of a lead compound.

Experimental Protocol: Mild Oxidation of Thiomorpholine to Thiomorpholine-1-Oxide

This protocol is adapted from established methods for the mild oxidation of thiomorpholine derivatives.

Materials:

  • Thiomorpholine

  • Sodium periodate (NaIO₄)

  • Methanol (MeOH)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Dissolve thiomorpholine (1 equivalent) in a mixture of methanol and water (e.g., 1:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium periodate (1.1 equivalents) in water to the cooled thiomorpholine solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield thiomorpholine-1-oxide.

Causality Behind Experimental Choices:

  • Sodium periodate is a mild and selective oxidizing agent that can convert sulfides to sulfoxides without significant over-oxidation to the sulfone.

  • The reaction is performed at 0 °C initially to control the exothermicity of the oxidation and enhance selectivity.

  • Methanol/water is used as the solvent system to dissolve both the organic substrate and the inorganic oxidizing agent.

  • Column chromatography is a standard purification technique to separate the more polar sulfoxide from the unreacted sulfide and any nonpolar impurities.

Reactivity at the Nitrogen Atom: Building Molecular Complexity

The secondary amine nitrogen of the thiomorpholine scaffold is a versatile handle for introducing a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

N-Functionalization Reactions:

  • N-Arylation: The nitrogen can undergo nucleophilic aromatic substitution with activated aryl halides or participate in transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce aryl and heteroaryl moieties.

  • N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes and ketones are common methods for introducing alkyl groups.

  • N-Acylation: The nitrogen readily reacts with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides.

  • N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

These N-functionalization reactions are fundamental to incorporating the thiomorpholine scaffold into larger, more complex drug-like molecules.

Experimental Protocol: Synthesis of 4-(4-Nitrophenyl)thiomorpholine via Nucleophilic Aromatic Substitution

This protocol is based on the reported synthesis of this key intermediate.

Materials:

  • Thiomorpholine

  • 4-Fluoronitrobenzene

  • Triethylamine (TEA)

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add thiomorpholine (1 equivalent) and triethylamine (5 equivalents).

  • Add a solution of 4-fluoronitrobenzene (1 equivalent) in acetonitrile.

  • Stir the reaction mixture and heat to 85 °C for 12 hours.

  • Monitor the reaction by TLC until the 4-fluoronitrobenzene is consumed.

  • Cool the reaction mixture to room temperature.

  • Add deionized water and extract the mixture with ethyl acetate (3 x volume).

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(4-nitrophenyl)thiomorpholine.

Causality Behind Experimental Choices:

  • 4-Fluoronitrobenzene is an activated aryl halide, with the nitro group withdrawing electron density from the ring, making it susceptible to nucleophilic attack by the thiomorpholine nitrogen.

  • Triethylamine acts as a base to neutralize the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product.

  • Acetonitrile is a suitable polar aprotic solvent for this type of reaction.

  • Heating to 85 °C provides the necessary activation energy for the substitution reaction to proceed at a reasonable rate.

Ring Integrity and Potential Ring-Opening Reactions

While generally stable, the thiomorpholine ring can undergo cleavage under certain conditions. Understanding these potential degradation pathways is crucial for assessing the stability of drug candidates.

Metabolic Ring Cleavage: In some biological systems, the thiomorpholine ring can be opened. For instance, studies with Mycobacterium aurum have shown that the degradation of thiomorpholine can proceed via cleavage of the C-N bond, leading to the formation of thiodiglycolic acid. This process is often initiated by cytochrome P450 enzymes.

Synthetic Strategies for Thiomorpholine Scaffolds

A variety of synthetic routes have been developed to access the thiomorpholine core and its derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Common Synthetic Approaches:

  • From Diethanolamine: Conversion of diethanolamine to an amino-mustard species followed by cyclization with a sulfur source like sodium sulfide.

  • From 2-Mercaptoethanol and Aziridine: Reaction of these precursors followed by conversion to a chloroethylamine intermediate and subsequent base-mediated cyclization.

  • Thiol-Ene Reaction: A continuous flow method has been developed involving the photochemical thiol-ene reaction of cysteamine hydrochloride and vinyl chloride, followed by cyclization.

Visualizing a General Synthetic Workflow

G cluster_0 Synthesis of N-Aryl Thiomorpholine start Thiomorpholine + Aryl Halide reaction Nucleophilic Aromatic Substitution start->reaction base Base (e.g., TEA, K2CO3) base->reaction solvent Solvent (e.g., ACN, DMF) solvent->reaction heat Heat heat->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography) workup->purification product N-Aryl Thiomorpholine purification->product

Caption: General workflow for the synthesis of N-aryl thiomorpholine derivatives.

Metabolic Landscape of Thiomorpholine-Containing Drugs

The metabolic fate of a drug candidate is a critical determinant of its efficacy and safety profile. For thiomorpholine-containing compounds, the primary metabolic pathways involve transformations at the sulfur and nitrogen atoms, as well as potential ring cleavage.

Key Metabolic Transformations:

TransformationEnzyme Family (Typical)Resulting MetaboliteImpact on Properties
S-Oxidation Cytochrome P450 (CYPs), Flavin-containing monooxygenases (FMOs)Thiomorpholine S-oxideIncreased polarity, potential for altered activity/toxicity
S-Dioxidation Cytochrome P450 (CYPs)Thiomorpholine S,S-dioxide (sulfone)Significantly increased polarity, enhanced clearance
N-Dealkylation Cytochrome P450 (CYPs)Des-alkylated thiomorpholineCan generate active or inactive metabolites
Ring Cleavage Cytochrome P450 (CYPs)Acyclic metabolites (e.g., thiodiglycolic acid)Typically leads to inactivation and excretion

Visualizing the Metabolic Pathways of Thiomorpholine

G cluster_0 Metabolism of a Thiomorpholine-Containing Drug parent Thiomorpholine Drug (R-N-S) sulfoxide S-Oxide Metabolite (R-N-S=O) parent->sulfoxide CYPs, FMOs ring_opened Ring-Opened Metabolite parent->ring_opened CYPs (Ring Cleavage) sulfone S,S-Dioxide Metabolite (R-N-SO2) sulfoxide->sulfone CYPs

Caption: Major metabolic pathways of the thiomorpholine scaffold.

Case Studies in Drug Discovery

The strategic application of the thiomorpholine scaffold is best illustrated through examples of drug candidates that have leveraged its unique properties.

Sutezolid (PNU-100480): An Antitubercular Agent

Sutezolid is a promising oxazolidinone antibiotic investigated for the treatment of tuberculosis, including multidrug-resistant strains. It is the thiomorpholine analog of the FDA-approved drug Linezolid. The replacement of the morpholine ring in Linezolid with a thiomorpholine moiety in Sutezolid exemplifies the use of this scaffold as a bioisosteric replacement to potentially improve the therapeutic profile.

DPP-IV Inhibitors for Type 2 Diabetes

Thiomorpholine-bearing compounds have been designed and synthesized as dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. In these inhibitors, the thiomorpholine moiety often serves as a key pharmacophoric element, engaging in critical interactions with the enzyme's active site.

Conclusion and Future Perspectives

The thiomorpholine scaffold has firmly established its place as a valuable building block in the medicinal chemist's toolbox. Its predictable reactivity at the sulfur and nitrogen atoms provides a rich platform for analog synthesis and SAR exploration. Furthermore, a sound understanding of its metabolic pathways allows for the rational design of drug candidates with optimized pharmacokinetic profiles. As drug discovery continues to demand novel molecular architectures with enhanced "drug-like" properties, the strategic incorporation of the thiomorpholine scaffold is poised to play an increasingly important role in the development of the next generation of therapeutics. Future research will likely focus on developing novel synthetic methodologies to access diverse and stereochemically complex thiomorpholine derivatives, as well as further elucidating the role of its oxidized metabolites in both efficacy and safety.

References

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. (URL: )
  • Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021-09-25). (URL: )
  • Thiomorpholine: A Privileged Scaffold in Medicinal Chemistry - Benchchem. (URL: )
  • (PDF)
  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry - MDPI. (URL: )
  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the

Theoretical Exploration of the Electronic Properties of N-Substituted Thiomorpholines: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

The thiomorpholine ring is a "privileged scaffold" in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its unique physicochemical properties that can enhance pharmacokinetic and pharmacodynamic profiles.[1][2] Substitution at the nitrogen atom (N-substitution) provides a powerful vector for modulating these properties, directly influencing the molecule's electronic landscape and, consequently, its biological activity. This technical guide delves into the theoretical studies of N-substituted thiomorpholines, providing a framework for understanding and predicting their electronic behavior using computational chemistry. We will explore the causality behind key theoretical methodologies, present detailed protocols for their application, and connect calculated electronic properties to their potential impact on drug design and development.

The Thiomorpholine Scaffold: A Cornerstone in Drug Design

Thiomorpholine, a saturated six-membered heterocycle containing sulfur and nitrogen, is the thio-analog of the ubiquitous morpholine ring.[3][4] This substitution of oxygen for sulfur significantly alters the molecule's characteristics, often increasing lipophilicity and introducing a site for metabolic oxidation (sulfide, sulfoxide, sulfone), which expands the chemical space available for drug tuning.[1] The nitrogen atom acts as a key pharmacophoric feature, serving as a hydrogen bond acceptor or a basic center for interactions with biological targets.[1]

The versatility of this scaffold is demonstrated by its presence in drugs across various therapeutic areas, including antitubercular, antimalarial, antioxidant, and antidiabetic agents.[2][3] Understanding how N-substituents electronically perturb this core structure is paramount for rational drug design, enabling the fine-tuning of properties like receptor binding affinity, metabolic stability, and cell permeability.

The Computational Lens: Methodologies for Electronic Property Prediction

To probe the electronic structure of molecules like N-substituted thiomorpholines, in silico methods based on quantum mechanics are indispensable.[5] These computational approaches offer a cost-effective and time-efficient means to predict molecular properties before undertaking complex synthesis and experimental testing.[6][7]

The Power of Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust balance between accuracy and computational expense, making it ideal for studying drug-sized molecules.[5][8] Unlike more computationally demanding post-Hartree-Fock methods, DFT calculates the electronic structure based on the molecule's electron density rather than its complex wavefunction.[5]

Causality of Method Selection:

  • Why DFT? For molecules of this size, DFT provides reliable geometric and electronic data without the prohibitive computational cost of methods like Coupled Cluster. It effectively incorporates electron correlation, which is crucial for accurate predictions.

  • Choice of Functional: B3LYP. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and validated functionals. It combines the strengths of Hartree-Fock theory with local and non-local exchange and correlation functionals, providing excellent results for a wide range of organic molecules.[9]

  • Choice of Basis Set: 6-31G(d,p). A basis set is the set of mathematical functions used to build molecular orbitals. The Pople-style 6-31G(d,p) basis set is a split-valence basis set that provides a good description of electron distribution. The addition of polarization functions—(d) on heavy atoms and (p) on hydrogen atoms—is critical for accurately modeling the geometry and electronic properties of non-planar, heteroatomic systems like thiomorpholine by allowing for more flexibility in orbital shapes.

A Validated Computational Workflow

A trustworthy computational protocol is self-validating, ensuring that the results represent a true energetic state of the molecule. The following workflow is a standard and reliable approach for theoretical analysis.

Step-by-Step Protocol:

  • Structure Generation: Build the 3D structure of the desired N-substituted thiomorpholine using molecular modeling software (e.g., Chemcraft, GaussView).[10]

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This is achieved by calculating forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached.

    • Method: DFT (e.g., B3LYP functional).

    • Basis Set: e.g., 6-31G(d,p).

  • Frequency Calculation (Protocol Validation): This is a critical, self-validating step. A vibrational frequency calculation must be performed on the optimized geometry.

    • Purpose: To confirm that the optimized structure is a true energy minimum (all real, positive frequencies) and not a transition state (one or more imaginary frequencies). This ensures the reliability of all subsequent property calculations.

  • Single-Point Energy and Property Calculation: Using the validated minimum-energy geometry, perform a final, more computationally intensive single-point calculation to derive the electronic properties of interest.

Below is a visualization of this essential workflow.

G cluster_workflow Computational Analysis Workflow A 1. Structure Generation (Build 3D Molecule) B 2. Geometry Optimization (DFT: B3LYP/6-31G(d,p)) A->B C 3. Frequency Calculation (Confirm Energy Minimum) B->C D Is it a true minimum? (No imaginary frequencies) C->D E 4. Single-Point Calculation (Derive Electronic Properties) D->E  Yes F Refine Geometry & Re-optimize D->F No F->B

A standard workflow for computational electronic property analysis.

Key Electronic Properties and Their Implications

The N-substituent's identity—whether it is electron-donating or electron-withdrawing—profoundly impacts the electronic characteristics of the thiomorpholine ring.

Frontier Molecular Orbitals (HOMO & LUMO)

Frontier Molecular Orbital (FMO) theory is a powerful concept for understanding chemical reactivity.[11][12]

  • HOMO (Highest Occupied Molecular Orbital): This orbital is the primary electron donor. A higher HOMO energy indicates a greater propensity to donate electrons, correlating with the molecule's nucleophilicity.[13]

  • LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the primary electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, correlating with electrophilicity.[13]

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

G cluster_fmo Frontier Molecular Orbital (FMO) Concept HOMO HOMO (Nucleophilicity) Electron Donor LUMO LUMO (Electrophilicity) Electron Acceptor HOMO->LUMO ΔE = E_LUMO - E_HOMO (Reactivity Indicator)

The HOMO-LUMO energy gap dictates molecular reactivity.
Mulliken Population Analysis

Mulliken population analysis provides a method for estimating the partial atomic charges on each atom in a molecule.[14] This is achieved by partitioning the total electron population among the different atoms.[15] While it has known limitations, such as basis set dependency, it remains a valuable tool for comparing charge distribution trends across a series of related compounds.[14][15] For drug development, understanding the charge on the nitrogen and sulfur atoms can provide insight into potential sites for hydrogen bonding, electrostatic interactions with a receptor, or susceptibility to metabolic attack.

Global Reactivity Descriptors

Derived from HOMO and LUMO energies, these descriptors quantify the overall reactivity of a molecule:

  • Ionization Potential (I) ≈ -EHOMO: The energy required to remove an electron.

  • Electron Affinity (A) ≈ -ELUMO: The energy released when an electron is added.

  • Chemical Hardness (η) = (I - A) / 2: Resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.

  • Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

Case Study: Analyzing N-Substituent Effects

To illustrate these concepts, let's consider a hypothetical analysis of three N-substituted thiomorpholines: N-methyl (electron-donating), N-phenyl (conjugated system), and N-nitro (electron-withdrawing). The following table summarizes the kind of quantitative data that would be generated from the computational workflow described above.

PropertyN-H (Parent)N-Methyl (Donating)N-Phenyl (Conjugated)N-Nitro (Withdrawing)
EHOMO (eV) -6.5-6.2-6.8-7.5
ELUMO (eV) 1.51.70.5-0.2
ΔE (HOMO-LUMO Gap) (eV) 8.07.97.37.3
Dipole Moment (Debye) 1.92.12.54.8
Mulliken Charge on N -0.45-0.42-0.35-0.20
Mulliken Charge on S -0.15-0.16-0.14-0.10

Analysis of Trends:

  • Electron-Donating Group (Methyl): The methyl group pushes electron density into the ring, raising the HOMO energy and making the molecule a slightly better nucleophile (electron donor) compared to the parent.

  • Electron-Withdrawing Group (Nitro): The nitro group pulls electron density away, significantly lowering both the HOMO and LUMO energies. The lower charge on the nitrogen atom reflects this withdrawal. The increased dipole moment suggests a more polar molecule.

  • Conjugated System (Phenyl): The phenyl group's effect is more complex, but it generally lowers the HOMO-LUMO gap, indicating increased reactivity, which is typical for conjugated systems.

Bridging Theory and Application in Drug Development

The ultimate goal of these theoretical studies is to inform the drug discovery process.[16]

  • QSAR Models: The calculated electronic properties (like atomic charges, dipole moment, and HOMO/LUMO energies) serve as powerful descriptors in Quantitative Structure-Activity Relationship (QSAR) models.[17] These models build statistical correlations between the chemical structure and biological activity, allowing for the prediction of a novel compound's potency.[18]

  • Receptor Interactions: A Molecular Electrostatic Potential (MEP) map, generated from the computational output, can visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule. This is invaluable for predicting how a ligand will orient itself within a receptor's binding pocket to form favorable electrostatic and hydrogen-bonding interactions.

  • Metabolic Stability: Regions of high electron density, particularly on the sulfur atom, can indicate sites susceptible to oxidative metabolism by enzymes like Cytochrome P450.[7] Computational models can help medicinal chemists design molecules with improved metabolic stability by modifying substituents to alter the electronic landscape at these "soft spots."

Conclusion

Theoretical studies on the electronic properties of N-substituted thiomorpholines provide a deep, quantitative understanding of how structural modifications influence molecular behavior. By employing validated computational workflows rooted in Density Functional Theory, researchers can efficiently predict key electronic descriptors like HOMO-LUMO energies and atomic charges. These in silico insights are not merely academic; they are critical, actionable data that guide the rational design of more potent, selective, and stable drug candidates, ultimately accelerating the journey from molecular concept to clinical reality.

References

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]

  • Asirvatham, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

  • Schrödinger. (n.d.). Physics-based Software Platform for Molecular Discovery & Design. Schrödinger. [Link]

  • Wang, J., et al. (2022). Computational Methods in Drug Screening and Design. Encyclopedia.pub. [Link]

  • CORDIS. (2020). Innovative quantum chemical software accelerates drug research. European Commission. [Link]

  • Aurora Fine Chemicals. (n.d.). Quantum and Molecular Physics - Drug Discovery Software. Aurora Fine Chemicals. [Link]

  • Abdel-Wahab, B. F., et al. (2020). Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities. Letters in Drug Design & Discovery, 17(9). [Link]

  • ResearchGate. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. [Link]

  • de Graaf, C., et al. (2019). Computational methods for prediction of drug properties - application to Cytochrome P450 metabolism prediction. Semantic Scholar. [Link]

  • Terra Quantum. (2024). Quantum Software Could Make Complex Chemistry Research Process Up to 20 Times More Efficient, Trim Drug Development Costs. The Quantum Insider. [Link]

  • Kamal, A., et al. (2015). Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine derivatives. Medicinal Chemistry Research, 24. [Link]

  • iSciTech. (n.d.). Integrated Scientific Computing and Information Technologies - Softwares. [Link]

  • Pierce, R. (2023). Methods of Quantum Chemical Calculations in Drug Discovery and Applications. Research & Reviews: Journal of Chemistry, 12(4). [Link]

  • ACS Publications. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development. [Link]

  • Marvadi, S. K., et al. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 164, 171-178. [Link]

  • Friesner, R. A., et al. (2021). Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions. Columbia Academic Commons. [Link]

  • Váňa, J., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]

  • Roy, K. (2004). Prediction of Drug-Like Properties. Madame Curie Bioscience Database. [Link]

  • ResearchGate. (n.d.). Calculated Mulliken population analysis for the heterocycles 1 and 2 at...[Link]

  • ResearchGate. (n.d.). NBO population analysis and Mulliken atomic charges. [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • Kumar, S., & Singh, S. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 496, 01026. [Link]

  • National Center for Biotechnology Information. (n.d.). Thiomorpholine. PubChem. [Link]

  • TU Dresden. (n.d.). Mulliken population analysis. [Link]

  • Wikipedia. (n.d.). Frontier molecular orbital theory. [Link]

  • Chem Help ASAP. (2020). frontier molecular orbital analysis. YouTube. [Link]

  • Wikipedia. (n.d.). Mulliken population analysis. [Link]

  • Chem Help ASAP. (2019). frontier molecular orbital analysis. YouTube. [Link]

  • Q-Chem. (n.d.). 11.2.1 Population Analysis. Q-Chem Manual. [Link]

  • RSC Publishing. (2021). Determination of the highest occupied molecular orbital and conformational structures of morpholine based on its conformer-specific photoionization dynamics. Physical Chemistry Chemical Physics. [Link]

  • National Center for Biotechnology Information. (2016). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC. [Link]

  • ResearchGate. (n.d.). Figure 2. Various approaches for synthesis of morpholine The various...[Link]

  • Comelli, N. C., et al. (2014). QSAR models for thiophene and imidazopyridine derivatives inhibitors of the Polo-Like Kinase 1. European Journal of Pharmaceutical Sciences, 62, 171-179. [Link]

  • ResearchGate. (2016). Electronic properties and dipole polarizability of thiophene and thiophenol derivatives via density functional theory. [Link]

  • National Center for Biotechnology Information. (2012). Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. PMC. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling of Potassium 4-Trifluoroboratomethylthiomorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Thiomorpholine Methyltrifluoroborate Motif

In the landscape of modern drug discovery and development, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles. The thiomorpholine scaffold is a privileged heterocyclic system, recognized for its presence in a multitude of bioactive compounds. Its unique stereoelectronic properties contribute to favorable interactions with biological targets, enhancing potency, selectivity, and pharmacokinetic properties.[1][2] Thiomorpholine and its derivatives have demonstrated a wide spectrum of activities, including antioxidant, hypolipidemic, and enzyme inhibitory effects, making them highly valuable in medicinal chemistry.[3]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in organic synthesis.[4][5] The advent of potassium organotrifluoroborate salts has further revolutionized this methodology. These reagents offer significant advantages over traditional boronic acids, including enhanced stability to air and moisture, indefinite benchtop storage, and a reduced tendency for side reactions like protodeboronation and homocoupling.[6][7] This heightened stability allows for the use of near-stoichiometric amounts of the nucleophilic partner, improving atom economy and simplifying purification.[6]

This guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of Potassium 4-trifluoroboratomethylthiomorpholine . This reagent serves as a critical building block for introducing the thiomorpholine-methyl moiety—a key pharmacophore—onto various aromatic and heteroaromatic cores. By leveraging the stability of the trifluoroborate salt with the power of palladium catalysis, researchers can efficiently access novel chemical entities with significant potential for therapeutic applications.

Mechanistic Principles: The Suzuki-Miyaura Catalytic Cycle with Organotrifluoroborates

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving a palladium(0)/palladium(II) redox couple.[8][9] While the core steps—oxidative addition, transmetalation, and reductive elimination—remain consistent, the use of potassium organotrifluoroborates introduces a crucial prerequisite step: hydrolysis.

  • Activation via Hydrolysis : Potassium organotrifluoroborates (R-BF₃K) are tetracoordinate and relatively unreactive. For transmetalation to occur, the R-BF₃K salt must first hydrolyze under basic conditions to generate the corresponding trivalent boronic acid (RB(OH)₂). This in situ, slow release of the reactive boronic acid is a key advantage, as it maintains a low steady-state concentration, thereby minimizing undesirable side reactions.[10]

  • Oxidative Addition : The active Pd(0) catalyst, typically stabilized by phosphine ligands, undergoes oxidative addition to the aryl or heteroaryl halide (Ar-X), forming a Pd(II) intermediate (Ar-Pd-X). This step is often rate-limiting, particularly for less reactive electrophiles like aryl chlorides.

  • Transmetalation : The newly formed boronic acid coordinates to the palladium center, typically after the halide ligand is displaced by a base (e.g., from Cs₂CO₃ or K₂CO₃). This is followed by the transfer of the organic group (in this case, the thiomorpholine-methyl group) from the boron atom to the palladium, regenerating the base and forming a new Pd(II) species (Ar-Pd-R).

  • Reductive Elimination : The final step is the reductive elimination of the desired product (Ar-R), which forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Miyaura_Cycle cluster_caption Fig. 1: Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_oxidative Ar-Pd(II)-X(L)₂ (Oxidative Adduct) pd0->pd_oxidative Oxidative Addition (+ Ar-X) pd_transmetalation Ar-Pd(II)-R(L)₂ (Transmetalation Complex) pd_oxidative->pd_transmetalation Transmetalation (- B(OH)₃, - X⁻) pd_transmetalation->pd0 Reductive Elimination (+ Ar-R) rbf3k R-BF₃K (Stable Precursor) rboh2 R-B(OH)₂ (Active Boronic Acid) rbf3k->rboh2 Hydrolysis (+ Base, H₂O) rboh2->pd_oxidative Enters Cycle Synthesis_Workflow cluster_caption Fig. 2: Synthesis Workflow start Start: Potassium Bromomethyltrifluoroborate + Thiomorpholine reaction Reaction: - Stir in THF at reflux - Monitor by TLC/LCMS start->reaction workup Workup: - Cool to RT - Filter solid product reaction->workup purification Purification: - Wash with cold THF - Dry under vacuum workup->purification end End: Potassium 4-trifluoroboratomethyl- thiomorpholine (Crystalline Solid) purification->end

Caption: Fig. 2: Workflow for the Synthesis of the Trifluoroborate Reagent.

Materials:

  • Potassium bromomethyltrifluoroborate

  • Thiomorpholine

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add potassium bromomethyltrifluoroborate (1.0 equiv).

  • Add anhydrous THF to create a suspension (approx. 0.5 M concentration).

  • Add thiomorpholine (1.1 equiv) to the suspension.

  • Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting bromomethyltrifluoroborate is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature.

  • Collect the resulting white precipitate by vacuum filtration.

  • Wash the solid product with a small amount of cold THF to remove any unreacted thiomorpholine.

  • Dry the product under high vacuum to yield this compound as a stable, crystalline solid. The product can typically be used without further purification.

Protocol 1: Cross-Coupling with Aryl/Heteroaryl Bromides

This protocol is optimized for coupling with aryl and heteroaryl bromides, which are generally more reactive than the corresponding chlorides. [11] Materials & Reagents:

ComponentRoleSupplier ExampleTypical Loading
Aryl/Heteroaryl BromideElectrophileSigma-Aldrich1.0 equiv
This compoundNucleophileSynthesized1.2 equiv
Palladium(II) Acetate (Pd(OAc)₂)Catalyst PrecursorStrem Chemicals2.5 mol %
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)LigandStrem Chemicals5.0 mol %
Cesium Carbonate (Cs₂CO₃)BaseAcros Organics3.0 equiv
Cyclopentyl Methyl Ether (CPME) / WaterSolvent SystemTCI America10:1 ratio (0.1 M)

Procedure:

  • To a flame-dried Schlenk tube or microwave vial, add the aryl/heteroaryl bromide (1.0 equiv), this compound (1.2 equiv), and Cesium Carbonate (3.0 equiv).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (2.5 mol %) and the chosen phosphine ligand (e.g., XPhos, 5.0 mol %) in a portion of the CPME.

  • Seal the reaction vessel with a rubber septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add the CPME/Water (10:1) solvent mixture via syringe to the reaction vessel.

  • Add the catalyst solution to the reaction mixture.

  • Place the sealed vessel in a preheated oil bath or heating block set to 85-95 °C.

  • Stir the reaction vigorously for 6-18 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylmethylthiomorpholine.

Protocol 2: Cross-Coupling with Aryl/Heteroaryl Chlorides

Aryl chlorides are often more challenging substrates due to the strength of the C-Cl bond. This protocol employs a more active catalyst system to facilitate the difficult oxidative addition step. [12] Materials & Reagents:

ComponentRoleSupplier ExampleTypical Loading
Aryl/Heteroaryl ChlorideElectrophileSigma-Aldrich1.0 equiv
This compoundNucleophileSynthesized1.5 equiv
Palladium(II) Acetate (Pd(OAc)₂)Catalyst PrecursorStrem Chemicals5.0 mol %
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)LigandStrem Chemicals10.0 mol %
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)BaseFisher Scientific3.0 equiv
Toluene / WaterSolvent SystemVWR5:1 ratio (0.2 M)

Procedure:

  • Follow steps 1-3 from Protocol 1, using the reagents listed above. Note the higher catalyst and nucleophile loading.

  • Add the Toluene/Water (5:1) solvent mixture via syringe to the reaction vessel.

  • Add the catalyst solution (Pd(OAc)₂ and RuPhos in toluene) to the reaction mixture.

  • Place the sealed vessel in a preheated oil bath or heating block set to 100-110 °C.

  • Stir the reaction vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Follow steps 8-11 from Protocol 1 for workup and purification.

Troubleshooting and Key Considerations

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst: Oxygen contamination. 2. Insufficient Hydrolysis: Base not effective or insufficient water. 3. Catalyst Inhibition: Sulfur atom on thiomorpholine coordinating to Pd. 4. Challenging Substrate: Sterically hindered or very electron-rich aryl halide.1. Ensure thorough degassing of the solvent and reaction vessel. Use freshly opened, high-purity catalyst and ligands. 2. Switch to a stronger or more soluble base (e.g., K₃PO₄ instead of K₂CO₃). Ensure the specified water ratio is used. 3. Increase ligand loading (e.g., to a 1:3 Pd:Ligand ratio) to favor productive binding. 4. Increase reaction temperature and time. Switch to a more active ligand system (e.g., Buchwald G3 or G4 precatalysts). [10]
Protodeboronation The trifluoroborate is converting to the corresponding methylthiomorpholine (R-H) instead of coupling. This can be caused by excess water or insufficiently anhydrous conditions before catalyst addition.Use anhydrous solvents and dry reagents thoroughly. While water is required for the reaction, ensure it is added in the specified amount and that the reaction setup is protected from atmospheric moisture.
Homocoupling of Boronate Formation of R-R dimer. Often caused by the presence of Pd(II) species and oxygen before the catalytic cycle fully initiates.This is another side reaction minimized by thorough degassing. Ensuring the Pd(0) species is rapidly formed and enters the catalytic cycle is key.
Complex Product Mixture Decomposition of starting materials or product under the reaction conditions. The thiomorpholine ring may be sensitive to very high temperatures or strongly basic conditions over extended periods.Screen lower reaction temperatures or shorter reaction times. Consider a milder base like potassium bicarbonate (KHCO₃) if substrate stability is a major concern, though this may require longer reaction times.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound offers a robust and highly efficient method for the synthesis of N-arylmethylthiomorpholines. The operational simplicity, functional group tolerance, and the exceptional stability of the trifluoroborate reagent make this a powerful tool for medicinal chemists and drug development professionals. By selecting the appropriate catalyst system and reaction conditions, researchers can effectively couple this valuable building block with a wide range of aryl and heteroaryl halides, accelerating the discovery of novel chemical entities with therapeutic potential.

References

  • Synthesis and Cross-Coupling of Secondary Ammoniomethyltrifluoroborates: Rapid and Efficient Access to Secondary Arylmethylamines. National Institutes of Health. [Link]

  • Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions. National Institutes of Health. [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

  • (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]

  • The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. National Institutes of Health. [Link]

  • Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Chemistry Portal. [Link]

  • Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. National Institutes of Health. [Link]

  • Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides. National Institutes of Health. [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health. [Link]

  • Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI. [Link]

  • Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. PubMed. [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]

  • Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. PubMed. [Link]

  • Palladium-Catalyzed Cross-Coupling Between 8-Substituted 6-Thiophenylpurines and Boronic Acids. ResearchGate. [Link]

  • Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. National Institutes of Health. [Link]

  • Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. Organic Chemistry Portal. [Link]

  • Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Publishing. [Link]

  • Suzuki-Miyaura - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Ruphos-Mediated Suzuki Cross-Coupling of Secondary Alkyl Trifluoroborates. ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. MDPI. [Link]

Sources

Application Notes & Protocols: Potassium 4-trifluoroboratomethylthiomorpholine as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Convergence of Stability and Bioactivity

In the landscape of modern drug discovery, the strategic introduction of specific structural motifs is paramount to optimizing a molecule's pharmacological profile. The thiomorpholine ring is a privileged scaffold, recognized for its presence in a wide array of bioactive compounds, conferring favorable physicochemical properties and enabling crucial interactions with biological targets.[1][2][3][4] However, the direct incorporation of such building blocks often requires robust and versatile synthetic methodologies.

This document details the application of Potassium 4-trifluoroboratomethylthiomorpholine , a reagent that marries the exceptional stability of potassium organotrifluoroborates with the biological relevance of the thiomorpholine moiety.[5] Potassium organotrifluoroborates have emerged as superior alternatives to traditional boronic acids in palladium-catalyzed cross-coupling reactions.[6][7][8] They are typically crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, obviating the need for stringent inert handling techniques and ensuring reagent longevity.[9][10][11]

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview, detailed experimental protocols, and mechanistic insights for leveraging this compound in the synthesis of novel bioactive molecules, particularly through the workhorse of C-C bond formation: the Suzuki-Miyaura cross-coupling reaction.

Reagent Profile and Physicochemical Properties

This compound is a stable, solid reagent designed for the efficient introduction of the N-methylthiomorpholine group. Its stability is conferred by the tetracoordinate nature of the boron atom, which protects the C-B bond from premature degradation, a common challenge with boronic acids.[6][8]

PropertyValueSource
Molecular Formula C₅H₁₀BF₃KNS[5]
Molecular Weight 223.11 g/mol [5]
CAS Number 1150654-80-0[5][12]
Appearance White to off-white crystalline solidGeneral Observation
Stability Air and moisture stable[9][10][11]

Synthetic Origin: This reagent is typically synthesized via the nucleophilic substitution of a halomethyltrifluoroborate (e.g., potassium bromomethyltrifluoroborate) with thiomorpholine.[5][13] The resulting ammonium salt is then treated with a potassium base to yield the final, stable potassium salt, which is purified to remove inorganic byproducts.[5] This straightforward synthesis ensures high purity and accessibility.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The primary application for this compound is its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form a C(sp³)–C(sp²) bond. This reaction enables the direct attachment of the thiomorpholine-methyl group to a wide variety of aryl and heteroaryl systems, which are common cores for bioactive molecules.

Causality Behind Experimental Choices

The success of the Suzuki-Miyaura coupling with alkyltrifluoroborates hinges on several key parameters:

  • Catalyst System (Palladium Source & Ligand): While various palladium sources are effective, the choice of ligand is critical. Electron-rich, bulky phosphine ligands such as 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) are exceptionally effective, particularly for challenging substrates like aryl chlorides.[9][13] These ligands promote the oxidative addition step and facilitate the reductive elimination to release the final product.

  • Base: A base is required to facilitate the transmetalation step, which involves the transfer of the alkyl group from boron to palladium.[7] Cesium carbonate (Cs₂CO₃) is often the base of choice due to its high solubility in the reaction medium and its ability to promote the formation of the active boronate species from the trifluoroborate salt.[7][14]

  • Solvent System: A biphasic solvent system, typically an organic solvent (e.g., dioxane, toluene, or THF) with water, is commonly employed.[7][9] Water aids in the dissolution of the base and the trifluoroborate salt, facilitating its entry into the catalytic cycle.

General Protocol for Cross-Coupling with an Aryl Chloride

This protocol provides a robust starting point for the coupling of this compound with a generic aryl or heteroaryl chloride.

Materials:

  • Aryl chloride (1.0 equiv)

  • This compound (1.1 - 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2-3 mol%)

  • RuPhos (4-6 mol%)

  • Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

  • 1,4-Dioxane and Deionized Water (10:1 v/v)

  • Schlenk tube or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk tube, add the aryl chloride (0.5 mmol, 1.0 equiv), this compound (0.55 mmol, 1.1 equiv), and Cs₂CO₃ (1.5 mmol, 3.0 equiv).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add 1,4-dioxane (5 mL) and deionized water (0.5 mL) via syringe.

  • Degassing: Sparge the stirred reaction mixture with a gentle stream of argon for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: In a separate vial, quickly weigh the Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%) and add them to the reaction mixture under a positive pressure of argon.

  • Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at 80-100 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Experimental Workflow Diagram

G cluster_prep Vessel Preparation cluster_setup Atmosphere & Solvents cluster_reaction Reaction Execution cluster_workup Workup & Purification prep1 1. Charge Schlenk tube with: - Aryl Halide (1.0 eq) - K-Salt (1.1 eq) - Base (3.0 eq) setup1 2. Evacuate & backfill with Argon (3x) prep1->setup1 setup2 3. Add Dioxane/Water (10:1) setup1->setup2 setup3 4. Degas mixture with Argon (15 min) setup2->setup3 react1 5. Add Pd(OAc)₂/RuPhos under Argon flow setup3->react1 react2 6. Heat reaction (80-100 °C) react1->react2 react3 7. Monitor progress (TLC / LC-MS) react2->react3 workup1 8. Cool & Dilute (Ethyl Acetate) react3->workup1 workp2 9. Aqueous Wash (Water, Brine) workup1->workp2 workup3 10. Dry, Concentrate & Purify (Chromatography) workp2->workup3 final_product Final Product workup3->final_product

Caption: Suzuki-Miyaura cross-coupling experimental workflow.

Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The widely accepted cycle for potassium alkyltrifluoroborates involves several key steps.

G cluster_activation Borate Activation Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition PdII_B Ar-Pd(II)L₂-R PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination ArR Ar-R (Product) PdII_B->ArR K_Salt R-BF₃K Boronic_Acid R-B(OH)₂ K_Salt->Boronic_Acid Hydrolysis Boronic_Acid->PdII_A Transfer of R group Base Base (Cs₂CO₃) H₂O ArX Ar-X (Aryl Halide) ArX->PdII_A

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.

  • Borate Activation: Concurrently, the potassium alkyltrifluoroborate (R-BF₃K) is believed to hydrolyze in the presence of the base and water to form a more reactive intermediate, such as an alkylboronic acid [R-B(OH)₂].[6]

  • Transmetalation: The organic group (R) is transferred from the boron atom to the palladium center, displacing the halide (X) and forming a new Pd(II) complex. This is the step where the base plays its critical role.

  • Reductive Elimination: The two organic groups (Ar and R) are eliminated from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst to continue the cycle.

Application Example: Synthesis of a Hypothetical Kinase Inhibitor

To illustrate the utility of this building block, consider its application in the synthesis of a potential inhibitor for Transforming Growth Factor-beta Receptor 1 (TGFβR1), a target of interest in immuno-oncology.[15] Small molecule inhibitors often feature a core heterocycle, and the thiomorpholine moiety can serve as a key pharmacophore to improve properties or explore structure-activity relationships (SAR).

Synthetic Goal: Couple this compound with a 4-chloroquinoline core, a common scaffold in kinase inhibitors.

Rationale: The N-methylthiomorpholine group can enhance aqueous solubility and provide a metabolic soft spot, while also exploring interactions in the solvent-exposed region of the kinase active site.[1] Its incorporation allows for rapid diversification of lead compounds.

Biological Context: TGF-β Signaling Pathway

Inhibiting TGFβR1 can block downstream signaling that leads to immunosuppression in the tumor microenvironment. A small molecule inhibitor would act intracellularly to prevent the phosphorylation of SMAD proteins.

G TGFb TGF-β Ligand Receptor TGFβR1 / TGFβR2 Receptor Complex TGFb->Receptor Binds SMAD SMAD2/3 Receptor->SMAD Phosphorylates pSMAD p-SMAD2/3 Complex p-SMAD/SMAD4 Complex pSMAD->Complex Binds SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Transcription Gene Transcription (Immunosuppression) Nucleus->Transcription Inhibitor Synthesized Inhibitor (with Thiomorpholine) Inhibitor->Receptor BLOCKS

Caption: Simplified TGF-β signaling pathway and point of inhibition.

Summary and Outlook

This compound stands out as a highly valuable and practical building block for medicinal chemistry and drug discovery. Its inherent stability simplifies handling and storage, while its reactivity in robust Suzuki-Miyaura cross-coupling reactions provides a reliable method for incorporating the biologically significant thiomorpholine scaffold into diverse molecular architectures.[1][9] This reagent empowers chemists to rapidly generate novel analogues of lead compounds, facilitating the exploration of structure-activity relationships and accelerating the journey toward new therapeutic agents.

References

  • Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling - Benchchem.
  • Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluorobor
  • Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis | Chemical Reviews - ACS Public
  • B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates | The Journal of Organic Chemistry - ACS Public
  • Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - NIH.
  • Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed.
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews.
  • Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar.
  • Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides | The Journal of Organic Chemistry - ACS Public
  • Articles List - Journal of Chemical Reviews.
  • This compound | 1150654-80-0 | Benchchem.
  • (PDF)
  • Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC - NIH.
  • Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC - NIH.
  • This compound | CAS 1150654-80-0 | SCBT.
  • Discovery of 4-aminoquinolines as highly selective TGFβR1 inhibitors with an attenuated MAP4K4 profile for potential applic

Sources

Application Notes and Protocols: Palladium-Catalyzed Coupling Reactions with N-Methylthiomorpholine Trifluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of N-Methylthiomorpholine Trifluoroborate in Modern Synthesis

In the landscape of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures. The development of novel coupling partners that offer enhanced stability, broader functional group tolerance, and unique reactivity profiles is paramount for advancing drug discovery and materials science. Among these, organotrifluoroborates have emerged as exceptionally versatile and robust alternatives to traditional organoboron reagents like boronic acids and esters.[1][2] Their heightened stability towards air and moisture simplifies handling and purification, making them highly attractive for a wide range of synthetic applications.[3][4]

This guide focuses on the application of a specific and highly valuable organotrifluoroborate: N-methylthiomorpholine trifluoroborate . The thiomorpholine scaffold is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive molecules and clinical candidates due to its unique physicochemical properties that can enhance metabolic stability and modulate lipophilicity.[5][6][7][8] The incorporation of this moiety via a stable and reactive trifluoroborate salt opens up new avenues for the efficient synthesis of novel chemical entities with significant therapeutic potential.

Herein, we provide a comprehensive overview of the synthesis, characterization, and application of N-methylthiomorpholine trifluoroborate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings of this transformation, offer detailed, field-proven protocols, and explore the broader implications for drug development and complex molecule synthesis.

Core Principles and Mechanistic Insights

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide or pseudohalide.[9] The catalytic cycle, centered on a palladium complex, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11][12][13]

The Role and Advantages of the Trifluoroborate Salt

Potassium organotrifluoroborates (R-BF₃K) offer distinct advantages over their boronic acid counterparts (R-B(OH)₂). The tetracoordinate nature of the boron atom, fortified by strong boron-fluorine bonds, imparts significant stability, preventing common side reactions like protodeboronation that can plague boronic acids.[1][2]

However, for the cross-coupling to proceed, the trifluoroborate must be converted to a more reactive trivalent boron species. This is typically achieved in situ through hydrolysis, which is facilitated by a base.[14] The "slow release" of the corresponding boronic acid from the trifluoroborate salt can be advantageous, as it maintains a low concentration of the reactive boron species, minimizing homocoupling and other undesired side reactions.[14]

The Catalytic Cycle with N-Methylthiomorpholine Trifluoroborate

The generally accepted mechanism for the Suzuki-Miyaura coupling of N-methylthiomorpholine trifluoroborate with an aryl halide (Ar-X) is depicted below.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_boron Boron Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X      L₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation [R-B(OH)₂] DiarylPd Ar-Pd(II)-R      L₂ Transmetalation->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product RBF3K R-BF₃⁻K⁺ (N-Methylthiomorpholine Trifluoroborate) Hydrolysis Hydrolysis (Base, H₂O) RBF3K->Hydrolysis RBOH2 R-B(OH)₂ Hydrolysis->RBOH2 RBOH2->Transmetalation Enters Cycle caption Figure 1. Catalytic cycle for the Suzuki-Miyaura reaction.

Caption: Figure 1. Catalytic cycle for the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) complex.

  • Boron Activation: The N-methylthiomorpholine trifluoroborate undergoes slow hydrolysis in the presence of a base and water to generate the corresponding boronic acid in situ.

  • Transmetalation: The organic group from the activated boron species is transferred to the palladium center, displacing the halide. This is often the rate-determining step.[15]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[9]

Experimental Protocols

Synthesis of Potassium N-Methylthiomorpholinomethyltrifluoroborate

This protocol is adapted from established methods for the synthesis of aminomethyltrifluoroborates.[4] The synthesis proceeds via a nucleophilic substitution reaction.

Synthesis_Workflow start Start Materials: Potassium Bromomethyltrifluoroborate N-Methylthiomorpholine step1 Dissolve N-Methylthiomorpholine in Anhydrous THF start->step1 step2 Add Potassium Bromomethyltrifluoroborate step1->step2 step3 Reflux the Mixture (e.g., 16-24 h) step2->step3 step4 Cool to Room Temperature step3->step4 step5 Filter the Precipitate step4->step5 step6 Wash with Cold THF and Diethyl Ether step5->step6 step7 Dry under Vacuum step6->step7 end Product: Potassium N-Methylthiomorpholinomethyl- trifluoroborate step7->end caption Figure 2. Workflow for the synthesis of the trifluoroborate salt.

Caption: Figure 2. Workflow for the synthesis of the trifluoroborate salt.

Materials:

  • Potassium bromomethyltrifluoroborate

  • N-Methylthiomorpholine

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add N-methylthiomorpholine (1.2 equivalents) and anhydrous THF.

  • Stir the solution and add potassium bromomethyltrifluoroborate (1.0 equivalent).

  • Heat the resulting suspension to reflux and maintain for 16-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the white precipitate by vacuum filtration.

  • Wash the solid sequentially with cold THF and diethyl ether to remove any unreacted starting materials and impurities.

  • Dry the resulting white solid under high vacuum to afford the desired potassium N-methylthiomorpholinomethyltrifluoroborate.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The trifluoroborate salt is expected to be a stable, crystalline solid.[4]

General Protocol for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for the cross-coupling of potassium N-methylthiomorpholinomethyltrifluoroborate with various aryl and heteroaryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Table 1: Reaction Components and Conditions

ComponentRecommended Reagent/ConditionMolar EquivalentsPurpose
Aryl/Heteroaryl Halide Ar-Cl, Ar-Br, Ar-I, Ar-OTf1.0Electrophile
Trifluoroborate Salt Potassium N-Methylthiomorpholinomethyltrifluoroborate1.1 - 1.5Nucleophile
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃0.01 - 0.05 (1-5 mol%)Catalyst Source
Ligand SPhos, XPhos, RuPhos, P(tBu)₃0.02 - 0.10 (2-10 mol%)Stabilizes and activates the catalyst
Base Cs₂CO₃, K₃PO₄, K₂CO₃2.0 - 3.0Facilitates transmetalation
Solvent System Toluene/H₂O, Dioxane/H₂O, THF/H₂O (e.g., 10:1 v/v)-Reaction Medium
Temperature 80 - 110 °C-Reaction Temperature
Atmosphere Inert (Argon or Nitrogen)-Prevents catalyst degradation

Procedure:

  • To a dry Schlenk tube or reaction vial, add the aryl halide (1.0 eq), potassium N-methylthiomorpholinomethyltrifluoroborate (1.2 eq), base (e.g., Cs₂CO₃, 2.5 eq), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., Toluene/H₂O 10:1).

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Applications in Drug Development

The thiomorpholine moiety is a key structural feature in a number of pharmacologically active compounds, including antibacterial and anticancer agents.[6][16][17] The ability to efficiently introduce this scaffold using the stable and versatile N-methylthiomorpholine trifluoroborate salt provides a powerful tool for medicinal chemists.

Key advantages for drug development include:

  • Late-Stage Functionalization: The stability of the trifluoroborate allows for its incorporation into complex molecules at later stages of a synthetic sequence, enabling the rapid generation of analogs for structure-activity relationship (SAR) studies.

  • Access to Novel Chemical Space: This methodology provides a direct route to N-arylmethylthiomorpholine derivatives, which can be further functionalized to explore new areas of chemical space.

  • Improved Synthetic Efficiency: The use of a stable, solid trifluoroborate salt can streamline synthetic workflows, avoiding the often-problematic preparation and handling of unstable boronic acids.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion - Inactive catalyst- Insufficient base- Low temperature- Use a different Pd precatalyst/ligand combination (e.g., a pre-formed Buchwald precatalyst)- Increase the amount of base or switch to a stronger base (e.g., K₃PO₄)- Increase the reaction temperature
Protodeboronation of Trifluoroborate - Presence of protic sources- Inefficient transmetalation- Ensure anhydrous solvents are used for setup- Screen different ligands to accelerate transmetalation
Homocoupling of Aryl Halide - Catalyst degradation- Slow transmetalation- Use more robust ligands (e.g., biaryl phosphines)- Increase the concentration of the trifluoroborate salt
Difficult Purification - Residual palladium- Byproducts from side reactions- Treat the crude product with a palladium scavenger- Optimize reaction conditions to minimize byproduct formation

Conclusion

Palladium-catalyzed cross-coupling reactions with N-methylthiomorpholine trifluoroborate represent a robust and efficient method for the synthesis of molecules containing the valuable thiomorpholine scaffold. The operational simplicity, enhanced stability of the trifluoroborate reagent, and the broad applicability of the Suzuki-Miyaura reaction make this a highly attractive strategy for researchers in organic synthesis and drug discovery. By understanding the underlying mechanistic principles and following the detailed protocols provided, scientists can leverage this powerful tool to accelerate the development of novel chemical entities with significant potential.

References

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(48), 9240-9261. [Link]

  • Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium-Catalysed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(22), 4313-4327.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Molander, G. A. (2002). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 35(8), 665-673. [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Mechanism of Palladium-Catalyzed Suzuki–Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. Chemistry – A European Journal, 17(9), 2492-2503. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431-7441. [Link]

  • Molander, G. A., & Ham, J. (2006). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 71(26), 9671-9676. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]

  • Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Asirvatham, S., & Raja, S. (2021). Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 304-331. [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • Stefani, H. A., Cella, R., & Vieira, A. S. (2007).
  • Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Molander, G. A. (2008). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Journal of the American Chemical Society, 130(29), 9257-9259. [Link]

  • ResearchGate. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2007). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 72(10), 3871-3875. [Link]

  • Gliserin, E., Cantin, K., Lévesque, É., & Jamison, T. F. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Letters, 24(32), 5964-5968. [Link]

  • Giembycz, M. A., & Newton, R. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-682. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Denmark, S. E., & Smith, R. C. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Organic & Biomolecular Chemistry, 7(12), 2457-2466. [Link]

  • Dreher, S. D., & Molander, G. A. (2016). Palladium-Catalyzed Cross-Coupling Reactions of Potassium N-Methyltrifluoroborate Isoindolin-1-one with Aryl and Heteroaryl Chlorides. figshare. [Link]

  • Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. [Link]

  • Rekka, E. A., & Kourounakis, P. N. (2010). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 17(29), 3422-3430. [Link]

  • Venhuis, B. J., & Grunewald, G. L. (1999). Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor. Journal of Medicinal Chemistry, 42(17), 3315-3323. [Link]

  • Kálai, T., & Hideg, K. (2021). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2021(4), M1288. [Link]

  • Organic Chemistry Portal. (n.d.). Potassium aryltrifluoroborate synthesis. [Link]

  • Kumar, A., & Sridhar, B. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 164, 171-178. [Link]

  • Dumas, A. M., & Bode, J. W. (2012).
  • Dumas, A. M., & Bode, J. W. (2012). Synthesis of Acyltrifluoroborates. figshare. [Link]

Sources

Synthesis and Evaluation of Novel Thiomorpholine-Containing Compounds for Anticancer Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Thiomorpholine as a Privileged Scaffold in Oncology

In the landscape of medicinal chemistry, the quest for novel molecular architectures with potent and selective anticancer activity is a perpetual endeavor. Among the diverse array of heterocyclic scaffolds, thiomorpholine has garnered significant attention as a "privileged scaffold"[1]. As a sulfur-containing analog of morpholine, thiomorpholine imparts unique physicochemical properties to parent molecules, including altered lipophilicity, metabolic stability, and the capacity for diverse chemical modifications[2][3]. These attributes make it an invaluable component in the design of novel therapeutic agents.

The incorporation of the thiomorpholine moiety has led to the development of numerous compounds with promising anticancer activity.[4][5] A notable mechanism of action for several of these derivatives is the inhibition of the Phosphatidylinositol 3-kinase (PI3K) signaling pathway, a critical cascade that is frequently dysregulated in various cancers, promoting cell growth, proliferation, and survival.[1][6] The unique stereoelectronic properties of the thiomorpholine ring can facilitate crucial interactions within the ATP-binding pocket of PI3K, leading to potent and selective inhibition.[7][8]

This comprehensive technical guide provides a detailed framework for the synthesis of novel thiomorpholine-containing compounds and their subsequent evaluation as potential anticancer agents. We will delve into a representative synthetic protocol, followed by a suite of robust in vitro screening assays to characterize their cytotoxic and cytostatic effects. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical development of novel oncology therapeutics.

Part 1: Synthesis of Novel N-Aryl Thiomorpholine Derivatives

The synthesis of N-substituted thiomorpholine derivatives is a versatile process that allows for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR). A common and effective strategy involves the nucleophilic substitution reaction between thiomorpholine and an appropriate aryl halide.

Rationale for Synthetic Strategy

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely adopted method for the formation of C-N bonds. This reaction is known for its high efficiency, broad substrate scope, and tolerance of various functional groups, making it an ideal choice for the synthesis of a diverse library of N-aryl thiomorpholine derivatives for anticancer screening. The choice of ligands and bases can be fine-tuned to optimize the reaction conditions for specific substrates.

Generalized Synthetic Workflow

Synthetic_Workflow reagents Starting Materials: - Thiomorpholine - Aryl Halide (e.g., Bromide) - Palladium Catalyst (e.g., Pd2(dba)3) - Ligand (e.g., BINAP) - Base (e.g., NaOtBu) reaction Buchwald-Hartwig Amination: - Inert atmosphere (N2 or Ar) - Anhydrous solvent (e.g., Toluene) - Elevated temperature (e.g., 100 °C) reagents->reaction 1. Reaction Setup workup Reaction Workup: - Quenching - Extraction - Drying reaction->workup 2. Isolation purification Purification: - Column Chromatography - Recrystallization workup->purification 3. Purification product N-Aryl Thiomorpholine Derivative purification->product 4. Final Product Anticancer_Screening_Workflow start Synthesized Thiomorpholine Compounds cytotoxicity Primary Cytotoxicity Screening (MTT or SRB Assay) - Determine IC50 values start->cytotoxicity selectivity Selectivity Assessment - Test on non-cancerous cell lines cytotoxicity->selectivity mechanistic Mechanistic Assays (for promising candidates) cytotoxicity->mechanistic IC50 < Threshold apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) mechanistic->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide staining) mechanistic->cell_cycle pathway Target Validation (e.g., Western Blot for PI3K pathway proteins) mechanistic->pathway lead_id Lead Candidate Identification apoptosis->lead_id cell_cycle->lead_id pathway->lead_id PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Inhibition of Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Inhibitor Thiomorpholine Derivative Inhibitor->PI3K Inhibition

Sources

Application Notes and Protocols: Potassium 4-trifluoroboratomethylthiomorpholine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Organotrifluoroborates in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for the identification of high-quality lead compounds.[1][2] By screening small, low-molecular-weight fragments, FBDD explores chemical space more efficiently, often yielding hits with superior physicochemical properties that provide a more rational starting point for optimization.[2][3] Within the vast landscape of chemical functionalities available for fragment libraries, potassium organotrifluoroborates have emerged as a uniquely advantageous class of reagents. Their remarkable stability to air and moisture, coupled with their favorable solubility profiles, makes them exceptionally well-suited for the rigors of biophysical screening assays.[4][5] Unlike their boronic acid counterparts, which can be prone to dehydration and other stability issues, potassium trifluoroborate salts are typically crystalline, weighable solids that can be stored for extended periods without degradation.[6][7] This inherent stability ensures the integrity and reproducibility of screening experiments.

This application note details the utility of a novel fragment, Potassium 4-trifluoroboratomethylthiomorpholine , in a typical FBDD workflow. We will explore the rationale behind its design, leveraging the pharmacological relevance of the thiomorpholine scaffold, and provide detailed protocols for its application in primary and secondary biophysical screening assays.

The Fragment: this compound - A Privileged Scaffold for Drug Discovery

Molecular Structure:

Caption: Structure of this compound.

The selection of this compound as a fragment is underpinned by the significant role of the thiomorpholine moiety in medicinal chemistry. Thiomorpholine is considered a "privileged scaffold" due to its frequent appearance in bioactive compounds across a wide range of therapeutic areas.[8][9][10] It often serves as a bioisostere for the morpholine ring, offering a means to modulate key drug properties.[11] The substitution of oxygen with sulfur generally increases lipophilicity, which can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[11][12] Furthermore, the sulfur atom can exist in different oxidation states (sulfide, sulfoxide, and sulfone), providing additional vectors for chemical modification during hit-to-lead optimization.[11] The nitrogen atom of the thiomorpholine ring can act as a hydrogen bond acceptor or a basic center, facilitating key interactions with biological targets.[11]

The trifluoroboratomethyl group serves as a stable, water-soluble handle that allows for robust screening while also providing a synthetically tractable point for future elaboration.

Synthesis Overview

This compound can be synthesized via a nucleophilic substitution reaction between a halomethyltrifluoroborate and thiomorpholine.[13] A representative reaction scheme is outlined below:

G reagent1 Bromomethyltrifluoroborate intermediate Ammoniomethyltrifluoroborate intermediate reagent1->intermediate Neat or THF reagent2 Thiomorpholine reagent2->intermediate product This compound intermediate->product Base Treatment base KHCO3 or K2CO3 base->product purification Filtration in hot acetone product->purification

Caption: Synthetic pathway for this compound.

Fragment Screening Workflow: A Multi-Stage Biophysical Approach

A robust FBDD campaign relies on a cascade of biophysical techniques to identify and validate fragment hits, minimizing the risk of false positives and ensuring that resources are focused on the most promising candidates.[14][15]

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation & Characterization primary_screen Saturation Transfer Difference NMR (STD-NMR) secondary_screen Surface Plasmon Resonance (SPR) primary_screen->secondary_screen Identified Hits tertiary_screen X-ray Crystallography secondary_screen->tertiary_screen Validated Hits

Caption: A typical fragment screening cascade.

Protocol 1: Primary Screening using Saturation Transfer Difference NMR (STD-NMR)

STD-NMR is a powerful ligand-observed NMR technique that is highly sensitive for detecting the weak binding affinities characteristic of fragments.[8][16] It identifies binders by detecting the transfer of saturation from the protein to a bound ligand.[14][17]

A. Rationale for Experimental Choices
  • Protein Concentration: A low micromolar protein concentration is used to minimize protein consumption while ensuring sufficient signal for detection.

  • Ligand Concentration: A significant excess of the fragment is used to drive the binding equilibrium and enhance the detection of weak interactions.

  • Saturation Time: The duration of the protein saturation is a critical parameter that is optimized to maximize the saturation transfer to the ligand without causing excessive heating or protein denaturation.

B. Step-by-Step Protocol
  • Sample Preparation:

    • Prepare a stock solution of the target protein (e.g., 50 µM) in a deuterated buffer (e.g., 20 mM phosphate buffer, pD 7.4, 150 mM NaCl, in 99.9% D₂O).

    • Prepare a stock solution of this compound (e.g., 100 mM) in the same deuterated buffer.

    • Prepare the final NMR sample by mixing the protein stock and fragment stock to achieve the desired final concentrations (e.g., 20 µM protein and 1 mM fragment).

    • Prepare a control sample containing only the fragment at the same concentration.

  • NMR Experiment Setup:

    • Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for optimal sensitivity.

    • Set the temperature to a physiologically relevant value (e.g., 298 K).

    • Acquire a standard 1D ¹H NMR spectrum of the control sample to identify the fragment's proton resonances.

    • Set up the STD-NMR experiment with on-resonance irradiation at a frequency where only protein signals resonate (e.g., 0.5 ppm for aliphatic protons) and off-resonance irradiation at a frequency far from any protein or ligand signals (e.g., 30 ppm).

    • Optimize the saturation time (typically 1-3 seconds).

  • Data Acquisition and Analysis:

    • Acquire the on-resonance and off-resonance spectra.

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.

    • Signals present in the difference spectrum correspond to protons of the fragment that are in close proximity to the protein upon binding.

    • The intensity of the STD signals can be used to rank the binding affinity of different fragments.

Parameter Typical Value Rationale
Protein Concentration10-50 µMConserves protein, sufficient for detection.
Fragment Concentration0.5-2 mMDrives equilibrium for weak binders.
Saturation Time1-3 sBalances saturation transfer and sample integrity.
Temperature298 KPhysiologically relevant conditions.

Protocol 2: Hit Validation and Affinity Determination using Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time kinetic data on binding events, allowing for the determination of association (kₐ) and dissociation (kₑ) rates, and the equilibrium dissociation constant (Kₑ).[13][18] It is an excellent secondary screening method to validate hits from primary screens and eliminate false positives.

A. Rationale for Experimental Choices
  • Protein Immobilization: The target protein is typically immobilized on the sensor chip surface. The choice of immobilization chemistry (e.g., amine coupling) depends on the protein's properties.

  • Fragment Concentration Series: A range of fragment concentrations is flowed over the sensor surface to generate a dose-response curve, from which the Kₑ can be derived.

  • Flow Rate: The flow rate is optimized to ensure that the binding interaction is not mass-transport limited.

B. Step-by-Step Protocol
  • Protein Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the target protein (typically in a low ionic strength buffer, e.g., 10 mM acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). A typical concentration range for fragments is 1 µM to 1 mM.

    • Inject the fragment solutions over the immobilized protein surface at a constant flow rate (e.g., 30 µL/min).

    • Monitor the change in the refractive index (measured in response units, RU) over time.

    • After each injection, allow for a dissociation phase where running buffer is flowed over the surface.

    • Regenerate the surface if necessary with a short pulse of a mild regeneration solution (e.g., low pH glycine).

  • Data Analysis:

    • Subtract the response from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.

    • Plot the equilibrium response against the fragment concentration and fit the data to a steady-state affinity model to determine the Kₑ.

    • Alternatively, fit the association and dissociation phases of the sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to determine kₐ and kₑ.

Parameter Typical Value/Range Rationale
Immobilization Level5,000-15,000 RUSufficient signal for fragment binding.
Fragment Concentration1 µM - 1 mMCovers the expected affinity range for fragments.
Flow Rate30 µL/minMinimizes mass transport effects.
DMSO Concentration1-5%Aids fragment solubility; must be matched in running buffer.

Protocol 3: Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target protein, revealing the specific interactions that can be exploited for fragment growing or linking. This structural information is invaluable for the subsequent stages of medicinal chemistry.

A. Rationale for Experimental Choices
  • Crystallization Conditions: The protein must be crystallized in a form that allows for the soaking or co-crystallization of the fragment.

  • Fragment Soaking Concentration: A high concentration of the fragment is used to ensure sufficient occupancy in the binding site.

  • Cryoprotection: Crystals are typically flash-cooled in liquid nitrogen to prevent ice formation, which requires the use of a cryoprotectant.

B. Step-by-Step Protocol
  • Protein Crystallization:

    • Screen for crystallization conditions for the target protein using commercially available or in-house screens.

    • Optimize the lead conditions to produce diffraction-quality crystals.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer a protein crystal to a solution containing a high concentration of this compound (e.g., 10-50 mM) in the crystallization mother liquor for a defined period (minutes to hours).

    • Co-crystallization: Add the fragment to the protein solution before setting up the crystallization trials.

  • Data Collection and Structure Determination:

    • Cryoprotect the crystal by briefly soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure by molecular replacement using a known structure of the protein.

    • Build the fragment into the observed electron density map and refine the structure.

Conclusion

This compound represents a promising fragment for FBDD campaigns. Its chemical stability, favorable physicochemical properties derived from the thiomorpholine scaffold, and the synthetic tractability of the trifluoroborate handle make it an attractive starting point for the development of novel therapeutics. The detailed protocols provided in this application note offer a comprehensive guide for researchers to effectively screen and characterize this and other organotrifluoroborate-containing fragments, paving the way for the discovery of next-generation medicines.

References

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]

  • Journal of Chemical Reviews. (2021). Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 253. [Link]

  • (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]

  • Gemoets, H. P. L., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications. [Link]

  • Gemoets, H. P. L., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. PubMed Central. [Link]

  • ResearchGate. (n.d.). a. 1 H NMR spectrum of thiomorpholine derivative. The signal due to the... [Link]

  • Foley, D. J., et al. (2021). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. PubMed Central. [Link]

  • Hrovat, A., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]

  • ResearchGate. (n.d.). Kinetics of thiomorpholine transformation by M. aurum MO1. The 1 H NMR... [Link]

  • SpectraBase. (n.d.). Thiomorpholine, 4-octadecyl-, 1,1-dioxide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thiomorpholine. PubChem. Retrieved from [Link]

  • Ciulli, A., et al. (2011). A three-stage biophysical screening cascade for fragment-based drug discovery. PubMed. [Link]

  • Shabalin, A. Y., et al. (2013). Synthesis of K[4-ROC6F4BF3] from potassium pentafluorophenyltrifluoroborate and O-nucleophiles. ResearchGate. [Link]

  • Evotec. (n.d.). Biophysical Fragment Screening Services. Retrieved from [Link]

  • Jain, T., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PubMed Central. [Link]

  • Betz, M., et al. (2019). Fragments as Novel Starting Points for tRNA-Guanine Transglycosylase Inhibitors Found by Alternative Screening Strategies. PubMed Central. [Link]

  • SARomics Biostructures. (n.d.). Crystallographic Fragment Screening in Drug Discovery. Retrieved from [Link]

  • Tooulia, M., et al. (2005). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. PubMed. [Link]

  • Giannetti, A. M., et al. (2010). Fragment Screening by Surface Plasmon Resonance. PubMed Central. [Link]

  • Broom, T., et al. (2016). The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry. ResearchGate. [Link]

  • ResearchGate. (n.d.). Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. [Link]

  • Wollenhaupt, J., et al. (2022). Crystallographic Fragment Screening: Workflow & Tools. YouTube. [Link]

  • CHI. (n.d.). Fragment-Based Drug Discovery. Retrieved from [Link]

  • McMaster Demystifying Research. (2023). What is X-Ray Crystallography? YouTube. [Link]

  • BioDuro. (n.d.). Fragment Based Drug Discovery (FBDD). Retrieved from [Link]

  • The Curious Chemist. (2021). Understanding x-ray crystallography structures. YouTube. [Link]

  • Technology Networks. (2023). Fragment-Based Drug Discovery Enters the Mainstream. Retrieved from [Link]

  • Wlodawer, A., et al. (2020). Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. MDPI. [Link]

  • de Jesus, A. J. L., et al. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. PubMed Central. [Link]

Sources

"step-by-step guide for the Suzuki coupling of Potassium 4-trifluoroboratomethylthiomorpholine with aryl halides"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Step-by-Step Guide for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Potassium 4-(Trifluoroboratomethyl)thiomorpholine with Aryl Halides

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the construction of carbon-carbon bonds for pharmaceutical and materials science applications. Potassium organotrifluoroborates have emerged as superior coupling partners to traditional boronic acids due to their exceptional stability, ease of handling, and consistent stoichiometry.[1][2] This guide provides a comprehensive, in-depth protocol for the coupling of Potassium 4-(trifluoroboratomethyl)thiomorpholine, a valuable building block, with a range of aryl and heteroaryl halides. We delve into the mechanistic rationale behind procedural choices, offering field-proven insights into catalyst selection, reaction optimization, and troubleshooting to empower researchers in drug discovery and chemical development.

Introduction: The Advantage of Potassium Organotrifluoroborates

The synthesis of complex molecules, particularly in drug development, demands reliable and reproducible methodologies. While the Suzuki-Miyaura reaction has been transformative, traditional boronic acids can be problematic due to their propensity for dehydration to form boroxines and their sensitivity to protodeboronation.[3][4]

Potassium organotrifluoroborates (R-BF₃K) offer a robust solution to these challenges. As crystalline, monomeric solids, they are indefinitely stable to air and moisture, simplifying storage and handling.[1][5] Their enhanced stability allows for precise stoichiometric control and often leads to cleaner reactions with fewer byproducts.[1] The specific reagent of interest, Potassium 4-(trifluoroboratomethyl)thiomorpholine, provides a versatile scaffold for introducing the thiomorpholine moiety, a common heterocycle in pharmacologically active compounds. This protocol outlines its effective use in C(sp³)–C(sp²) bond formation.

Mechanistic Considerations: The "Slow Release" Nucleophile

A fundamental understanding of the reaction mechanism is critical for effective troubleshooting and optimization. While the overall Suzuki-Miyaura catalytic cycle—comprising oxidative addition, transmetalation, and reductive elimination—is well-established, the role of the organotrifluoroborate is unique.[6]

Contrary to direct participation, the tetracoordinate trifluoroborate salt is considered a stable "pre-nucleophile".[1] Under the basic, aqueous conditions of the reaction, it undergoes slow hydrolysis to release the corresponding boronic acid in situ.[7][8] This "slow release" mechanism is highly advantageous as it maintains a low concentration of the active boronic acid, which minimizes common side reactions like oxidative homocoupling.[7] The base is not only crucial for the catalytic cycle's turnover but also facilitates this essential hydrolysis step.

Suzuki_Catalytic_Cycle cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII Ar-Pd(II)-X L₂ Pd0:e->PdII:w Ar-X OxAdd Oxidative Addition PdII_R Ar-Pd(II)-R L₂ PdII:e->PdII_R:w R-B(OH)₂ Transmetal Transmetalation PdII_R:s->Pd0:s Product Ar-R (Product) PdII_R->Product RedElim Reductive Elimination ArX Aryl Halide (Ar-X) BoronicAcid R-B(OH)₂ Base Base (e.g., Cs₂CO₃) Trifluoroborate R-BF₃K + H₂O (Slow Hydrolysis) Trifluoroborate->BoronicAcid Base

Caption: The Suzuki-Miyaura catalytic cycle with organotrifluoroborates.

Core Protocol: Suzuki Coupling of Potassium 4-(Trifluoroboratomethyl)thiomorpholine

This protocol is optimized for a broad range of aryl and heteroaryl halides. For challenging substrates, such as sterically hindered or highly electron-rich aryl chlorides, further optimization of the ligand and temperature may be required.

Materials and Reagents
  • Aryl Halide (Ar-X): (1.0 equiv, 0.5 mmol)

  • Potassium 4-(trifluoroboratomethyl)thiomorpholine: (1.1 equiv, 0.55 mmol)[9][10]

  • Palladium(II) Acetate (Pd(OAc)₂): (2 mol %, 0.01 mmol)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos): (4 mol %, 0.02 mmol)

  • Cesium Carbonate (Cs₂CO₃): (3.0 equiv, 1.5 mmol), finely ground

  • Solvent: 1,4-Dioxane (4 mL) and Degassed Water (1 mL)

  • Required Equipment: 25 mL Schlenk tube or sealed vial, magnetic stir bar, argon/nitrogen source, heating block or oil bath, standard glassware for workup, silica gel for chromatography.

Experimental Workflow

Experimental_Workflow A 1. Weigh Reagents Aryl Halide, R-BF₃K, Cs₂CO₃ into a Schlenk tube. B 2. Inert Atmosphere Evacuate and backfill tube with Argon (3x). A->B C 3. Add Catalyst & Ligand Add Pd(OAc)₂ and XPhos under positive Argon flow. B->C D 4. Add Solvents Inject degassed Dioxane and H₂O via syringe. C->D E 5. Reaction Seal tube and heat (e.g., 100 °C) with vigorous stirring. D->E F 6. Monitoring Check progress via TLC or LC-MS until Ar-X is consumed. E->F G 7. Workup Cool, dilute with EtOAc, wash with H₂O and brine. F->G H 8. Purification Dry, concentrate, and purify by flash chromatography. G->H

Caption: General experimental workflow for the Suzuki coupling protocol.
Step-by-Step Procedure
  • Reaction Setup: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv.), Potassium 4-(trifluoroboratomethyl)thiomorpholine (0.55 mmol, 1.1 equiv.), and finely ground cesium carbonate (1.5 mmol, 3.0 equiv.).

  • Inerting the Atmosphere: Seal the Schlenk tube with a septum. Evacuate the tube under high vacuum and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment. Causality: The active Pd(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation and homocoupling side products.[11]

  • Catalyst Addition: Under a positive flow of argon, quickly add the palladium(II) acetate (2 mol %) and XPhos ligand (4 mol %). Expertise Note: Using a pre-catalyst or adding the solid catalyst/ligand under an inert atmosphere is crucial for reproducibility. The sterically bulky and electron-rich XPhos ligand facilitates both the oxidative addition to challenging aryl chlorides and the final reductive elimination step.[12][13]

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) followed by degassed water (1 mL) via syringe. The mixture should be a suspension. Causality: Water is essential for the hydrolysis of the trifluoroborate to the active boronic acid species.[14][15]

  • Heating and Monitoring: Securely seal the Schlenk tube and place it in a preheated oil bath or heating block set to 100 °C. Stir the reaction vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS every 2-4 hours until the limiting aryl halide has been consumed (typically 12-24 hours).

  • Reaction Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Expected Results and Substrate Scope

The described protocol is robust for a variety of aryl halides. The following table summarizes expected outcomes based on extensive literature precedent for similar alkyltrifluoroborate couplings.[5][13][16][17]

EntryAryl Halide (Ar-X)Electronic/Steric PropertiesExpected YieldKey Considerations
14-BromobenzonitrileElectron-Poor>90%Favorable reaction; typically fast and high-yielding.
24-ChloroacetophenoneElectron-Poor (Chloride)80-90%Aryl chlorides require more active catalysts like XPhos/RuPhos.[14]
34-BromoanisoleElectron-Rich85-95%Generally couples well, may require slightly longer reaction times.
42-BromotolueneSterically Hindered70-85%Steric hindrance can slow the reaction; ensure efficient stirring.
53-BromopyridineHeteroaromatic80-90%Heteroaryl halides are excellent coupling partners.[13][18]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst (Oxygen exposure).2. Insufficiently ground or poor quality base.3. Insufficient water for hydrolysis.1. Ensure rigorous inert atmosphere technique. Use fresh catalyst/ligand.[11]2. Finely grind the base (Cs₂CO₃ or K₂CO₃) before use.3. Ensure the correct solvent ratio (e.g., 4:1 or 5:1 organic/water).
Protodeboronation of R-BF₃K 1. Reaction temperature is too high.2. Presence of acidic impurities.1. Lower the reaction temperature to 80-90 °C and monitor.2. Use high-purity reagents and solvents.
Homocoupling of Aryl Halide 1. Oxygen contamination.2. Reaction run for an excessively long time after completion.1. Improve inerting technique; degas solvents thoroughly.2. Monitor the reaction closely and work up promptly upon completion.
Stalled Reaction (Incomplete) 1. Catalyst deactivation.2. Challenging substrate (e.g., very hindered).1. Add a second portion of catalyst/ligand (1 mol %) under argon.2. Increase temperature slightly (e.g., to 110 °C) or switch to a more active ligand system (e.g., RuPhos).[5][16]

References

  • Molander, G. A., & Bernardi, C. R. (2002). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

  • Chem-Station. (2015). Organotrifluoroborate Salts. Chem-Station International Edition. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 135(19), 7101–7114. [Link]

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

  • Chow, W. K., So, C. M., Lau, C. P., & Kwong, F. Y. (2010). A General Palladium Catalyst System for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. Journal of Organic Chemistry, 75(15), 5109–5112. [Link]

  • Ramgren, S. D., & Sjoberg, P. J. R. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Catalysis, 11(3), 1547–1553. [Link]

  • Molander, G. A., & Gravel, M. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 11(15), 3474–3477. [Link]

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]

  • Molander, G. A., & Ito, T. (2001). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 66(8), 2751-2758. [Link]

  • Molander, G. A., & Figueroa, R. (2005). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Aldrichimica Acta, 38(2), 49-56. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 136(4), 1412-1423. [Link]

  • Dreher, S. D., & Molander, G. A. (2015). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Syntheses, 92, 1-13. [Link]

  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424-8429. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

  • Dreher, S. D., & Molander, G. A. (2008). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 10(19), 4343–4346. [Link]

  • Barder, T. E., & Buchwald, S. L. (2004). Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides. Organic Letters, 6(16), 2649–2652. [Link]

  • Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(30), 5156-5160. [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Discussion Thread. [Link]

  • Dreher, S. D., & Molander, G. A. (2009). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 74(21), 8312–8324. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. Angewandte Chemie International Edition, 49(30), 5156-60. [Link]

  • Wang, L., et al. (2019). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Nature Communications, 10(1), 1-8. [Link]

  • Martín, R., & Buchwald, S. L. (2008). Selection of boron reagents for Suzuki-Miyaura coupling. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424-8429. [Link]

  • Molander, G. A., & Fumagalli, T. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743-5747. [Link]

  • Molander, G. A., & Figueroa, R. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 13(6), 737-748. [Link]

  • de Oliveira, C. B., et al. (2015). Toxicological Investigation and Antinociceptive Property of Potassium Thiophene-3-Trifluoroborate. Basic & Clinical Pharmacology & Toxicology, 117(4), 234-241. [Link]

Sources

Application Notes and Protocols: Enhancing Pharmacokinetic Profiles with Thiomorpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In medicinal chemistry, the optimization of a drug candidate's pharmacokinetic (PK) profile is a critical determinant of its clinical success. The introduction of saturated heterocyclic scaffolds is a widely employed strategy to modulate physicochemical properties, thereby improving absorption, distribution, metabolism, and excretion (ADME). This guide provides a detailed examination of the thiomorpholine moiety as a strategic tool for enhancing the pharmacokinetic properties of drug candidates. We will explore the mechanistic basis for its utility, present detailed protocols for its incorporation and evaluation, and offer insights into the interpretation of the resulting data.

Introduction: The Strategic Value of Thiomorpholine in Drug Design

Thiomorpholine, a saturated six-membered heterocycle and a thio-analog of morpholine, is a privileged scaffold in modern drug discovery. Its incorporation into a lead compound is often a key step in the optimization process, designed to overcome common developmental hurdles such as poor solubility, rapid metabolism, or unfavorable distribution.

Replacing a morpholine ring with thiomorpholine can subtly alter a molecule's properties in beneficial ways. The substitution of the oxygen atom with sulfur increases lipophilicity, which can influence membrane permeability and volume of distribution. Furthermore, the sulfur atom introduces a "soft spot" for metabolism, a feature that can be intelligently exploited. The controlled oxidation of the sulfur to thiomorpholine-1-oxide (a sulfoxide) or thiomorpholine-1,1-dioxide (a sulfone) provides analogs with modulated polarity, hydrogen bonding capacity, and metabolic stability, offering a versatile strategy for fine-tuning a drug's ADME profile.

This document serves as a practical guide for the medicinal chemist, providing both the conceptual framework and the detailed methodologies required to effectively utilize the thiomorpholine moiety in drug development programs.

Rationale for Pharmacokinetic Improvement

The decision to incorporate a thiomorpholine ring is grounded in its predictable effects on key physicochemical and metabolic properties.

Physicochemical Properties: A Balance of Lipophilicity and Polarity

The replacement of oxygen (in morpholine) with sulfur (in thiomorpholine) leads to an increase in lipophilicity. This can be advantageous for compounds that are too polar to efficiently cross cellular membranes. However, uncontrolled lipophilicity can lead to poor solubility and off-target toxicity. The thiomorpholine scaffold offers a solution through its metabolic products.

  • Thiomorpholine: More lipophilic than morpholine.

  • Thiomorpholine-1-oxide (Sulfoxide): Oxidation introduces a polar sulfoxide group, increasing polarity and hydrogen bond acceptor capacity.

  • Thiomorpholine-1,1-dioxide (Sulfone): Further oxidation to the sulfone results in a significant increase in polarity, which can enhance aqueous solubility and reduce the lipophilicity of the parent molecule.

This metabolic pathway allows for a "prodrug-like" strategy, where a more lipophilic parent compound can be administered, followed by in vivo conversion to more polar, readily cleared metabolites.

Metabolic Stability and Pathways

The sulfur atom in thiomorpholine is susceptible to oxidation by cytochrome P450 (CYP) enzymes, the primary family of enzymes involved in Phase I drug metabolism. This oxidation is a key metabolic pathway.

  • Predictable Metabolism: The primary metabolic fate of the thiomorpholine moiety is often S-oxidation, which can reduce the likelihood of unpredictable metabolism at other sites on the molecule.

  • Modulation of Clearance: The rate of S-oxidation can be tailored by modifying the steric and electronic environment around the sulfur atom. The resulting polar sulfoxide and sulfone metabolites are typically more water-soluble and are more readily excreted, providing a handle to control the rate of clearance.

The following diagram illustrates the strategic use of thiomorpholine and its oxidized forms in modulating a drug candidate's properties.

G cluster_0 Drug Design Strategy Start Lead Compound (Poor PK Profile) Incorporate Incorporate Thiomorpholine Moiety Start->Incorporate Bioisosteric Replacement Result Thiomorpholine Analog (Increased Lipophilicity) Incorporate->Result Metabolism In Vivo S-Oxidation (CYP Enzymes) Result->Metabolism Phase I Metabolism Sulfoxide Sulfoxide Metabolite (Increased Polarity) Metabolism->Sulfoxide Sulfone Sulfone Metabolite (Further Increased Polarity, Enhanced Clearance) Sulfoxide->Sulfone Further Oxidation ImprovedPK Improved PK Profile (Balanced Lipophilicity, Controlled Clearance) Sulfone->ImprovedPK

Caption: Strategic incorporation and metabolism of the thiomorpholine moiety.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of a generic N-aryl thiomorpholine derivative and its subsequent pharmacokinetic evaluation.

Protocol 1: Synthesis of N-(4-nitrophenyl)thiomorpholine

This protocol describes a standard nucleophilic aromatic substitution to attach an aromatic group to the thiomorpholine nitrogen.

Materials:

  • Thiomorpholine

  • 4-Fluoronitrobenzene

  • Triethylamine (TEA)

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 50 mL round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Standard glassware for extraction and workup

  • Rotary evaporator

Procedure:

  • To a 50 mL round-bottom flask, add thiomorpholine (1.0 mL, 10 mmol) and acetonitrile (15 mL).

  • Add triethylamine (7.0 mL, 50 mmol) to the flask.

  • Add 4-fluoronitrobenzene (1.41 g, 10 mmol) to the reaction mixture.

  • Equip the flask with a reflux condenser and place it in a heating mantle on a stir plate.

  • Heat the reaction mixture to 85 °C and stir for 12 hours.

  • After 12 hours, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and add 50 mL of deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 60 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: In Vitro Metabolic Stability Assessment using Liver Microsomes

This assay determines the susceptibility of a compound to metabolism by Phase I enzymes, primarily CYPs, providing an estimate of its intrinsic clearance.

Materials:

  • Test compound and positive control (e.g., a compound with known metabolic instability)

  • Pooled liver microsomes (human or rat)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile with an internal standard (for analytical quantification)

  • 96-well plates

  • Incubator set to 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a 1 µM working solution of the test compound in 0.1 M phosphate buffer.

    • Thaw the liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in cold phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal solution to the test compound solution.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. For negative controls, add buffer instead of the NADPH system.

    • Incubate the plate at 37°C with gentle shaking.

  • Sampling and Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

    • Immediately terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. This precipitates the proteins and stops the enzymatic activity.

  • Sample Processing and Analysis:

    • Centrifuge the plate at high speed (e.g., 4000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

The following diagram outlines the workflow for the microsomal stability assay.

G cluster_workflow Microsomal Stability Assay Workflow prep 1. Preparation - Test Compound (1 µM) - Liver Microsomes (0.5 mg/mL) - NADPH System incubate 2. Incubation - Mix reagents in 96-well plate - Pre-incubate at 37°C - Initiate with NADPH prep->incubate sample 3. Sampling & Termination - Aliquot at t = 0, 5, 15, 30, 60 min - Stop with cold ACN + IS incubate->sample process 4. Sample Processing - Centrifuge to pellet protein - Collect supernatant sample->process analyze 5. Analysis - Quantify parent compound by LC-MS/MS process->analyze data 6. Data Interpretation - Plot % remaining vs. time - Calculate t½ and CLint analyze->data

Caption: Workflow for the in vitro microsomal stability assay.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for assessing the pharmacokinetic profile of a compound after oral administration to rats.

Materials:

  • Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Sprague Dawley rats (male, 250-300g)

  • Oral gavage needles

  • Blood collection supplies (e.g., micro-centrifuge tubes with anticoagulant)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Acclimatization and Dosing:

    • Acclimate rats for at least 3 days with free access to food and water.

    • Fast the animals for 12 hours prior to dosing.

    • Administer the test compound via oral gavage at a specific dose (e.g., 10 mg/kg). Record the exact time of administration.

  • Blood Sampling:

    • Collect blood samples (~100-200 µL) from the tail vein at predetermined time points. A typical schedule would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Place blood samples into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 3,400 rpm for 5 minutes at 4°C) to separate the plasma.

    • Harvest the plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive LC-MS/MS method for the quantification of the test compound in plasma.

    • Prepare calibration standards and quality control samples by spiking blank plasma.

    • Process the plasma samples (e.g., by protein precipitation or solid-phase extraction) and analyze them using the validated LC-MS/MS method.

Data Presentation and Interpretation

In Vitro Data

The primary outputs from the microsomal stability assay are the half-life (t½) and the intrinsic clearance (CLint).

  • Half-life (t½): The time it takes for 50% of the compound to be metabolized.

  • Intrinsic Clearance (CLint): The rate of metabolism by the liver, independent of blood flow. It is calculated from the slope of the natural log of the percent remaining compound versus time.

Table 1: Example In Vitro Metabolic Stability Data

CompoundMoietyt½ (min)CLint (µL/min/mg protein)
Parent-Morpholine Morpholine> 60< 5
Parent-Thiomorpholine Thiomorpholine2527.7
Control (High CLint) Verapamil5138.6

This is example data for illustrative purposes.

A shorter half-life and higher intrinsic clearance suggest more rapid metabolism. In this example, the thiomorpholine analog is metabolized more quickly than the morpholine analog, which could be desirable for avoiding drug accumulation.

In Vivo Data

The plasma concentration-time data from the rat PK study are used to calculate key pharmacokinetic parameters.

  • Cmax: The maximum observed plasma concentration.

  • Tmax: The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total drug exposure over time.

  • Bioavailability (%F): The fraction of the administered dose that reaches systemic circulation (requires intravenous dosing data for comparison).

Table 2: Example In Vivo Pharmacokinetic Parameters in Rats (10 mg/kg, oral)

CompoundMoietyCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)
Parent-Morpholine Morpholine8502.04250
Parent-Thiomorpholine Thiomorpholine12001.57800

This is example data for illustrative purposes.

In this hypothetical case, the thiomorpholine analog shows a higher Cmax and greater overall exposure (AUC) compared to the morpholine analog, suggesting improved absorption and/or reduced first-pass metabolism.

Conclusion

The incorporation of a thiomorpholine moiety is a powerful and versatile strategy in medicinal chemistry for the optimization of pharmacokinetic properties. By understanding its influence on lipophilicity and metabolic stability, and by leveraging its S-oxidation pathway, drug development professionals can rationally design molecules with improved ADME profiles. The detailed protocols provided herein offer a practical starting point for the synthesis and evaluation of thiomorpholine-containing compounds, enabling a more efficient path toward the identification of viable clinical candidates.

References

  • In vitro drug metabolism: for the selection of your lead compounds . (n.d.). KaLy-Cell. Retrieved January 1, 2026, from [Link]

  • Microsomal Stability Assay Protocol . (n.d.). AxisPharm. Retrieved January 1, 2026, from [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism . (2024, December 9). protocols.io. Retrieved January 1, 2026, from [Link]

  • Microsomal Stability - In Vitro Assay . (n.d.). Charnwood Discovery. Retrieved January 1, 2026, from [Link]

  • Guo, B., et al. (2016). In vivo pharmacokinetic studies in rats . Bio-protocol. Retrieved January 1, 2026, from [Link]

  • (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis . protocols.io. Retrieved January 1, 2026, from [Link]

  • Microsomal Stability Assay . (n.d.). Creative Bioarray. Retrieved January 1, 2026, from [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry . (2024). MDPI. Retrieved January 1, 2026, from [Link]

  • Cyclic sulfoxides and sulfones in drug design . (2025, August 10). ResearchGate. Retrieved January 1, 2026, from [Link]

  • Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling . (n.d.). Current Separations. Retrieved January 1, 2026, from [Link]

  • Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow . Organic Process Research & Development, 26(8), 2532–2539. Retrieved January 1, 2026, from [Link]

  • Pharmacokinetics Studies in Mice or Rats . (n.d.). Bienta. Retrieved January 1, 2026, from [Link]

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile . Journal of Chemical Reviews, 3(4), 247-272. Retrieved January 1, 2026, from [Link]

  • Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile . (2021, September 25). Journal of Chemical Reviews. Retrieved January 1, 2026, from [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) . Bioorganic Chemistry, 96, 103578. Retrieved January 1, 2026, from [Link]

  • Poupin, P., et al. (1998). **Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the

Application Notes and Protocols for the Synthesis of N-Aryl Thiomorpholines using Trifluoroborate Salts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Aryl Thiomorpholines in Medicinal Chemistry

N-aryl thiomorpholines are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery and development. The thiomorpholine scaffold, a saturated six-membered ring containing both nitrogen and sulfur atoms, serves as a versatile building block in the design of novel therapeutic agents.[1][2] Its unique physicochemical properties, including lipophilicity and the potential for metabolic oxidation at the sulfur atom, make it a valuable surrogate for the more common morpholine ring in efforts to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3]

Derivatives of N-aryl thiomorpholines have demonstrated a broad spectrum of biological activities, including but not limited to, kinase inhibition, reverse transcriptase inhibition, and antimicrobial, antifungal, and antidiabetic properties.[3] The ability to efficiently and selectively introduce a diverse range of aryl groups onto the thiomorpholine nitrogen is therefore of paramount importance for the construction of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

This application note provides a detailed guide to the synthesis of N-aryl thiomorpholines via modern cross-coupling methodologies, with a specific focus on the use of potassium aryltrifluoroborate salts as stable and versatile arylating agents. We will explore both copper-catalyzed (Chan-Lam type) and palladium-catalyzed (Buchwald-Hartwig type) reaction conditions, offering detailed protocols, mechanistic insights, and practical guidance for researchers in the field.

Advantages of Potassium Aryltrifluoroborate Salts

Potassium aryltrifluoroborate salts have emerged as superior alternatives to arylboronic acids in cross-coupling reactions for several key reasons:

  • Enhanced Stability: Unlike boronic acids, which can be prone to dehydration to form cyclic boroxines and protodeboronation, potassium aryltrifluoroborates are typically crystalline, free-flowing solids that are stable to air and moisture.[2] This stability simplifies handling and storage, eliminating the need for strictly inert atmosphere techniques in many cases.

  • Improved Stoichiometry: Their stability allows for the use of near-stoichiometric amounts of the arylating agent, improving the atom economy of the reaction.[2]

  • Broad Availability: A wide range of potassium aryltrifluoroborates are commercially available or can be readily prepared from the corresponding aryl halides or boronic acids.[4]

Copper-Catalyzed N-Arylation (Chan-Lam Coupling)

The Chan-Lam coupling reaction provides a powerful and often milder alternative to palladium-catalyzed methods for the formation of C-N bonds.[5] This reaction typically employs a copper catalyst in the presence of a base and an oxidant (often atmospheric oxygen).

Mechanistic Rationale

The currently accepted mechanism for the Chan-Lam coupling involves a Cu(I)/Cu(III) or a Cu(II) catalytic cycle. The key steps are:

  • Transmetalation: The aryltrifluoroborate salt transfers its aryl group to the copper center. This step is often facilitated by a base.

  • Coordination: The amine (thiomorpholine) coordinates to the copper-aryl intermediate.

  • Reductive Elimination: The N-aryl bond is formed through reductive elimination from a high-valent copper species, regenerating the active copper catalyst.[6]

The choice of copper source, base, and solvent can significantly impact the reaction efficiency and substrate scope.

Chan_Lam_Mechanism cluster_cycle Catalytic Cycle Cu(II) Cu(II) Aryl-Cu(II) Aryl-Cu(II) Cu(II)->Aryl-Cu(II) + ArBF3K (Transmetalation) Amine-Aryl-Cu(II) Amine-Aryl-Cu(II) Aryl-Cu(II)->Amine-Aryl-Cu(II) + Thiomorpholine (Coordination) Product_Release N-Aryl Thiomorpholine Amine-Aryl-Cu(II)->Product_Release Reductive Elimination Cu(I) Cu(I) Amine-Aryl-Cu(II)->Cu(I) Cu(I)->Cu(II) Oxidation (O2) caption Figure 1: Simplified Chan-Lam Catalytic Cycle

Caption: Figure 1: Simplified Chan-Lam Catalytic Cycle

Experimental Protocol: Copper-Catalyzed Synthesis of N-Phenylthiomorpholine

This protocol provides a general procedure for the Chan-Lam N-arylation of thiomorpholine with potassium phenyltrifluoroborate.

Materials:

  • Potassium phenyltrifluoroborate

  • Thiomorpholine

  • Copper(II) acetate (Cu(OAc)₂)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

  • Methanol

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add copper(II) acetate (0.1 mmol, 10 mol%), cesium carbonate (2.0 mmol, 2.0 equiv.), and potassium phenyltrifluoroborate (1.2 mmol, 1.2 equiv.).

  • Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Add toluene (3 mL) and methanol (1 mL) via syringe.

  • Add thiomorpholine (1.0 mmol, 1.0 equiv.) via syringe.

  • Stir the reaction mixture at 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (10 mL).

  • Filter the mixture through a pad of celite and wash the pad with additional ethyl acetate (2 x 5 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-phenylthiomorpholine.

Expected Outcome: The reaction should provide the N-phenylthiomorpholine in good to excellent yield. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a highly versatile and widely used method for the synthesis of N-aryl compounds.[7] This reaction employs a palladium catalyst, a phosphine ligand, and a base.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl electrophile (in this case, an aryl halide or triflate is typically used, but modifications for arylboron reagents exist).

  • Amine Coordination and Deprotonation: The amine (thiomorpholine) coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed via reductive elimination, yielding the N-aryl amine product and regenerating the Pd(0) catalyst.[7]

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, as it influences the rate of oxidative addition and reductive elimination and can prevent catalyst decomposition. Bulky, electron-rich phosphine ligands are often employed.[8]

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X_L Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X_L + Ar-X (Oxidative Addition) Ar-Pd(II)-Amine_L [Ar-Pd(II)-NH(R)R'(L)]+ Ar-Pd(II)-X_L->Ar-Pd(II)-Amine_L + Thiomorpholine Ar-Pd(II)-Amido_L Ar-Pd(II)-N(R)R'(L) Ar-Pd(II)-Amine_L->Ar-Pd(II)-Amido_L - HX (Base) Ar-Pd(II)-Amido_L->Pd(0)L Product_Release N-Aryl Thiomorpholine Ar-Pd(II)-Amido_L->Product_Release Reductive Elimination caption Figure 2: Simplified Buchwald-Hartwig Catalytic Cycle

Caption: Figure 2: Simplified Buchwald-Hartwig Catalytic Cycle

Experimental Protocol: Palladium-Catalyzed Synthesis of N-(4-tolyl)thiomorpholine

This protocol describes a general procedure for the Buchwald-Hartwig N-arylation of thiomorpholine with potassium (4-tolyl)trifluoroborate. Note: While Buchwald-Hartwig reactions typically use aryl halides, this adapted protocol leverages the principles of the reaction with a trifluoroborate salt, which may require specific ligand and base combinations for optimal performance.

Materials:

  • Potassium (4-tolyl)trifluoroborate

  • Thiomorpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • In a glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Add potassium (4-tolyl)trifluoroborate (1.2 mmol, 1.2 equiv.).

  • Seal the Schlenk tube, remove it from the glovebox, and connect it to a Schlenk line.

  • Evacuate and backfill the tube with argon three times.

  • Add toluene (5 mL) and thiomorpholine (1.0 mmol, 1.0 equiv.) via syringe.

  • Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-(4-tolyl)thiomorpholine.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the N-arylation of secondary amines with aryltrifluoroborate salts, which can be adapted for the synthesis of N-aryl thiomorpholines.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)AryltrifluoroborateAmineYield (%)
1Cu(OAc)₂ (10)NoneCs₂CO₃ (2.0)Toluene/MeOH8012-24Phenyl-BF₃KMorpholine85
2Pd₂(dba)₃ (1)XPhos (2.4)NaOtBu (1.4)Toluene1008-164-Tolyl-BF₃KPiperidine92
3CuI (5)1,10-Phenanthroline (10)K₃PO₄ (2.0)DMF110244-MeO-Ph-BF₃KPyrrolidine78
4Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2.0)Dioxane/H₂O100124-CF₃-Ph-BF₃KMorpholine88

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no conversion Inactive catalystUse a fresh batch of catalyst and ligand. For Pd-catalyzed reactions, consider using a pre-catalyst.
Insufficiently strong baseFor Buchwald-Hartwig reactions, NaOtBu or K₃PO₄ are often effective. For Chan-Lam, Cs₂CO₃ or K₂CO₃ are common choices.
Poor solubility of reagentsTry a different solvent system. For trifluoroborate salts, a co-solvent like methanol or water can sometimes be beneficial.
Presence of oxygen (for Pd-catalyzed reactions)Ensure the reaction is set up under a strictly inert atmosphere. Degas the solvent prior to use.
Side product formation (e.g., homocoupling of aryltrifluoroborate) Reaction temperature is too highLower the reaction temperature and monitor the reaction progress more frequently.
Incorrect catalyst/ligand ratioOptimize the catalyst to ligand ratio.
Decomposition of starting materials or product Harsh reaction conditionsTry milder conditions, such as a lower temperature or a weaker base.

Conclusion

The N-arylation of thiomorpholine using potassium aryltrifluoroborate salts represents a robust and versatile strategy for the synthesis of a diverse range of N-aryl thiomorpholine derivatives. Both copper-catalyzed Chan-Lam coupling and palladium-catalyzed Buchwald-Hartwig amination offer viable pathways, each with its own set of advantages and considerations regarding reaction conditions. The enhanced stability and ease of handling of aryltrifluoroborate salts make them particularly attractive reagents for applications in medicinal chemistry and process development, where reproducibility and scalability are crucial. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers seeking to explore the chemical space of N-aryl thiomorpholines for the discovery of new therapeutic agents.

References

Application Notes and Protocols: The Strategic Use of Potassium 4-trifluoroboratomethylthiomorpholine in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Role of Organotrifluoroborates in Kinase Inhibitor Discovery

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, targeting a plethora of diseases ranging from cancer to inflammatory disorders.[1][2][3] The intricate molecular architectures of these inhibitors often necessitate robust and versatile synthetic methodologies. Among these, the Suzuki-Miyaura cross-coupling reaction has become a pivotal tool for the formation of crucial carbon-carbon bonds.[4] While traditional boronic acids have been instrumental, their inherent instability and propensity for side reactions can pose significant challenges.[5]

Potassium organotrifluoroborate salts have emerged as a superior class of reagents, offering enhanced stability, ease of handling, and often improved reactivity in cross-coupling reactions.[5] These crystalline, air- and moisture-stable solids circumvent many of the issues associated with boronic acids, making them highly attractive for complex molecule synthesis in medicinal chemistry.[5] This guide provides an in-depth exploration of a specific and highly valuable building block, Potassium 4-trifluoroboratomethylthiomorpholine , and its application in the synthesis of kinase inhibitors, exemplified by a detailed protocol for a key synthetic transformation.

The thiomorpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors to modulate physicochemical properties and biological activity.[6][7][8] Its unique structural and electronic features can impart favorable ADME (absorption, distribution, metabolism, and excretion) properties and provide key interactions within the ATP-binding pocket of kinases.

Physicochemical Properties and Advantages

This compound offers significant advantages for medicinal chemists and process development scientists. Its properties are summarized below:

PropertyDescriptionAdvantage in Synthesis
Physical State Crystalline solidEasy to handle, weigh, and store.
Stability Air- and moisture-stableNo need for inert atmosphere for storage; longer shelf-life.
Reactivity Excellent partner in Pd-catalyzed cross-couplingReliable and reproducible formation of C(sp³)-C(sp²) bonds.
Solubility Soluble in a range of organic solventsVersatile for various reaction conditions.

Core Application: Suzuki-Miyaura Cross-Coupling in Kinase Inhibitor Synthesis

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to introduce the thiomorpholinomethyl group onto (hetero)aromatic systems. This motif is particularly relevant in the synthesis of inhibitors targeting kinases such as TAK1 (Transforming growth factor-β-activated kinase 1) and MAP4K2 (Mitogen-activated protein kinase kinase kinase kinase 2), which are implicated in inflammatory diseases and cancer.[9]

Illustrative Example: Synthesis of a Key Intermediate for TAK1/MAP4K2 Inhibitors

To illustrate the practical application of this reagent, we present a protocol for the synthesis of a key intermediate analogous to the potent kinase inhibitor NG25. NG25 is a type II inhibitor of TAK1 and MAP4K2, featuring a substituted 1H-pyrrolo[2,3-b]pyridine core.[9] Our example focuses on the crucial Suzuki-Miyaura coupling step to install the thiomorpholinomethyl moiety.

Experimental Protocol: Synthesis of 4-((1H-pyrrolo[2,3-b]pyridin-4-yloxy)methyl)thiomorpholine

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of a suitable halo-substituted 1H-pyrrolo[2,3-b]pyridine precursor with this compound.

Materials and Reagents
  • 4-((4-bromophenyl)oxy)-1H-pyrrolo[2,3-b]pyridine (or a similar halo-substituted precursor)

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Potassium Carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Deionized Water

Reaction Setup and Procedure

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Charge Schlenk Tube B Evacuate & Backfill (3x with Argon) A->B Inert Atmosphere C Add Solvents B->C Anhydrous Toluene Deionized Water D Sparge with Argon C->D 15 min E Add Catalyst/Ligand D->E Under Argon F Seal & Heat (80 °C) E->F Preheated Oil Bath G Monitor Progress (TLC/GC-MS) F->G Continuous H Cool to RT G->H Upon Completion I Dilute & Wash H->I Ethyl Acetate Water J Dry & Concentrate I->J Na2SO4 K Purify (Column Chromatography) J->K Silica Gel

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the halo-substituted 1H-pyrrolo[2,3-b]pyridine precursor (0.5 mmol, 1.0 equiv.), this compound (0.525 mmol, 1.05 equiv.), and potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 equiv.).

  • Inert Atmosphere: The Schlenk tube is then evacuated and backfilled with argon. This cycle is repeated three times to ensure an inert atmosphere.

  • Solvent Addition: Anhydrous toluene (5 mL) and deionized water (0.5 mL) are added to the reaction mixture via syringe.

  • Degassing: The mixture is stirred and sparged with a stream of argon for 15 minutes to remove any dissolved oxygen.

  • Catalyst Addition: In a separate vial, palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2 mol %) and RuPhos (0.02 mmol, 4 mol %) are combined. This catalyst/ligand mixture is then added to the Schlenk tube under a positive pressure of argon.

  • Reaction: The Schlenk tube is sealed, and the reaction mixture is heated to 80 °C in a preheated oil bath with vigorous stirring.

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL).

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 4-((1H-pyrrolo[2,3-b]pyridin-4-yloxy)methyl)thiomorpholine.

Causality Behind Experimental Choices
  • Catalyst System: The combination of Pd(OAc)₂ and a biarylphosphine ligand like RuPhos is highly effective for C(sp³)-C(sp²) couplings involving alkyltrifluoroborates, promoting efficient oxidative addition and reductive elimination steps.[5]

  • Base and Solvent System: The use of a base like K₂CO₃ is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[4] A biphasic solvent system of toluene and water facilitates the dissolution of both the organic and inorganic reagents and promotes the reaction.

  • Inert Atmosphere: While potassium trifluoroborates are air-stable, the palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Therefore, maintaining an inert atmosphere is critical for catalytic activity and to prevent catalyst degradation.

Kinase Signaling Pathway Context

The synthesized kinase inhibitors often target specific nodes in cellular signaling pathways that are dysregulated in disease. For instance, TAK1 is a key kinase in the NF-κB and MAPK signaling pathways, which are central to inflammatory responses and cell survival.

G cluster_pathway Simplified TAK1 Signaling Pathway TNFa TNF-α / IL-1 Receptor Receptor Complex TNFa->Receptor TAK1 TAK1 Receptor->TAK1 Activation IKK IKK Complex TAK1->IKK MKKs MKKs TAK1->MKKs NFkB NF-κB IKK->NFkB Inflammation Inflammation Cell Survival NFkB->Inflammation MAPKs JNK / p38 MKKs->MAPKs MAPKs->Inflammation NG25_analog NG25 Analog (Synthesized Inhibitor) NG25_analog->TAK1 Inhibition

Caption: Inhibition of the TAK1 signaling pathway by the synthesized inhibitor.

By inhibiting TAK1, compounds synthesized using this compound can block downstream signaling, leading to reduced inflammation and induction of apoptosis in cancer cells.[9]

Conclusion and Future Perspectives

This compound is a robust and highly valuable reagent for the synthesis of complex molecules, particularly in the field of kinase inhibitor discovery. Its stability, ease of use, and high reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for medicinal chemists. The protocols and insights provided in this guide are intended to empower researchers to leverage the advantages of this reagent in their drug development programs, ultimately accelerating the discovery of new and effective therapies.

References

  • Tan, L., et al. (2017). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (n.d.). 3-Methylmorpholine containing pre-clinical kinase inhibitors. Available at: [Link]

  • Patel, E., & Nadar, S. A. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Journal of Chemical Reviews. Available at: [Link]

  • Noack, D., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Available at: [Link]

  • Molander, G. A., et al. (2011). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters. Available at: [Link]

  • Bojja, S., et al. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry. Available at: [Link]

  • Benesova, K., et al. (2017). Synthesis and Profiling of a Novel Potent Selective Inhibitor of CHK1 Kinase Possessing Unusual N-trifluoromethylpyrazole Pharmacophore Resistant to Metabolic N-dealkylation. Molecular Cancer Therapeutics. Available at: [Link]

  • Molander, G. A., & Dreher, S. D. (2009). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides. Organic Letters. Available at: [Link]

  • Reddy, K. L., et al. (2007). Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Brimble, M. A., et al. (2020). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules. Available at: [Link]

  • Kuumar, P. (2025). Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. ResearchGate. Available at: [Link]

  • Hatcher, J. M. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Available at: [Link]

  • Molander, G. A., et al. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]

  • Fleury-Brégeot, N., & Molander, G. A. (2011). Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. Organic Letters. Available at: [Link]

  • Wang, A., et al. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of Medicinal Chemistry. Available at: [Link]

  • Pedreira, J. G. B., & Laufer, S. (2024). 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Sharma, D., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Journal of Controlled Release. Available at: [Link]

  • Pedreira, J. G. B., & Laufer, S. (2024). 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). Pharmacological Research. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with Potassium 4-trifluoroboratomethylthiomorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for optimizing Suzuki-Miyaura cross-coupling reactions utilizing Potassium 4-trifluoroboratomethylthiomorpholine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental success.

Potassium organotrifluoroborates have gained significant traction as robust alternatives to traditional boronic acids in Suzuki-Miyaura couplings.[1][2] Their enhanced stability to air and moisture simplifies handling and storage, making them highly valuable reagents in complex synthetic pathways.[1][2][3] The tetracoordinate nature of the boron atom in these salts provides a protective effect, mitigating common side reactions like protodeboronation that can plague their boronic acid counterparts.[2][4] This guide will specifically address the nuances of using this compound to help you achieve higher yields and cleaner reaction profiles.

Troubleshooting Guide: Enhancing Your Reaction Yield

This section addresses common issues encountered during the Suzuki coupling with this compound, presented in a question-and-answer format to directly tackle your experimental challenges.

Q1: My reaction yield is consistently low or I'm observing no product formation. What are the primary factors to investigate?

A1: Low to no yield in a Suzuki coupling can be attributed to several critical parameters. A systematic check of the following is recommended:

  • Catalyst Activity: The heart of the Suzuki coupling is the palladium catalyst. Ensure your palladium source, whether a pre-catalyst or generated in situ, is active. The active species is Pd(0), and if you are using a Pd(II) source (e.g., Pd(OAc)₂), it must be efficiently reduced.[5] Contamination or degradation of the catalyst or the phosphine ligand can severely impede the reaction.

  • Inert Atmosphere: The catalytic cycle is sensitive to oxygen, which can lead to the oxidative homocoupling of the organoboron reagent and decomposition of the catalyst.[5] It is crucial to thoroughly degas your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.

  • Hydrolysis of the Trifluoroborate Salt: Potassium organotrifluoroborates must first hydrolyze to the corresponding boronic acid (or a related boronate species) to participate in the catalytic cycle.[6][7][8][9] The rate of this hydrolysis is a critical factor. If the hydrolysis is too slow, the catalytic cycle will stall. The rate of hydrolysis is influenced by the base, solvent system, and temperature.[6][7][8][9]

  • Base Selection and Quality: The base plays a crucial role in the Suzuki-Miyaura reaction. It facilitates the transmetalation step by activating the organoboron species.[4][10] For organotrifluoroborates, a base is required for the initial hydrolysis and subsequent steps.[4] Ensure your base is of high purity, finely powdered for better solubility, and appropriate for your substrate. Common bases include carbonates (Cs₂CO₃, K₂CO₃), phosphates (K₃PO₄), and hydroxides.[11][12] The choice of base can significantly impact the reaction outcome.[13]

  • Solvent System: The solvent not only dissolves the reactants but also influences the rates of the individual steps in the catalytic cycle.[14][15] For Suzuki couplings with organotrifluoroborates, biphasic solvent systems, often containing water (e.g., THF/H₂O, Toluene/H₂O, i-PrOH/H₂O), are commonly used to facilitate the hydrolysis of the trifluoroborate salt.[6][7][8][9][16] The ratio of the organic solvent to water can be a critical parameter to optimize.

Q2: I'm observing significant formation of side products, particularly homocoupling of the aryl halide and protodeboronation of the trifluoroborate. How can I minimize these?

A2: The formation of side products is a common challenge. Here’s how to address them:

  • Homocoupling of the Aryl Halide: This typically arises from issues with the catalyst system or the presence of oxygen.

    • Ligand Choice: The phosphine ligand stabilizes the palladium catalyst and modulates its reactivity. For challenging couplings, especially with aryl chlorides, sterically hindered and electron-rich ligands like S-Phos or RuPhos can be highly effective in promoting the desired cross-coupling over side reactions.[12][17][18]

    • Pre-catalyst: Using a well-defined Pd(II) pre-catalyst can sometimes lead to more controlled initiation of the catalytic cycle and reduce side reactions compared to generating the Pd(0) species in situ from sources like Pd(OAc)₂.

  • Protodeboronation: This is the undesired cleavage of the carbon-boron bond by a proton source, leading to the formation of thiomorpholine.

    • "Slow Release" Strategy: The stability of organotrifluoroborates is advantageous as it allows for the slow release of the active boronic acid.[6][7][8][9] This keeps the concentration of the sensitive boronic acid low throughout the reaction, minimizing its decomposition.[6][7][8][9] However, the rate of release must be matched with the rate of the catalytic turnover.

    • Base and Temperature Control: Strong bases and high temperatures can accelerate protodeboronation.[19] Consider using a milder base or running the reaction at the lowest effective temperature.

    • Anhydrous Conditions (if applicable): While water is often necessary for the hydrolysis of the trifluoroborate, for highly sensitive substrates, minimizing the amount of water or exploring alternative activation methods might be beneficial.

Q3: The reaction seems to stall before completion, even after an extended reaction time. What could be the cause?

A3: A stalled reaction often points to catalyst deactivation or incomplete hydrolysis of the trifluoroborate.

  • Catalyst Deactivation: The palladium catalyst can precipitate as palladium black, rendering it inactive.[20] This can be caused by high temperatures, improper ligand choice, or the presence of impurities. Ensure adequate stirring to maintain a homogenous mixture.

  • Incomplete Hydrolysis: The hydrolysis of some organotrifluoroborates can be surprisingly slow under basic conditions.[6][7][8][9] This can be due to a phenomenon known as the "acid-base paradox," where some trifluoroborates require acid catalysis for efficient hydrolysis.[6][7][8][9] While the overall reaction is basic, localized pH changes can affect the hydrolysis rate.[6][7][8][9]

    • Stirring and Vessel Shape: The rate of hydrolysis in biphasic systems can be influenced by the stirring rate, and the shape and material of the reaction vessel, as these factors affect the interfacial area between the aqueous and organic phases.[6][7][8][9]

    • Sonication: In some cases, brief sonication has been shown to affect the hydrolysis of trifluoroborates in heterogeneous mixtures.[8]

  • Inhibiting Species: The accumulation of byproducts, such as excess fluoride ions, can potentially inhibit the catalyst.

Frequently Asked Questions (FAQs)

Q: Why should I use this compound instead of the corresponding boronic acid? A: Potassium organotrifluoroborates offer several advantages over their boronic acid counterparts. They are typically stable, crystalline solids that are easy to handle and store, being less susceptible to air and moisture.[1][2] This stability also means they are less prone to premature protodeboronation, allowing for the use of near-stoichiometric amounts of the reagent and improving the atom economy of the reaction.[1][2]

Q: What is the optimal catalyst system for coupling with this compound? A: The optimal catalyst system is substrate-dependent. However, for many applications involving organotrifluoroborates, catalyst systems composed of a palladium source (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂) and a suitable phosphine ligand are effective.[16][18] For more challenging couplings, such as those involving aryl chlorides or sterically hindered substrates, the use of electron-rich, bulky ligands like RuPhos or S-Phos is often beneficial.[12][17][18]

Q: What is the role of water in the reaction? A: Water is crucial for the hydrolysis of the potassium trifluoroborate to the corresponding boronic acid, which is the active species in the transmetalation step of the Suzuki catalytic cycle.[6][7][8][9][21] The reaction is often carried out in a biphasic solvent system, such as THF/water or toluene/water, to facilitate this hydrolysis.[11][22]

Q: Can I use this reagent with a variety of aryl and heteroaryl halides? A: Yes, potassium organotrifluoroborates have been shown to be effective coupling partners with a wide range of aryl and heteroaryl halides (bromides and chlorides) and triflates.[2][16] The reactivity will depend on the specific electrophile, and optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for challenging substrates.[2]

Experimental Protocols & Data

General Protocol for Suzuki-Miyaura Coupling
  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., Cs₂CO₃, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 1-5 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., THF/H₂O 9:1, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Table 1: Recommended Starting Conditions for Optimization
ParameterRecommended ConditionRationale
Palladium Source PdCl₂(dppf)·CH₂Cl₂ (2 mol %)Effective for a broad range of substrates.[16]
Ligand (Included in pre-catalyst)Dppf is a versatile ligand.
Base Cs₂CO₃ (3 equiv)Often provides good results with organotrifluoroborates.[11][12]
Solvent THF/H₂O (9:1 v/v)Common system for trifluoroborate hydrolysis and coupling.[11][22]
Temperature 80 °CA good starting point for many Suzuki couplings.
Concentration 0.1 M (relative to aryl halide)A standard concentration for many cross-coupling reactions.

Visualizing the Process

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-BF3K + Base) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-Pd(II)-R(L2)->c c->Pd(0)L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Inert Verify Inert Atmosphere (Degassed Solvent, Ar/N2 Purge) Start->Check_Inert Check_Catalyst Assess Catalyst/Ligand Quality (Fresh, Active Source) Check_Inert->Check_Catalyst Check_Reagents Confirm Reagent Purity (Aryl Halide, Base, Trifluoroborate) Check_Catalyst->Check_Reagents Optimize_Base Optimize Base (Type and Amount) Check_Reagents->Optimize_Base Optimize_Solvent Optimize Solvent System (Solvent Ratio, Water Content) Optimize_Base->Optimize_Solvent Optimize_Temp Adjust Temperature Optimize_Solvent->Optimize_Temp Success Improved Yield Optimize_Temp->Success

Caption: A systematic workflow for troubleshooting low-yield Suzuki coupling reactions.

References

  • Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Link]

  • Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Butters, M., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Angewandte Chemie International Edition. [Link]

  • Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]

  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Butters, M., et al. (2010). Organotrifluoroborate Coupling. Science of Synthesis. [Link]

  • Molander, G. A., & Figueroa, R. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. ResearchGate. [Link]

  • Molander, G. A., & Fumagalli, T. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2004). Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides. Organic Letters. [Link]

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters. [Link]

  • Dreher, S. D., et al. (2008). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Aldrichimica Acta. [Link]

  • Molander, G. A., & Ham, J. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry. [Link]

  • Molander, G. A., & Biolatto, B. (2002). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]

  • Molander, G. A., & Ellis, N. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. [Link]

  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. Semantic Scholar. [Link]

  • Molander, G. A., & Canturk, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Chemical Society Reviews. [Link]

  • Molander, G. A., & Ito, T. (2002). ChemInform Abstract: Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ChemInform. [Link]

  • Chem-Station. (2015). Organotrifluoroborate Salts. Chem-Station International Edition. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • The Organic Chemistry Tutor. (2024). Suzuki Coupling | Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • Sigman, M. S., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. [Link]

  • Sigman, M. S., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • ResearchGate. (2017). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. [Link]

  • Darses, S., & Genêt, J.-P. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. European Journal of Organic Chemistry. [Link]

  • Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2011). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry. [Link]

  • Molander, G. A., & Ham, J. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Molander, G. A., & Traister, K. M. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates. The Journal of Organic Chemistry. [Link]

  • Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Scope of the Suzuki—Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]

Sources

"troubleshooting low reactivity of potassium alkyltrifluoroborates in cross-coupling"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for potassium alkyltrifluoroborates. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the use of these versatile reagents in cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Potassium alkyltrifluoroborates have emerged as valuable alternatives to traditional boronic acids and esters in Suzuki-Miyaura cross-coupling.[1][2][3] Their enhanced stability to air and moisture simplifies handling and storage, making them robust and reliable reagents.[1][4][5][6] Despite their advantages, challenges related to reactivity can arise. This guide provides in-depth troubleshooting strategies and foundational knowledge to overcome these hurdles.

Troubleshooting Guide: Addressing Low Reactivity

This section addresses specific experimental failures in a question-and-answer format.

Q1: My Suzuki-Miyaura reaction with a potassium alkyltrifluoroborate has failed or is giving very low yield. What are the first things I should check?

When a cross-coupling reaction fails, a systematic review of the fundamental components is the most effective starting point. Low conversion is often traced back to one of three areas: reagent quality, reaction setup, or the choice of catalytic system.

A Step-by-Step Diagnostic Approach:

  • Reagent Purity and Stability:

    • Alkyltrifluoroborate Salt: While generally stable, ensure your R-BF₃K salt is pure and has been stored properly, away from strong acids or oxidizers. Their preparation often involves treatment with potassium hydrogen fluoride (KHF₂), and impurities from this stage can affect the reaction.[4][5][7]

    • Electrophile (Aryl/Alkenyl Halide): Verify the purity of your coupling partner. Impurities can poison the catalyst.

    • Base and Solvents: Use a freshly opened or properly stored base. Carbonate bases can absorb atmospheric moisture and CO₂, affecting their efficacy. Solvents must be anhydrous (where specified by the protocol) and appropriately degassed to remove oxygen, which can deactivate the palladium catalyst.

  • Inert Atmosphere and Degassing:

    • The Pd(0) species in the catalytic cycle is highly sensitive to oxygen. Inadequate degassing of the reaction mixture is a frequent cause of failure. Ensure your solvent and the reaction headspace are thoroughly deoxygenated, typically by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[1]

  • Catalyst and Ligand Activity:

    • Pre-catalyst Source: Use a reliable source of your palladium pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)).

    • Ligand Integrity: Phosphine-based ligands are susceptible to oxidation. Store them under an inert atmosphere and handle them quickly in air. If you suspect ligand degradation, use a fresh batch.

If these initial checks do not reveal an obvious issue, the problem likely lies within the specific reaction conditions chosen for your substrate combination.

Q2: I'm unsure about the role of the base and which one to select. How critical is it for alkyltrifluoroborates?

The base is not merely a spectator; it plays multiple, critical roles in the catalytic cycle, and its choice is paramount for success.[8]

Primary Functions of the Base:

  • Activation via Hydrolysis: Potassium alkyltrifluoroborates are "pro-nucleophiles." They are not the active species in the transmetalation step. The base facilitates the in-situ hydrolysis of the trifluoroborate salt (R-BF₃K) to the corresponding, more reactive boronic acid (R-B(OH)₂) or a related boronate species.[9][10][11][12] This "slow-release" mechanism can be advantageous, as it keeps the concentration of the unstable boronic acid low, minimizing side reactions like protodeboronation.[11][12][13]

  • Facilitating Transmetalation: The base also activates the resulting boronic acid by converting it to a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then undergoes transmetalation with the palladium center.[8]

Choosing the Right Base:

  • Cesium Carbonate (Cs₂CO₃): This is often the base of choice for couplings involving alkyltrifluoroborates, particularly with aryl or alkenyl triflates.[14][15] Its high solubility in many organic solvents and appropriate basicity often lead to superior results.

  • Potassium Carbonate (K₂CO₃) or Phosphate (K₃PO₄): These are also highly effective and commonly used bases, especially for couplings with aryl chlorides and bromides.[4][13] K₃PO₄ is a stronger base and can be effective in challenging couplings.

  • Stoichiometry: Typically, 2 to 3 equivalents of the base are required to ensure the reaction proceeds efficiently.[4][13]

If you are experiencing low reactivity, switching the base (e.g., from K₂CO₃ to Cs₂CO₃) is a high-impact variable to screen.

Q3: My reaction is sluggish with an aryl chloride. How should I adjust my catalyst and ligand?

Aryl chlorides are significantly less reactive than the corresponding bromides, iodides, or triflates due to the strength of the C-Cl bond. Overcoming this activation barrier requires a more potent catalytic system.

Key Principles for Coupling Aryl Chlorides:

  • Use Electron-Rich, Bulky Ligands: The rate-limiting step for aryl chlorides is often the initial oxidative addition to the Pd(0) center. Electron-rich phosphine ligands enhance the electron density on the palladium, promoting this step. Steric bulk on the ligand facilitates the final, product-releasing reductive elimination step.

  • Recommended Ligands: Buchwald-type biarylphosphine ligands are the gold standard for these challenging couplings.

    • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is exceptionally effective for coupling primary and secondary alkyltrifluoroborates.[4][16][17]

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are also excellent choices.[4][13]

  • Catalyst Loading: For difficult couplings, increasing the catalyst loading from 1-2 mol % to 3-5 mol % can improve conversion rates.

If your standard Pd/PPh₃ system is failing with an aryl chloride, switching to a Pd(OAc)₂/RuPhos system is a logical and evidence-backed next step.[4][17]

Q4: My secondary alkyltrifluoroborate is giving elimination byproducts instead of the coupled product. What is happening and how can I fix it?

This is a classic problem when coupling alkyl groups that have β-hydrogens. The primary competing side reaction is β-hydride elimination from the diorganopalladium(II) intermediate formed after transmetalation.

Beta_Hydride_Elimination

Strategies to Favor Reductive Elimination over β-Hydride Elimination:

  • Ligand Choice: The use of bulky, electron-rich ligands (like RuPhos or SPhos) is crucial. These ligands accelerate the rate of reductive elimination, which allows the desired pathway to outcompete β-hydride elimination.[16]

  • Specialized Substrates: For secondary alcohols, protecting the hydroxyl group as a benzyl ether has been shown to be effective. The arene of the benzyl group is proposed to coordinate to the palladium center, stabilizing the intermediate and preventing elimination.[16]

  • Temperature Control: Lowering the reaction temperature can sometimes disfavor the elimination pathway, though this may also slow the overall reaction rate. Careful optimization is needed.

  • Novel Mechanisms: For particularly challenging secondary alkyl couplings, alternative methods like dual photoredox/nickel catalysis can bypass the traditional mechanism and avoid β-hydride elimination by proceeding through a single-electron transmetalation (SET) pathway.[18]

Frequently Asked Questions (FAQs)

Q5: What are the primary advantages of using potassium alkyltrifluoroborates over alkylboronic acids?

Potassium alkyltrifluoroborates offer several significant practical advantages:[1]

  • Enhanced Stability: They are typically free-flowing, crystalline solids that are stable to both air and moisture, eliminating the need for gloveboxes or special handling techniques for storage.[1][4][5][19] Boronic acids, in contrast, can be unstable and prone to dehydration to form boroxines or decomposition over time.[20]

  • Ease of Handling: Their solid nature and stability make them easy to weigh and dispense accurately.[1]

  • Reduced Side Reactions: They are less susceptible to premature protodeboronation (cleavage of the C-B bond by a proton source) compared to boronic acids.[1][19] This often allows them to be used in near-stoichiometric amounts, improving atom economy.[1]

Q6: Do potassium alkyltrifluoroborates participate directly in the catalytic cycle?

No, they are considered pre-nucleophiles. The tetracoordinate boron center in the R-BF₃⁻ anion is not sufficiently reactive for transmetalation.[4] The crucial first step under basic, aqueous conditions is the sequential hydrolysis of the B-F bonds to generate a tricoordinate boronic acid (R-B(OH)₂).[9][11][12] This species is then activated by the base to form a boronate, which is the active nucleophile in the transmetalation step of the Suzuki-Miyaura cycle.

Activation_Workflow

Optimization & Protocols

Summary of Recommended Reaction Parameters

The optimal conditions are substrate-dependent, but the following table provides a validated starting point for optimization.

ParameterRecommendation for Aryl ChloridesRecommendation for Aryl Bromides/TriflatesRationale & Key Considerations
Pd Pre-catalyst Pd(OAc)₂ or Pd₂(dba)₃ (1-3 mol%)PdCl₂(dppf) or Pd(OAc)₂ (1-3 mol%)Pd(II) sources are common and form the active Pd(0) in situ.
Ligand RuPhos or SPhos (2-6 mol%)PPh₃, P(o-tol)₃, or dppf (2-6 mol%)Bulky, electron-rich ligands are essential for activating C-Cl bonds.[13][21] Simpler ligands often suffice for more reactive electrophiles.
Base K₂CO₃ or K₃PO₄ (3 equiv)Cs₂CO₃ (3 equiv)Cesium carbonate is often superior for alkyltrifluoroborates.[14][15] K₃PO₄ provides stronger basicity for difficult couplings.
Solvent System Toluene/H₂O (10:1) or CPME/H₂O (10:1)THF/H₂O (10:1)A protic co-solvent is required for hydrolysis.[5][13][16] The choice of organic solvent can influence reaction rates.
Temperature 80 - 110 °C60 - 90 °CHigher temperatures are generally needed for less reactive electrophiles like aryl chlorides.
General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general starting point for the coupling of a potassium alkyltrifluoroborate with an aryl chloride using a Buchwald-type ligand.[1]

Materials:

  • Aryl chloride (1.0 equiv)

  • Potassium alkyltrifluoroborate (1.05 - 1.2 equiv)

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • RuPhos (4 mol%)

  • Toluene and Deionized Water (10:1 ratio, e.g., 5 mL Toluene, 0.5 mL H₂O)

  • Schlenk tube or similar reaction vessel with a magnetic stir bar

Procedure:

  • Vessel Preparation: To a dry Schlenk tube containing a stir bar, add the aryl chloride (e.g., 0.5 mmol), potassium alkyltrifluoroborate (e.g., 0.525 mmol), and potassium carbonate (e.g., 1.5 mmol).

  • Inerting the Atmosphere: Seal the tube, then evacuate and backfill with argon or high-purity nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed toluene and deionized water via syringe.

  • Further Degassing: Stir the mixture and sparge with a subsurface stream of argon for 15 minutes.

  • Catalyst Addition: In a separate vial, quickly weigh the Pd(OAc)₂ and RuPhos and add them to the reaction mixture under a positive pressure of argon. Alternatively, add the solids to the Schlenk tube at the beginning before inerting.

  • Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025).
  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 813-826. [Link]

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]

  • Molander, G. A., & Wisniewski, S. R. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. The Journal of organic chemistry, 77(21), 9574-9589. [Link]

  • Tellis, J. C., Primer, D. N., & Molander, G. A. (2015). Single-Electron Transmetalation: An Enabling Technology for Secondary Alkylboron Cross-Coupling. Accounts of chemical research, 48(5), 1363-1372. [Link]

  • Molander, G. A., & Biolatto, B. (2003). ChemInform Abstract: Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ChemInform, 34(36). [Link]

  • Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of organic chemistry, 74(10), 3626-3631. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

  • Molander, G. A., & Ito, T. (2001). Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates. Organic letters, 3(3), 393-396. [Link]

  • Petric, M., Ismaili, H., & Voutchkova-Kostal, A. M. (2019). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Angewandte Chemie International Edition, 58(27), 9034-9038. [Link]

  • Molander, G. A., & Gormis, E. (2009). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. The Journal of organic chemistry, 74(14), 5187-5190. [Link]

  • Molander, G. A., & Biolatto, B. (2003). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 68(14), 5534-5539. [Link]

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ElectronicsAndBooks. [Link]

  • Butters, M., et al. (2010). Organotrifluoroborate Coupling. ResearchGate. [Link]

  • Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. SciSpace. [Link]

  • Molander, G. A., & Keuthen, C. M. (2015). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of organic chemistry, 80(13), 6757-6763. [Link]

  • Various Authors. Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

  • Butters, M., et al. (2010). Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. Semantic Scholar. [Link]

  • Cole, K. P., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 475-481. [Link]

  • Cole, K. P., et al. (2016). Suzuki-Miyaura cross-coupling optimization enabled by automated feedback. SciSpace. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Angewandte Chemie International Edition, 47(26), 4849-4852. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Organic Chemistry Portal. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 813-826. [Link]

  • Molander, G. A., & Biolatto, B. (2003). B -Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. ResearchGate. [Link]

  • Various Authors. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of organic chemistry, 71(25), 9681-9686. [Link]

  • Reddit user discussion. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

Sources

"optimizing base and solvent conditions for Suzuki reactions of N-substituted trifluoroborates"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving N-substituted trifluoroborates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and reliability of their synthetic routes. Here, we move beyond standard protocols to provide in-depth, field-proven insights into overcoming common challenges and rationally selecting reaction parameters for this versatile class of reagents.

Introduction to N-Substituted Trifluoroborates in Suzuki-Miyaura Coupling

Potassium N-substituted trifluoroborates have emerged as highly valuable coupling partners in Suzuki-Miyaura reactions. Their bench-top stability, ease of handling, and monomeric nature offer significant advantages over their boronic acid counterparts, which can exist as mixtures of cyclic boroxines.[1] However, unlocking their full synthetic potential requires a nuanced understanding of the reaction mechanism and the critical interplay between the base, solvent, and the specific nature of the N-substituted trifluoroborate.

The key to a successful Suzuki-Miyaura reaction with organotrifluoroborates lies in the controlled in situ hydrolysis of the trifluoroborate to the corresponding boronic acid, which is the active species in the catalytic cycle. The rate of this hydrolysis must be carefully balanced with the rate of the subsequent transmetalation and reductive elimination steps to avoid common pitfalls such as protodeboronation and homocoupling. This guide will provide you with the knowledge to navigate these challenges and optimize your reactions for maximum yield and purity.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments, providing potential causes and actionable solutions in a question-and-answer format.

Q1: My reaction shows low or no conversion to the desired product. What are the likely causes and how can I fix it?

Potential Causes:

  • Insufficient Hydrolysis of the Trifluoroborate: The trifluoroborate salt must first hydrolyze to the corresponding boronic acid to participate in the catalytic cycle. This step can be slow or incomplete under suboptimal conditions.

  • Catalyst Inactivation: The palladium catalyst can be sensitive to impurities or reaction conditions, leading to its deactivation. For N-heterocyclic trifluoroborates, the basic nitrogen atom can potentially coordinate to the palladium center, inhibiting its catalytic activity.

  • Poor Solubility of Reagents: If the trifluoroborate salt, aryl halide, or base are not sufficiently soluble in the reaction medium, the reaction rates will be significantly diminished.

Solutions:

  • Optimize the Base and Solvent System to Promote Hydrolysis:

    • Choice of Base: Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are often effective bases for promoting the hydrolysis of organotrifluoroborates.[2][3] For particularly challenging couplings, especially with electron-deficient N-heterocycles, a stronger base like potassium phosphate (K₃PO₄) might be necessary.[4]

    • Biphasic Solvent System: The use of a biphasic solvent system, such as toluene/water or THF/water, is crucial.[2][3] Water is essential for the hydrolysis of the trifluoroborate. Vigorous stirring is necessary to ensure efficient mixing of the two phases.[5]

    • Solvent Polarity: The choice of the organic solvent can influence the reaction. For instance, in some cases, a switch from toluene to a more polar solvent like THF or cyclopentyl methyl ether (CPME) can improve yields.[6]

  • Select the Appropriate Catalyst and Ligand:

    • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective precatalyst.[2][7]

    • Ligand Selection: The choice of phosphine ligand is critical. For N-heterocyclic trifluoroborates, bulky, electron-rich ligands such as SPhos, RuPhos, and XPhos have demonstrated broad applicability and high efficacy.[4][8] These ligands promote the formation of the active monoligated palladium species, which is crucial for efficient catalysis.

  • Address Solubility Issues:

    • If solubility is a concern, consider switching to a different organic solvent or adjusting the water content in your biphasic system. For some substrates, a co-solvent may be beneficial.

Q2: I am observing significant formation of side products, particularly protodeboronation of my trifluoroborate. How can I minimize this?

Potential Causes:

  • Excessive Hydrolysis Rate: If the trifluoroborate hydrolyzes too quickly, the resulting boronic acid can accumulate in the reaction mixture and be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.

  • Presence of Protic Impurities: Acidic impurities in the starting materials or solvents can accelerate protodeboronation.

Solutions:

  • Control the Rate of Hydrolysis:

    • Moderate the Basicity: While a base is necessary, an overly strong base can lead to rapid hydrolysis. If protodeboronation is significant, consider switching from a strong base like K₃PO₄ to a milder one like K₂CO₃ or even sodium carbonate (Na₂CO₃) in some cases.[9]

    • Adjust the Water Content: The amount of water in the reaction can be tuned to control the hydrolysis rate. Reducing the water content in the biphasic system can slow down the hydrolysis and minimize the accumulation of the free boronic acid.

  • Ensure High Purity of Reagents and Solvents:

    • Use freshly purified solvents and ensure your starting materials are free from acidic impurities.

Q3: The Suzuki coupling of my electron-rich N-heterocyclic trifluoroborate is sluggish. What adjustments should I make?

Potential Causes:

  • Reduced Reactivity of the Trifluoroborate: Electron-donating groups on the N-heterocycle can increase the stability of the trifluoroborate, making its hydrolysis slower.[1]

  • Catalyst Inhibition: The increased basicity of electron-rich N-heterocycles can lead to stronger coordination to the palladium catalyst, thereby inhibiting its activity.

Solutions:

  • Enhance the Rate of Hydrolysis:

    • Stronger Base: For these less reactive trifluoroborates, a stronger base like Cs₂CO₃ or K₃PO₄ may be required to facilitate efficient hydrolysis.[4][7]

    • Higher Temperatures: Increasing the reaction temperature can help overcome the activation energy for hydrolysis.

  • Utilize Robust Catalytic Systems:

    • Bulky Ligands: Employing bulky, electron-rich phosphine ligands like RuPhos can be particularly effective. These ligands can help to prevent the N-heterocycle from strongly coordinating to the palladium center and deactivating the catalyst.[4]

    • Higher Catalyst Loading: In challenging cases, increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%) can improve conversion.[4]

Frequently Asked Questions (FAQs)

What is the optimal base for my N-substituted trifluoroborate Suzuki reaction?

The optimal base is substrate-dependent. A good starting point is cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) .[2] For less reactive or electron-deficient N-heterocyclic trifluoroborates, potassium phosphate (K₃PO₄) may provide better results.[4] It is often beneficial to screen a few bases to identify the best one for your specific system.

Why is a biphasic solvent system like toluene/water or THF/water necessary?

The biphasic system serves two main purposes. The aqueous phase is essential for the hydrolysis of the potassium trifluoroborate to the active boronic acid. The organic phase dissolves the aryl halide and the palladium catalyst. The reaction is believed to occur at the interface of the two phases or in the organic phase after the boronic acid is formed and partitions into it.[2][3]

How does the N-substituent affect the stability and reactivity of the trifluoroborate?

The electronic nature of the N-substituent plays a significant role. Electron-donating groups tend to increase the stability of the aryltrifluoroborate, which can slow down the rate of solvolysis (hydrolysis). Conversely, electron-withdrawing groups can make the trifluoroborate more labile. This is an important consideration when optimizing reaction conditions. For instance, a more stable trifluoroborate may require more forcing conditions (stronger base, higher temperature) to achieve efficient coupling.

Can I use anhydrous conditions for the Suzuki coupling of N-substituted trifluoroborates?

Generally, no. Water is required for the initial and crucial hydrolysis of the trifluoroborate to the corresponding boronic acid.[5] Anhydrous conditions would prevent the formation of the active nucleophile, leading to no reaction.

Data Presentation

Table 1: Recommended Starting Conditions for Suzuki Coupling of N-Substituted Trifluoroborates
N-Substituted Trifluoroborate TypeRecommended BaseRecommended Solvent SystemRecommended Catalyst SystemTemperature (°C)Reference(s)
Aminomethyltrifluoroborates K₂CO₃Toluene/H₂O (4:1)Pd(OAc)₂ / SPhos85[8]
Cs₂CO₃Toluene/H₂O (10:1)Pd(OAc)₂ / n-BuPAd₂100
Pyridyltrifluoroborates Cs₂CO₃Toluene/H₂O (3:1)Pd(OAc)₂ (ligandless)70-80[7]
Na₂CO₃EthanolPd(OAc)₂ / RuPhos85
Pyrimidyltrifluoroborates Cs₂CO₃Toluene/H₂O (3:1)Pd(OAc)₂ (ligandless)80[7]
Furan-2-yltrifluoroborate Na₂CO₃EthanolPd(OAc)₂ / RuPhos85

Note: These are general starting points. Optimization may be required for specific substrates.

Experimental Protocols & Visualizations

General Experimental Protocol for Suzuki-Miyaura Cross-Coupling of an N-Substituted Trifluoroborate
  • To a reaction vessel equipped with a magnetic stir bar, add the N-substituted potassium trifluoroborate (1.05 - 1.25 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and the base (2.0 - 4.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, RuPhos, 2-10 mol%) under a positive pressure of the inert gas.

  • Add the degassed solvent system (e.g., toluene/water 4:1) via syringe. The typical concentration is 0.1 - 0.25 M with respect to the limiting reagent.[8]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagrams

Suzuki_Cycle_Trifluoroborate cluster_hydrolysis Step 1: Hydrolysis cluster_catalytic_cycle Step 2: Catalytic Cycle R-BF3K R-BF3⁻K⁺ R-B(OH)2 R-B(OH)₂ R-BF3K->R-B(OH)2  H₂O, Base Ar-Pd(II)-X Ar-Pd(II)(L)₂-X R-B(OH)2->Ar-Pd(II)-X Pd(0)L2 Pd(0)L₂ Pd(0)L2->Ar-Pd(II)-X Oxidative Addition Ar-X Ar-X OxAdd Oxidative Addition Ar-Pd(II)-R Ar-Pd(II)(L)₂-R Ar-Pd(II)-X->Ar-Pd(II)-R Transmetalation (with R-B(OH)₂) Transmetalation Transmetalation Ar-Pd(II)-R->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R->Ar-R RedElim Reductive Elimination

Figure 1: The two-stage process of Suzuki-Miyaura coupling with organotrifluoroborates, highlighting the initial hydrolysis step followed by the palladium-catalyzed cross-coupling cycle.

Troubleshooting_Workflow Start Low or No Yield Check_Hydrolysis Is Hydrolysis Efficient? Start->Check_Hydrolysis Check_Catalyst Is the Catalyst Active? Check_Hydrolysis->Check_Catalyst Yes Optimize_Base_Solvent Optimize Base/Solvent (e.g., Cs₂CO₃, Toluene/H₂O) Check_Hydrolysis->Optimize_Base_Solvent No Check_Solubility Are Reagents Soluble? Check_Catalyst->Check_Solubility Yes Change_Ligand Change Ligand (e.g., SPhos, RuPhos) Check_Catalyst->Change_Ligand No Change_Solvent Change Solvent System Check_Solubility->Change_Solvent No Success Reaction Successful Check_Solubility->Success Yes Optimize_Base_Solvent->Success Change_Ligand->Success Change_Solvent->Success

Figure 2: A troubleshooting workflow for addressing low-yielding Suzuki reactions with N-substituted trifluoroborates.

References

Sources

Technical Support Center: Purification of Products from Potassium 4-trifluoroboratomethylthiomorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of novel chemical entities derived from Potassium 4-trifluoroboratomethylthiomorpholine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-based strategies and troubleshooting advice to address the specific challenges encountered during the purification of these valuable organotrifluoroborate intermediates.

Potassium organotrifluoroborates are a class of exceptionally stable and versatile reagents in modern organic synthesis, serving as robust surrogates for boronic acids in various cross-coupling reactions.[1][2] Their derivatives, particularly those incorporating heterocyclic scaffolds like thiomorpholine, are of significant interest in drug discovery.[3] However, the unique properties of these polar, salt-like compounds can present purification challenges. This guide offers practical, validated solutions to ensure the high purity of your target molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of derivatives of this compound.

Category 1: Initial Work-up & Extraction Issues

Q1: My product seems to be stuck in the aqueous layer during liquid-liquid extraction. How can I recover it?

A1: This is a common issue due to the inherent polarity of the trifluoroborate salt.

  • Causality: The trifluoroborate moiety ([R-BF₃]⁻K⁺) imparts significant water solubility. Standard organic solvents like ethyl acetate or dichloromethane may not be sufficient for efficient extraction.

  • Solutions:

    • Solvent System Modification: Use a more polar organic solvent system. A mixture of n-butanol and dichloromethane can be effective.

    • Continuous Extraction: For particularly stubborn cases, continuous liquid-liquid extraction over several hours can be highly effective.[4]

    • "Salting Out": If your compound has some organic solubility, adding a saturated brine solution to the aqueous layer can decrease the product's solubility in the aqueous phase and drive it into the organic layer.[5]

Q2: I'm observing an emulsion during extraction. What's the best way to break it?

A2: Emulsion formation is often caused by partially soluble byproducts or residual starting materials acting as surfactants.[5]

  • Causality: The thiomorpholine moiety and potential byproducts can stabilize the interface between the aqueous and organic layers.

  • Solutions:

    • Gentle Agitation: Avoid vigorous shaking; instead, gently invert the separatory funnel multiple times.[5]

    • Brine Addition: Add saturated NaCl (brine) to increase the ionic strength of the aqueous phase, which helps destabilize the emulsion.[5]

    • Filtration: Pass the entire mixture through a pad of Celite® or glass wool to physically disrupt the emulsion.[5]

    • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.[5]

Category 2: Chromatography Challenges

Q3: My compound is streaking badly on my silica gel TLC plate and column. What is causing this?

A3: Streaking is a classic sign of strong, undesirable interactions between your polar compound and the acidic silica gel stationary phase.[6][7]

  • Causality: The polar trifluoroborate group and the Lewis basic nitrogen of the thiomorpholine can bind strongly to the acidic silanol groups (Si-OH) on the silica surface. This can also lead to on-column decomposition.[8]

  • Solutions:

    • Deactivate the Silica: Pre-treat your silica gel by slurrying it with a solvent system containing 1-2% triethylamine or ammonia. This neutralizes the acidic sites.[6]

    • Switch Stationary Phase: Use a less acidic stationary phase like neutral alumina. For highly polar compounds, reverse-phase (C18) chromatography using water/acetonitrile or water/methanol gradients is often a superior choice.[6][7]

    • Use a More Polar Eluent: Increase the polarity of your mobile phase. For normal phase, adding methanol or isopropanol to a dichloromethane or ethyl acetate system can improve peak shape.

Q4: I can't seem to separate my product from a very similar, more polar impurity.

A4: This often points to the presence of hydrolyzed byproducts, such as the corresponding boronic acid or boric acid.

  • Causality: While generally stable, organotrifluoroborates can slowly hydrolyze back to their corresponding boronic acids, especially under acidic or basic conditions.[2][9] Boronic acids are notoriously difficult to purify via standard silica gel chromatography.[7]

  • Solutions:

    • pH Control: Ensure your work-up and purification conditions are as close to neutral as possible to minimize hydrolysis.

    • Aqueous Wash: A carefully controlled wash with a dilute, cold aqueous base (like NaHCO₃) can sometimes remove acidic impurities like boronic acids, but be cautious of product loss.

    • Recrystallization: This is often the most effective method for removing trace impurities that are difficult to separate chromatographically.

Category 3: Recrystallization & Final Product Handling

Q5: My product "oils out" instead of crystallizing. How can I get solid material?

A5: "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point, often due to residual impurities or an inappropriate solvent system.[6]

  • Causality: Impurities disrupt the formation of a stable crystal lattice.

  • Solutions:

    • Increase Purity: First, try to further purify the oil by column chromatography to remove impurities that may be inhibiting crystallization.

    • Optimize Solvent System: The key is finding a solvent (or solvent pair) in which the compound is soluble when hot but sparingly soluble when cold.[10] Screen solvents like acetonitrile, acetone, isopropanol, or mixtures such as acetone/diethyl ether or methanol/water.[11]

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.[12]

    • Seeding: Add a single, pure crystal of the desired compound to the cooled, saturated solution to initiate crystallization.

Q6: How can I confirm the purity of my final product?

A6: A combination of analytical techniques is essential for confirming the purity and identity of organotrifluoroborates.

  • NMR Spectroscopy:

    • ¹⁹F NMR: This is a definitive technique. Look for a sharp quartet signal, which indicates the three equivalent fluorine atoms coupled to the boron atom.[4]

    • ¹¹B NMR: Expect a quartet signal between -2.5 to 7 ppm (relative to BF₃·Et₂O), confirming the BF₃ moiety.[4]

    • ¹H and ¹³C NMR: These will confirm the structure of the organic scaffold (the thiomorpholine ring and its substituents).

  • High-Resolution Mass Spectrometry (HRMS): ESI-MS in negative ion mode is effective for determining the accurate mass of the [RBF₃]⁻ anion.[13]

  • HPLC: A reverse-phase HPLC method can provide a quantitative measure of purity. A single, sharp peak is indicative of a pure compound.[][15]

Detailed Purification Protocols

Protocol 1: General Flash Chromatography on Deactivated Silica

This protocol is a good starting point for moderately polar derivatives.

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes or dichloromethane). Add triethylamine to constitute 1% of the total solvent volume.

  • Column Packing: Pour the slurry into the column and use gentle air pressure to pack it evenly. Do not let the column run dry.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly stronger solvent. If solubility is low, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 100% dichloromethane with 0.5% triethylamine). Gradually increase the polarity by adding a more polar solvent like methanol or ethyl acetate.

  • Fraction Collection: Collect fractions and analyze them by TLC, staining with potassium permanganate (KMnO₄) or phosphomolybdic acid to visualize the spots.[16]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation).

Protocol 2: Recrystallization from a Two-Solvent System (e.g., Acetone/Diethyl Ether)

This method is ideal for final purification to obtain crystalline, high-purity material.[11]

  • Dissolution: Place the crude, semi-purified solid into an Erlenmeyer flask. Add the "good" solvent (e.g., acetone) dropwise at room temperature until the solid just dissolves.

  • Induce Precipitation: Slowly add the "poor" solvent (e.g., diethyl ether), in which the compound is insoluble, until the solution becomes faintly cloudy.

  • Re-dissolution: Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Cooling & Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Forcing rapid crystallization by immediate cooling in an ice bath can trap impurities.[12] Once crystals have formed, the flask can be moved to an ice bath to maximize yield.[10]

  • Collection: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold "poor" solvent (diethyl ether) to remove any residual soluble impurities.[12]

  • Drying: Dry the purified crystals under high vacuum.

Data & Visualization

Table 1: Common Impurities and Recommended Purification Strategies
Impurity TypeLikely SourceIdentification MethodPrimary Purification Strategy
Starting Boronic Acid Incomplete reaction¹H NMR, HPLCRecrystallization
Boronic Acid [R-B(OH)₂] Hydrolysis of product¹¹B NMR, HPLC-MSRecrystallization, careful aqueous wash
Inorganic Boron Salts Reagent excess (KHF₂)¹¹B NMR, ¹⁹F NMRRecrystallization from organic solvent
Reaction Byproducts Side reactions¹H NMR, LC-MSChromatography (deactivated silica/alumina)
Residual Solvents Work-up/Chromatography¹H NMRHigh vacuum drying
Diagram 1: Troubleshooting Logic for Purification

This diagram provides a decision-making workflow for selecting a purification strategy.

Purification_Troubleshooting cluster_0 Initial Assessment cluster_1 Chromatography Path cluster_2 Crystallization Path cluster_3 Final Analysis Start Crude Product TLC Analyze by TLC (Normal & Reverse Phase) Start->TLC ReversePhase Use Reverse Phase (C18) Chromatography TLC->ReversePhase Poor NP separation IsSolid Is Product a Solid? TLC->IsSolid Streaking Streaking on Silica? Deactivate Use Deactivated Silica or Alumina Streaking->Deactivate Yes Column Perform Column Chromatography Streaking->Column No Deactivate->Column ReversePhase->Column PurityCheck Check Purity (NMR, HPLC, HRMS) Column->PurityCheck IsSolid->Streaking No / Oil Recrystallize Recrystallization IsSolid->Recrystallize Yes OilOut Oils Out? Recrystallize->OilOut RePurify Re-purify via Chromatography OilOut->RePurify Yes OilOut->PurityCheck No RePurify->Streaking PureProduct Pure Product PurityCheck->PureProduct Purity >95%

Caption: Decision tree for purification strategy selection.

References

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Available from: [Link]

  • Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148–11149. Available from: [Link]

  • Molander, G. A., & Biolatto, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. Available from: [Link]

  • Molander, G. A., & Gravel, M. (2002). Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 79, 187. Available from: [Link]

  • PubMed. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. Available from: [Link]

  • Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids. Available from: [Link]

  • ResearchGate. (2014). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Available from: [Link]

  • Wipf Group, University of Pittsburgh. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Available from: [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Potassium tetrafluoroborate. Available from: [Link]

  • Murphy, G. K., & Westcott, S. A. (2006). Accurate Mass Determination of Organotrifluoroborates. Arkivoc, 2006(5), 184–189. Available from: [Link]

  • Autechem. (2025). What are the key steps in the purification of pharmaceutical intermediates? Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. Recrystallization. Available from: [Link]

  • International Journal of Novel Research and Development. (2024). UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. IJNRD, 9(3). Available from: [Link]

  • ResearchGate. (2015). Boronate Affinity Chromatography. Available from: [Link]

  • LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. Available from: [Link]

  • Waters Corporation. (2025). LC Purification Troubleshooting Guide. Available from: [Link]

  • Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. Available from: [Link]

  • Snyder, H. R., Kuck, J. A., & Johnson, J. R. (1938). Organoboron Compounds, and the Study of Reaction Mechanisms. Primary Aliphatic Boronic Acids. Journal of the American Chemical Society, 60(1), 105–111. Available from: [Link]

  • Wikipedia. Organotrifluoroborate. Available from: [Link]

  • ChemCon GmbH. Identity determination and purity testing. Available from: [Link]

  • ResearchGate. (2019). Recent Trends in Analytical Techniques for Impurity Profiling. Available from: [Link]

  • MIT OpenCourseWare. (2010). Recrystallization [Video]. YouTube. Available from: [Link]

  • University of California, Davis. Recrystallization and Crystallization. Available from: [Link]

  • White Rose eTheses Online. (2016). Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds. Available from: [Link]

  • Lee, C. F., et al. (2015). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Angewandte Chemie International Edition, 54(33), 9594–9598. Available from: [Link]

  • Clavé, G., et al. (2012). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. Molecules, 17(12), 13946–13967. Available from: [Link]

  • MDPI. (2023). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules, 28(14), 5408. Available from: [Link]

Sources

Technical Support Center: Managing the Stability of Palladium Catalysts in the Presence of Sulfur-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for managing the stability of palladium catalysts when sulfur-containing compounds are present in your reaction medium. Here, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific issues you may encounter during your experiments.

Introduction: The Challenge of Sulfur Poisoning

Palladium catalysts are indispensable tools in modern organic synthesis, enabling a wide array of chemical transformations with high efficiency and selectivity.[1][2] However, their performance can be severely compromised by the presence of sulfur-containing compounds, which act as potent catalyst poisons.[3][4][5] Understanding the mechanisms of sulfur poisoning and implementing effective strategies to mitigate its effects are crucial for obtaining reliable and reproducible results. This guide will walk you through the intricacies of palladium catalyst deactivation by sulfur and provide actionable solutions to maintain catalytic activity.

Frequently Asked Questions (FAQs)
Q1: What are the typical signs of palladium catalyst poisoning by sulfur compounds in my reaction?

A1: The most common indicators of catalyst poisoning include a significant drop in reaction rate, incomplete conversion of starting materials even with extended reaction times, and the formation of undesired byproducts.[6] In heterogeneous catalysis, you might observe a change in the catalyst's appearance, such as darkening or the formation of a black precipitate (palladium sulfide). For homogeneous catalysts, the precipitation of palladium black from the reaction mixture is a strong sign of catalyst deactivation.

Q2: How do sulfur-containing compounds poison palladium catalysts?

A2: The primary mechanism of sulfur poisoning is the strong chemisorption of sulfur atoms onto the palladium surface.[4] This interaction is often irreversible and blocks the active sites of the catalyst, preventing the substrate molecules from accessing them. Sulfur can also alter the electronic properties of the palladium, reducing its catalytic activity.[7] In some cases, stable palladium sulfide (PdS) species can form, which are catalytically inactive.[4]

The following diagram illustrates the fundamental mechanism of sulfur poisoning on a palladium catalyst surface.

Sulfur Poisoning Mechanism cluster_0 Palladium Catalyst Surface cluster_1 Sulfur-Containing Compound cluster_2 Poisoned Catalyst Surface Pd_surface Active Pd Site Poisoned_Pd Blocked Pd Site (Pd-S) Inactive Pd_surface->Poisoned_Pd Strong Chemisorption Sulfur_Compound R-S-H Sulfur_Compound->Pd_surface:f1 Adsorption

Caption: Mechanism of Palladium Catalyst Poisoning by Sulfur.

Q3: Are all sulfur-containing compounds equally detrimental to palladium catalysts?

A3: No, the poisoning effect can vary depending on the type of sulfur compound. Reduced sulfur compounds like hydrogen sulfide (H₂S), thiols (R-SH), and sulfides (R-S-R) are generally more potent poisons than oxidized sulfur species like sulfur dioxide (SO₂) or sulfates (SO₄²⁻).[8][9] However, under certain reaction conditions, even oxidized sulfur species can be reduced to more harmful forms, leading to catalyst deactivation.[10]

Q4: How does the choice of catalyst support affect its stability in the presence of sulfur?

A4: The support material can play a significant role in the catalyst's tolerance to sulfur. Supports with a high affinity for sulfur species, such as zirconia (ZrO₂) and alumina (Al₂O₃), can act as "sulfur traps," adsorbing sulfur compounds and protecting the palladium active sites.[11][12] In contrast, non-sulfating supports like silica (SiO₂) offer less protection, leading to faster deactivation.[11][12]

Support MaterialSulfur ToleranceMechanism of Protection
Zirconia (ZrO₂)HighActs as a sulfur trap, adsorbing SOx species.[12]
Alumina (Al₂O₃)Moderate to HighCan adsorb sulfur oxides, buffering the palladium sites.[10][12]
Silica (SiO₂)LowNon-sulfating support, offers minimal protection to palladium.[11][12]
Titania (TiO₂)ModerateCan stabilize palladium nanoparticles and confer some sulfur resistance.[12]
Q5: Can the choice of ligands in homogeneous catalysis influence sulfur tolerance?

A5: Yes, the ligand architecture is crucial. Bulky electron-rich phosphine ligands can sometimes protect the palladium center from coordination by sulfur-containing species.[13] Bidentate ligands that form stable chelate complexes with palladium can be more resistant to displacement by sulfur compounds compared to monodentate ligands.[13] Recent studies have also shown that certain biaryl monophosphine ligands can form highly effective catalysts that are more resistant to deactivation by thiolates.[13]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered when using palladium catalysts with sulfur-containing substrates or impurities.

Troubleshooting_Workflow Troubleshooting Workflow for Palladium Catalyst Instability start Low Reaction Yield or Rate q1 Is a sulfur-containing compound present? start->q1 a1_yes Identify the sulfur source (substrate, reagent, solvent). q1->a1_yes Yes end Improved Reaction Performance q1->end No (investigate other deactivation pathways) q2 Can the sulfur source be removed or replaced? a1_yes->q2 a2_yes Purify starting materials or use sulfur-free alternatives. q2->a2_yes Yes a2_no Proceed to mitigation strategies. q2->a2_no No a2_yes->end q3 Is your catalyst heterogeneous or homogeneous? a2_no->q3 het_strat Heterogeneous Catalyst Strategies q3->het_strat Heterogeneous homo_strat Homogeneous Catalyst Strategies q3->homo_strat Homogeneous het_sol1 Increase catalyst loading. het_strat->het_sol1 het_sol2 Switch to a more sulfur-tolerant support (e.g., ZrO₂). het_strat->het_sol2 het_sol3 Consider catalyst regeneration. het_strat->het_sol3 homo_sol1 Increase catalyst and/or ligand loading. homo_strat->homo_sol1 homo_sol2 Screen different ligands (e.g., bulky, electron-rich, bidentate). homo_strat->homo_sol2 het_sol1->end het_sol2->end het_sol3->end homo_sol1->end homo_sol2->end

Sources

Technical Support Center: A Researcher's Guide to Suppressing Homo-Coupling of Potassium 4-trifluoroboratomethylthiomorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common and critical challenge in cross-coupling reactions: the undesired homo-coupling of Potassium 4-trifluoroboratomethylthiomorpholine. Our focus is on providing not just procedural steps, but the underlying chemical logic to empower you to optimize your synthetic outcomes.

Part 1: Understanding the Challenge - The "Why" of Homo-Coupling

Before troubleshooting, it's crucial to understand the mechanistic landscape of your reaction. This section delves into the common questions surrounding the formation of the dimeric byproduct.

Q1: What is homo-coupling, and why is it a problem with my this compound?

A1: Homo-coupling is a prevalent side reaction in Suzuki-Miyaura cross-coupling where two molecules of your organoboron reagent (in this case, this compound) react with each other to form a symmetrical dimer. This is highly undesirable as it consumes your valuable starting material, leading to a reduced yield of the intended cross-coupled product.[1] Furthermore, the resulting symmetrical dimer can often have similar chromatographic properties to the desired product, complicating purification efforts.

This compound, like other organotrifluoroborates, is a stable, solid reagent used as a precursor to the active boronic acid in the catalytic cycle.[2][3] The homo-coupling typically occurs after the trifluoroborate hydrolyzes to the corresponding boronic acid in the reaction mixture.[4][5][6]

Q2: What are the primary mechanistic culprits behind this homo-coupling side reaction?

A2: There are two principal culprits that promote the undesired homo-coupling pathway: the presence of molecular oxygen and the prevalence of Palladium(II) species in your reaction flask.[1][2]

  • Oxygen-Mediated Pathway: Dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo a transmetalation with two molecules of your organoboron reagent, leading to the formation of the homo-coupled product and regenerating the Pd(0) catalyst.[1] This pathway is a significant contributor to byproduct formation, especially if reaction setup procedures are not rigorously anaerobic.[1]

  • Pd(II) Precatalyst Pathway: If you start with a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂), it must first be reduced in situ to the catalytically active Pd(0) state. One common pathway for this reduction involves the organoboron reagent itself acting as the reductant, which unfortunately produces the homo-coupled dimer as a stoichiometric byproduct.

Below is a diagram illustrating the divergent paths of the desired cross-coupling and the undesired homo-coupling.

G cluster_desired Desired Suzuki-Miyaura Cycle cluster_undesired Undesired Homo-Coupling Pathways A Pd(0)L_n B Ar-Pd(II)-X(L_n) A->B Oxidative Addition (Ar-X) C Ar-Pd(II)-R(L_n) B->C Transmetalation (R-BF3K -> R-B(OH)2) C->A D Ar-R (Product) C->D Reductive Elimination E Pd(0)L_n F Pd(II)L_n E->F Oxidation (O2) G R-Pd(II)-R(L_n) F->G 2x Transmetalation (2 R-B(OH)2) G->E H R-R (Dimer) G->H Reductive Elimination I Pd(II) Precatalyst (e.g., Pd(OAc)2) I->E Desired in-situ Reduction I->G Reduction by 2 R-B(OH)2 RBF3K R-BF3K (Your Reagent) RBOH2 R-B(OH)2 (Active Species) RBF3K->RBOH2 Hydrolysis (Base, H2O) RBOH2->C RBOH2->G

Caption: Divergent pathways in Suzuki-Miyaura coupling.

Q3: Does the thiomorpholine group in my reagent present any special challenges?

A3: This is an excellent question rooted in a deep understanding of coordination chemistry. The sulfur atom in the thiomorpholine ring is a soft Lewis base and has the potential to coordinate to the soft Lewis acidic palladium center. This could, in principle, influence the reaction in several ways, such as altering catalyst activity or stability. While there is limited specific literature detailing the kinetic profile of this compound in this context, the general principles for suppressing homo-coupling remain the most critical factors to control. Begin by applying the best practices outlined below. If issues persist, further investigation into ligand screening may be warranted to find a ligand that is less susceptible to displacement or deactivation.

Part 2: Proactive Strategies for Prevention

The most effective way to deal with homo-coupling is to prevent it from the outset. This section provides a detailed guide to optimizing your reaction setup.

Q4: How can I effectively remove oxygen from my reaction?

A4: Rigorous exclusion of oxygen is the single most important step to prevent homo-coupling.[1] Standard purging with an inert gas is often insufficient.

  • Recommendation: The "freeze-pump-thaw" method is the gold standard for removing dissolved oxygen. Perform at least three cycles for maximum efficacy.

  • Alternative: If freeze-pump-thaw is not feasible, extended sparging of your solvent with an inert gas (Argon or Nitrogen) for 30-60 minutes is a viable alternative.[2] Ensure you maintain a positive pressure of inert gas throughout the entire reaction setup and duration.

Q5: Which type of palladium source is best to avoid homo-coupling?

A5: The choice of your palladium source is critical. As discussed, Pd(II) sources can directly promote homo-coupling during their initial reduction phase.

  • Best Practice: Use a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄. These catalysts do not require an activation step via reduction and can directly enter the catalytic cycle.

  • Advanced Option: Consider using modern "precatalysts," such as those developed by Buchwald (e.g., G3 or G4 precatalysts). These are Pd(II) complexes specially designed to undergo clean and rapid reduction to the active Pd(0) species, minimizing the window for side reactions.

Q6: How does my choice of ligand impact the formation of the dimer byproduct?

A6: The ligand plays a multifaceted role in stabilizing the palladium catalyst and modulating its reactivity. For suppressing homo-coupling, the right ligand can make a significant difference.

  • Recommendation: Employ bulky, electron-rich phosphine ligands.[2] Ligands such as SPhos, XPhos, or RuPhos (common in modern Suzuki couplings) are highly effective.[4]

    • Causality: Their steric bulk physically hinders the formation of the di-organopalladium intermediate required for homo-coupling.

    • Causality: Their strong electron-donating nature accelerates the final, desired reductive elimination step, helping the productive catalytic cycle outpace the undesired side reactions.

Q7: What is the role of the base, and can it influence homo-coupling?

A7: The base is essential for the hydrolysis of the trifluoroborate to the boronic acid and for facilitating the transmetalation step. However, an overly aggressive base can sometimes accelerate side reactions.

  • Recommendation: Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred. They are generally effective enough to promote the desired reaction without excessively promoting side reactions that can be exacerbated by very strong bases. Cesium carbonate (Cs₂CO₃) is also a common and effective choice.[4][5]

Q8: Can controlling the concentration of my trifluoroborate reagent help?

A8: Absolutely. The rate of a bimolecular reaction like homo-coupling is highly dependent on the concentration of the reactants. A high instantaneous concentration of the active boronic acid species will favor the undesired dimerization.[2]

  • Strategy - Slow Release: One of the inherent advantages of potassium organotrifluoroborates is that they act as a "slow-release" reservoir for the boronic acid, which naturally keeps its concentration low.[4][5][6] This is a key benefit over using boronic acids directly.

  • Strategy - Slow Addition: To further leverage this principle, you can add your this compound solution to the reaction mixture dropwise over a period of 30-60 minutes using a syringe pump.[2] This ensures the concentration of the nucleophile remains low at all times, strongly disfavoring the homo-coupling pathway.

Part 3: Troubleshooting Guide

Even with the best preventative measures, you may still observe the homo-coupled byproduct. This workflow will help you diagnose and solve the issue.

G start Issue: Homo-coupling of This compound Observed (by LCMS/NMR) q1 Step 1: Review Oxygen Exclusion Was Freeze-Pump-Thaw used? Was the solvent sparged for >30 min? start->q1 a1_yes Yes, degassing was rigorous. q1->a1_yes a1_no No, or procedure was brief. ACTION: Re-run with improved degassing (3x Freeze-Pump-Thaw). q1->a1_no q2 Step 2: Examine Palladium Source Was a Pd(0) source or a modern precatalyst (e.g., G3) used? a1_yes->q2 end_node Problem Resolved a1_no->end_node a2_yes Yes, a Pd(0) source was used. q2->a2_yes a2_no No, a Pd(II) salt (e.g., Pd(OAc)2) was used. ACTION: Switch to Pd2(dba)3 or a Buchwald G3/G4 precatalyst. q2->a2_no q3 Step 3: Evaluate Reagent Addition Was the trifluoroborate added all at once? a2_yes->q3 a2_no->end_node a3_yes Yes, added in one portion. ACTION: Re-run using slow addition of the trifluoroborate via syringe pump over 30-60 minutes. q3->a3_yes a3_no No, slow addition was used. q3->a3_no a3_yes->end_node q4 Step 4: Consider Additives If issues persist, introduce a mild reductant. a3_no->q4 a4 ACTION: Add Potassium Formate (KOCHO) as an additive. It can help scavenge any residual Pd(II) without disrupting the catalytic cycle. q4->a4 a4->end_node

Caption: A logical workflow for troubleshooting homo-coupling.

Part 4: Optimized Experimental Protocol

This protocol incorporates the best practices discussed above for a generic Suzuki-Miyaura coupling designed to suppress homo-coupling.

Reaction: Aryl Bromide + this compound

Materials & Reagents:

Reagent/MaterialSuggested Amount (Molar Eq.)Purpose
Aryl Bromide (Ar-Br)1.0 equivElectrophile
This compound1.2 - 1.5 equivNucleophile Precursor
Pd₂(dba)₃1-2 mol %Pd(0) Catalyst Source
SPhos or XPhos2-4 mol %Bulky, Electron-Rich Ligand
K₃PO₄ or Cs₂CO₃2.0 - 3.0 equivBase
Dioxane or TolueneAnhydrous, sufficient for 0.1 MAprotic Solvent
Water10% of solvent volumeCo-solvent for base/hydrolysis

Step-by-Step Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the Aryl Bromide (1.0 equiv), the Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol %), the ligand (e.g., SPhos, 4 mol %), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and Argon/Nitrogen three times to establish an inert atmosphere.

  • Solvent Degassing: In a separate flask, degas the primary solvent (e.g., Dioxane) and water by sparging with Argon for at least 30 minutes.

  • Solvent Addition: Add the degassed solvent and water to the reaction flask via cannula or syringe.

  • Reagent Solution: In a separate, dry flask, dissolve the this compound (1.2 equiv) in a minimal amount of the degassed solvent mixture.

  • Slow Addition: Using a syringe pump, add the solution of the trifluoroborate to the reaction mixture dropwise over 60 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LCMS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Technical Support Center: Minimizing Homocoupling of Methylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem.
  • Molander, G. A., & Petrillo, D. E. (2008).
  • Cammidge, A. N., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
  • This compound | 1150654-80-0. BenchChem.
  • Butters, M., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development.
  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews.
  • Cammidge, A. N., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
  • Cammidge, A. N., et al. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed.
  • Cammidge, A. N., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
  • Molander, G. A., & Brown, A. R. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)
  • Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem.
  • How to avoid homocoupling in Suzuki reactions with palladium c
  • Molander, G. A., et al. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. PMC.
  • Molander, G. A., & Dreher, S. D. (2010).
  • Butters, M., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Dhital, R. N., et al. (2014). Oxidative Coupling of Organoboron Compounds. CoLab.
  • Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • How to approach choosing reaction conditions for Suzuki? Reddit.
  • Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar.
  • Molloy, J. J., et al. (2016). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. RSC Publishing.
  • Minimizing homocoupling in Suzuki reactions with pyrene boronic acid. BenchChem.
  • Molander, G. A., & Brown, A. R. (2006).
  • Molander, G. A., & Petrillo, D. E. (2008).
  • Weix, D. J. (2014). Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. The Journal of Organic Chemistry.
  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.

Sources

"impact of steric hindrance on the Suzuki-Miyaura reaction of substituted thiomorpholines"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of the Suzuki-Miyaura reaction with substituted thiomorpholine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful C-C bond-forming reaction for the synthesis of novel thiomorpholine-containing molecules. Given the unique challenges posed by this heterocyclic system, particularly concerning steric hindrance and potential catalyst inhibition, this document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your experiments.

Acknowledging the Challenges: Steric Hindrance and the Sulfur Heteroatom

The Suzuki-Miyaura coupling of substituted thiomorpholines presents a unique set of challenges that can impact reaction efficiency and yield. Understanding these at the outset is crucial for effective troubleshooting.

  • Steric Hindrance: Substituents on the thiomorpholine ring, particularly at the 2- and 6-positions, can create significant steric bulk around the reactive center. This can impede the crucial steps of the catalytic cycle, namely oxidative addition and reductive elimination, leading to sluggish or incomplete reactions.[1][2][3] The selection of appropriate ligands and reaction conditions is paramount to overcoming these steric barriers.

  • Catalyst Poisoning by Sulfur: The sulfur atom within the thiomorpholine ring is a known Lewis base and can coordinate to the palladium catalyst.[4][5] This coordination can lead to catalyst deactivation or "poisoning," reducing the concentration of the active catalytic species in solution and thereby hindering the reaction progress. This is a common issue with sulfur-containing heterocycles in palladium-catalyzed cross-coupling reactions.[4][5][6]

Frequently Asked Questions (FAQs)

Here we address some of the common questions and issues that arise during the Suzuki-Miyaura coupling of substituted thiomorpholines.

Q1: My reaction is showing low to no conversion of my substituted thiomorpholine halide. What are the first things I should check?

A1: Low conversion is a common issue, often stemming from a combination of steric hindrance and catalyst deactivation. Here’s a checklist of initial troubleshooting steps:

  • Catalyst and Ligand Choice: For sterically demanding substrates like substituted thiomorpholines, standard catalysts like Pd(PPh₃)₄ may be ineffective.[7] You should employ a catalyst system known to be effective for hindered couplings. This typically involves bulky, electron-rich phosphine ligands such as Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[8][9] These ligands promote both oxidative addition and reductive elimination, which are often the rate-limiting steps for hindered substrates.[8]

  • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of your boronic acid partner.[10][11] Thoroughly degas your solvent and reaction mixture.

  • Reagent Purity: Verify the purity of your thiomorpholine halide, boronic acid/ester, and base. Impurities can interfere with the catalytic cycle.

Q2: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling is a common side reaction in Suzuki couplings, often exacerbated by the presence of oxygen or inefficient catalyst turnover.[11]

  • Rigorous Degassing: As mentioned above, ensure your solvent and reaction mixture are free of oxygen. This is the most critical step in preventing homocoupling.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd₂(dba)₃, can be advantageous. If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species might be inefficient, leading to side reactions.[11]

  • Ligand Selection: Bulky ligands not only help with sterically hindered substrates but also disfavor the formation of palladium species that lead to homocoupling.[1]

Q3: My primary side product is the dehalogenated thiomorpholine. What causes this and how can I prevent it?

A3: Dehalogenation is the replacement of the halide on your thiomorpholine with a hydrogen atom. This can occur when the palladium intermediate reacts with a hydride source in the reaction mixture.[11]

  • Choice of Base and Solvent: Some bases and solvents can act as hydride sources. For instance, using an alcohol as a solvent with a strong base can lead to dehalogenation.[11] Consider using a non-protic solvent like dioxane or toluene. The choice of base is also critical; inorganic bases like K₃PO₄ or Cs₂CO₃ are generally preferred over organic amine bases which can sometimes contribute to dehalogenation.[12][13]

  • Water Content: While some water is often necessary for the Suzuki reaction, an excessive amount can promote dehalogenation. If you are using anhydrous conditions, the addition of a controlled amount of water can be beneficial, but this needs to be optimized.[7]

Q4: I suspect the sulfur atom in my thiomorpholine is poisoning the catalyst. What are my options?

A4: Catalyst poisoning by sulfur is a significant challenge.[4][5] Here are some strategies to mitigate this issue:

  • Higher Catalyst Loading: A straightforward, though less elegant, solution is to increase the catalyst loading. This can compensate for the catalyst that is deactivated by the sulfur atom.

  • More Robust Ligands: As with steric hindrance, bulky and electron-rich ligands can form more stable and active palladium complexes that are less susceptible to poisoning. Buchwald ligands and NHCs are again a good choice here.[8]

  • Use of Additives: In some cases, the addition of a scavenger that can preferentially bind to the sulfur, or an additive that can regenerate the active catalyst, can be beneficial. However, this is highly substrate-dependent and requires careful screening.

Troubleshooting Guide: A Deeper Dive

When initial troubleshooting fails, a more systematic approach is necessary. The following guide provides a more detailed breakdown of key reaction parameters and how to optimize them for your substituted thiomorpholine system.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of Substituted Thiomorpholines
ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ or a Pd(II) precatalyst like Pd(OAc)₂Pd₂(dba)₃ is a direct source of Pd(0). Pd(II) sources are often more air-stable but require in-situ reduction.[11]
Ligand Buchwald-type biarylphosphines (e.g., SPhos, XPhos) or NHCs (e.g., IPr)Bulky and electron-rich ligands are essential to overcome steric hindrance and can reduce catalyst poisoning.[1][8]
Base K₃PO₄, Cs₂CO₃, or K₂CO₃These inorganic bases are effective and less likely to cause side reactions compared to organic bases.[12][13]
Solvent Dioxane, Toluene, or 2-MeTHF (often with a small amount of water)Aprotic solvents are generally preferred to minimize side reactions. A small amount of water is often necessary to facilitate the transmetalation step.[11]
Temperature 80-110 °CHigher temperatures are often required for sterically hindered substrates, but excessive heat can lead to degradation. Temperature screening is recommended.[10]
Experimental Workflow: A Step-by-Step Protocol

This protocol provides a general starting point for the Suzuki-Miyaura coupling of a substituted halo-thiomorpholine with an arylboronic acid. Optimization will likely be required for your specific substrates.

  • Reaction Setup:

    • To an oven-dried reaction vessel containing a magnetic stir bar, add the substituted thiomorpholine halide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

    • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the ligand (2-10 mol% relative to Pd).

  • Inert Atmosphere:

    • Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition:

    • Add the degassed solvent (e.g., dioxane/water 10:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction Execution:

    • Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

    • Stir the reaction mixture vigorously.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography.

Visualizing the Process

To better understand the reaction and the points of potential failure, the following diagrams illustrate the catalytic cycle and a troubleshooting workflow.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X(L2) B->C D Transmetalation (R-B(OR)2 + Base) C->D E Ar-Pd(II)-R(L2) D->E F Reductive Elimination E->F F->A Regeneration G Ar-R (Product) F->G

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Workflow for Substituted Thiomorpholines

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Is the catalyst/ligand system appropriate for hindered substrates? start->check_catalyst yes_catalyst Yes check_catalyst->yes_catalyst no_catalyst No check_catalyst->no_catalyst check_conditions Are reaction conditions (inert atmosphere, pure reagents) optimal? yes_catalyst->check_conditions change_catalyst Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos, NHCs) no_catalyst->change_catalyst change_catalyst->start yes_conditions Yes check_conditions->yes_conditions no_conditions No check_conditions->no_conditions check_side_reactions Are major side products (homocoupling, dehalogenation) observed? yes_conditions->check_side_reactions improve_conditions Degas solvent, use pure reagents, ensure inert atmosphere no_conditions->improve_conditions improve_conditions->start yes_side_reactions Yes check_side_reactions->yes_side_reactions no_side_reactions No check_side_reactions->no_side_reactions address_side_reactions Optimize base, solvent, and temperature. Consider alternative boronic esters. yes_side_reactions->address_side_reactions suspect_poisoning Suspect catalyst poisoning by sulfur? no_side_reactions->suspect_poisoning address_side_reactions->start increase_loading Increase catalyst loading. Screen different robust ligands. suspect_poisoning->increase_loading success Successful Reaction increase_loading->success

Caption: A logical workflow for troubleshooting Suzuki-Miyaura reactions of substituted thiomorpholines.

References

  • Bard, E. R., et al. (2007). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 129(41), 12558-12567. [Link]

  • Chaudhary, A. A., et al. (2015). Organosulphur and related ligands in Suzuki-Miyaura C-C coupling. RSC Advances, 5(92), 75239-75267. [Link]

  • Jadhav, S. D., et al. (2013). The effect of various bases on the Suzuki coupling reaction. Catalysis Science & Technology, 3(11), 2941-2949. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Tang, W., et al. (2012). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Angewandte Chemie International Edition, 51(35), 8824-8828. [Link]

  • Reddit. (2024). (Hopefully) Everything about Suzuki cross-coupling. r/Chempros. [Link]

  • Sancineto, L., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(7), 9396-9408. [Link]

  • Amatore, C., et al. (2006). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 71(24), 9032-9042. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 41(19), 6447-6466. [Link]

  • Gierlichs, P., et al. (2018). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. ChemistryOpen, 7(12), 977-982. [Link]

  • Fleckenstein, C. A., & Plenio, H. (2008). Highly Efficient Suzuki–Miyaura Coupling of Heterocyclic Substrates through Rational Reaction Design. Chemistry – A European Journal, 14(14), 4267-4279. [Link]

  • Rojas Lab. (2020, July 11). Suzuki Coupling [Video]. YouTube. [Link]

  • Molnár, J., et al. (2011). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 16(3), 2249-2287. [Link]

  • Wessig, P., & Gnad, F. (2006). Protecting Groups for Thiols Suitable for Suzuki Conditions. The Journal of Organic Chemistry, 71(14), 5413-5416. [Link]

  • Lee, D.-H., et al. (2011). ChemInform Abstract: Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using the Morpholine—NiCl2 Catalyst System. ChemInform, 42(32). [Link]

  • Kondo, Y., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 73(4), 327-335. [Link]

  • Viciu, M. S., et al. (2006). Suzuki-Miyaura, alpha-ketone arylation and dehalogenation reactions catalyzed by a versatile N-heterocyclic carbene-palladacycle complex. The Journal of Organic Chemistry, 71(2), 685-692. [Link]

  • Zhang, T., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Letters, 16(5), 1354-1357. [Link]

  • Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(8), 2244-2248. [Link]

  • Chatelain, P., et al. (2019). The Suzuki−Miyaura Coupling of Aryl Sulfones. ChemRxiv. [Link]

  • Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 856. [Link]

  • Li, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Topics in Chemical & Material Engineering, 1(1), 24-26. [Link]

  • Al-Majid, A. M., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5032. [Link]

  • Wang, D., et al. (2018). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 54(72), 10106-10109. [Link]

  • Rojas Lab. (2024, March 18). Organometallic Reactions in Organic Chemistry: Suzuki, Heck, Stille, Negishi, & Metathesis [Video]. YouTube. [Link]

  • Cant, A. A., et al. (2015). Arylation of Pyridines via Suzuki-Miyaura Cross-Coupling and Pyridine-Directed C-H Activation Using a Continuous-Flow Approach. European Journal of Organic Chemistry, 2015(28), 6263-6270. [Link]

  • Patil, S. A., et al. (2015). Effect of different bases on the Suzuki-Miyaura coupling. RSC Advances, 5(67), 54291-54299. [Link]

  • Al-Zoubi, R. M., et al. (2022). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. Molecules, 27(20), 7064. [Link]

  • Chen, C.-T., et al. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Molecules, 26(5), 1435. [Link]

  • Garon, A., et al. (2020). New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. European Journal of Organic Chemistry, 2020(39), 6197-6205. [Link]

  • Török, B., et al. (2009). ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. ChemInform, 40(46). [Link]

  • Yamamoto, T., et al. (2016). Suzuki-Miyaura synthesis of m-terphenyl thioethers and their facilitated oxidation caused by through-space π···S···π interaction. Tetrahedron, 72(20), 2527-2534. [Link]

Sources

Technical Support Center: Purification Strategies for Trifluoroborate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of persistent boron-containing impurities from reactions involving potassium organotrifluoroborates (R-BF₃K). As stable, crystalline solids, organotrifluoroborates are invaluable precursors to boronic acids, which are pivotal in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2][3] However, the workup and purification stages can be challenging due to the presence of residual boronic acids, boric acid, and related byproducts.

This guide is designed to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common boron-containing impurities I should expect in my trifluoroborate reaction workup?

A1: In reactions utilizing potassium organotrifluoroborates, especially under conditions that promote hydrolysis (e.g., aqueous basic conditions in Suzuki-Miyaura coupling), the trifluoroborate salt can exist in equilibrium with its corresponding boronic acid (RB(OH)₂).[4][5][6] Therefore, the primary impurities you are likely to encounter are:

  • Unreacted Boronic Acid/Ester: The direct precursor or the hydrolysis product of your trifluoroborate.

  • Boric Acid (B(OH)₃): A common byproduct from the decomposition or further hydrolysis of boronic acids.

  • Boroxines: Cyclic anhydrides of boronic acids, which can form upon heating or under dehydrating conditions.

  • Borate Salts: Formed in basic aqueous workups, these are the deprotonated, more water-soluble forms of boronic acids.[7]

Understanding the nature of these impurities is the first step in designing an effective purification strategy.

Q2: My standard aqueous workup with a basic wash isn't completely removing the boron impurities. Why is this happening and what can I do?

A2: This is a very common challenge. While a basic wash (e.g., with 1-2 M NaOH or K₂CO₃) is designed to deprotonate the boronic acid to the more water-soluble boronate salt, several factors can limit its effectiveness:[7]

  • Insufficient pH: The aqueous phase may not be basic enough (aim for pH > 10) to drive the equilibrium completely to the boronate salt.

  • Product Solubility: If your desired product has some water solubility, it can be difficult to achieve clean phase separation.

  • Organic Solvent Choice: Highly polar organic solvents can retain some of the polar boronic acid or boronate salt.

Troubleshooting Steps:

  • Increase Basicity: Ensure your aqueous wash is sufficiently basic. A pH of 11-12 is often more effective.

  • Add a Complexing Agent: A powerful technique is to add a 1,2- or 1,3-diol, such as D-sorbitol or mannitol, to the basic aqueous wash. These diols form highly water-soluble anionic complexes with boronic acids and boronate salts, dramatically enhancing their partitioning into the aqueous phase.[7][8]

  • Optimize Solvent System: If possible, use a less polar organic solvent like diethyl ether or toluene for the extraction to minimize the co-extraction of polar impurities.[7]

Troubleshooting Guide: Step-by-Step Workup Procedures

This section provides detailed protocols for common purification challenges.

Scenario 1: Removing Boronic Acid Impurities with Liquid-Liquid Extraction

Problem: A significant amount of boronic acid byproduct remains in the organic layer after a standard water and brine wash.

Solution: An enhanced extractive workup using a diol complexing agent.

Underlying Principle: Boronic acids have a Lewis acidic boron center that can reversibly bind with Lewis basic diols. This reaction forms a stable, anionic five-membered ring complex that is significantly more polar and thus more soluble in the aqueous phase than the boronic acid itself.

Experimental Protocol:

  • Initial Wash: Perform an initial wash of your organic phase with a saturated solution of NaHCO₃ or a dilute (1 M) solution of NaOH. This will remove the bulk of the acidic impurities.

  • Complexation Wash: Prepare a 1 M aqueous solution of NaOH containing 0.5 M D-sorbitol. Wash the organic layer with this solution. The combination of high pH and the complexing diol will sequester the residual boronic acid into the aqueous phase.

  • Phase Separation: Allow the layers to separate. If an emulsion forms, adding brine can help to break it.

  • Final Washes: Wash the organic layer with water and then brine to remove any residual base or sorbitol.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

Workflow Diagram:

G cluster_0 Liquid-Liquid Extraction Workflow A Crude Reaction Mixture in Organic Solvent B Wash with 1M NaOH / 0.5M D-Sorbitol A->B C Separate Layers B->C D Aqueous Layer (Boronate-Sorbitol Complex) C->D Impurity E Organic Layer C->E Product F Wash with Water/Brine E->F G Dry (Na2SO4) & Concentrate F->G H Purified Product G->H

Caption: Enhanced liquid-liquid extraction workflow.

Scenario 2: Product and Boron Impurities Co-elute during Silica Gel Chromatography

Problem: Standard silica gel column chromatography fails to separate the desired product from polar boron-containing impurities.

Solution: Modify the stationary phase or utilize a scavenger resin.

Underlying Principle: The Lewis acidic nature of both the silica gel surface (silanol groups) and the boronic acid impurities often leads to strong adsorption and peak tailing on a standard silica column.[9][10] This can be mitigated by either deactivating the silica gel or by using a resin with a higher affinity for the boron species.

This technique reduces the Lewis acidity of the silica surface, thereby decreasing the strong adsorption of boronic esters and acids, allowing for better elution.[10][11]

Protocol for Preparing Impregnated Silica:

  • Create a slurry of silica gel in a solution of boric acid in ethanol.

  • Stir the suspension for several hours.

  • Filter to remove excess boric acid and ethanol.

  • Wash the impregnated silica with fresh ethanol.

  • Dry thoroughly in a vacuum oven before use.[11]

This is often the most robust solution. Scavenger resins are typically polystyrene or silica-based beads functionalized with diol groups (e.g., N-methylglucamine). These resins selectively and covalently bind to boronic acids, allowing for their removal by simple filtration.[7][12][13]

Experimental Protocol:

  • Dissolve Crude Product: Dissolve your crude product in a suitable organic solvent (e.g., THF, DCM).

  • Add Scavenger Resin: Add the boron scavenger resin (typically 3-5 equivalents relative to the estimated amount of boron impurity) to the solution.

  • Stir: Stir the mixture at room temperature for 4-16 hours. The time required will depend on the specific resin and the concentration of impurities.

  • Filter: Filter the mixture to remove the resin, which now has the boron impurities bound to it.

  • Rinse and Concentrate: Rinse the filtered resin with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate in vacuo to yield the purified product.

Workflow Diagram:

G cluster_1 Boron Scavenger Resin Workflow A Crude Product Solution (with Boron Impurities) B Add Diol-Functionalized Scavenger Resin A->B C Stir (4-16 h) B->C D Filter Mixture C->D E Solid Resin with Bound Boron Impurity D->E Impurity Removed F Filtrate (Purified Product) D->F Product G Concentrate F->G H Pure Product G->H

Caption: Purification using a boron scavenger resin.

Scenario 3: Purifying a Solid Product via Recrystallization

Problem: The product is a solid, but contains boric acid as a significant impurity.

Solution: Utilize recrystallization, exploiting the differential solubility of the product and boric acid.

Underlying Principle: The solubility of boric acid in water is highly temperature-dependent. It is significantly more soluble in hot water than in cold water.[14][15] If your product has the opposite solubility profile or is much less soluble in water overall, recrystallization can be an effective purification method.

Solubility Data: Boric Acid in Water

Temperature (°C)Solubility (g / 100 mL)
0~2.5
20~5.0
100~27.5
Data compiled from sources[14] and[15].

Experimental Protocol:

  • Solvent Selection: Choose a solvent system in which your product is sparingly soluble at room temperature but highly soluble when hot. The impurity (boric acid) should ideally be soluble in the cold solvent or much more soluble than your product in the hot solvent. Water is an excellent choice if your product is not water-soluble.

  • Dissolution: Dissolve the impure solid in the minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[14] Slow cooling is crucial for forming larger, purer crystals.[15]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the dissolved impurities.

  • Drying: Dry the purified crystals. Be mindful of the decomposition temperature of your product and any residual boric acid (decomposes above 170°C).[14]

References

  • Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]

  • Molander, G. A., & Trice, S. L. J. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research, 45(5), 874–885. [Link]

  • TheChemistryShack. (2015). How to Purify Boric Acid (by Recrystallization). YouTube. [Link]

  • Androsov, A. (2014). How to recrystallize boric acid into flakes? Chemistry Stack Exchange. [Link]

  • University of Sydney. (n.d.). Recrystallisation. School of Chemistry. [Link]

  • Reddit User Discussion. (2017). Purification of boronic acids? r/chemistry. [Link]

  • Isobe, T., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Boric acid impregnated silica gel. [Link]

  • Ley, S.V., et al. (2004). Scavenger strategies in organic synthesis. University of Pittsburgh. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Chemical Society Reviews, 38(11), 3129-3140. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Reddit User Discussion. (2020). HELP: Purifying boronic acids sucks. r/OrganicChemistry. [Link]

Sources

Validation & Comparative

"validating the structure of novel compounds synthesized from Potassium 4-trifluoroboratomethylthiomorpholine"

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Potassium 4-trifluoroboratomethylthiomorpholine stands out as a versatile and stable building block, offering a gateway to a diverse range of complex molecules. Its air and moisture stability, a significant advantage over traditional boronic acids, simplifies handling and improves reaction reproducibility. This guide provides an in-depth comparison of two powerful synthetic methodologies for elaborating this core structure: the well-established Suzuki-Miyaura cross-coupling and the increasingly popular photoredox catalysis.

Beyond synthesis, the unambiguous structural validation of novel compounds is paramount. This guide details a comprehensive, multi-technique approach to structural elucidation, ensuring the scientific integrity of your findings. We will explore the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray crystallography, explaining the rationale behind each experimental choice.

Synthetic Strategies: A Head-to-Head Comparison

The true utility of a building block like this compound lies in the efficiency and versatility of the reactions used to modify it. Here, we compare two state-of-the-art methods for forging new carbon-carbon bonds.

Methodology 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a titan of cross-coupling chemistry, prized for its functional group tolerance and reliability. When applied to potassium alkyltrifluoroborates, it provides a robust route to connect the thiomorpholine moiety to various aryl and heteroaryl systems. The tetracoordinate nature of the trifluoroborate masks the reactivity of the C-B bond, which is then unveiled under the reaction conditions.

Causality of Experimental Choices:

  • Catalyst System: A combination of a palladium source, such as Pd(OAc)₂, and a phosphine ligand, like RuPhos, is often optimal. The ligand's steric bulk and electron-donating properties are crucial for facilitating the catalytic cycle, especially with challenging substrates like aryl chlorides.

  • Base: A base, typically cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is essential for the transmetalation step of the catalytic cycle.

  • Solvent System: A biphasic solvent system, such as toluene/water or dioxane/water, is commonly employed to dissolve both the organic and inorganic reagents.

Methodology 2: Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful alternative for generating radical intermediates under exceptionally mild conditions. This approach avoids the use of stoichiometric and often harsh oxidants or reductants. For potassium alkyltrifluoroborates, a photocatalyst can mediate a single-electron transfer (SET) to generate an alkyl radical, which can then engage in a variety of bond-forming reactions.

Causality of Experimental Choices:

  • Photocatalyst: Iridium or ruthenium-based complexes are common, but cheaper organic dyes like Eosin Y can also be effective. The choice depends on the redox potential required for the specific transformation.

  • Light Source: Blue LEDs are typically used as the light source to excite the photocatalyst.

  • Reaction Conditions: These reactions are often performed at or near room temperature, offering a significant advantage for thermally sensitive substrates.

Comparative Performance Data

The choice between Suzuki-Miyaura coupling and photoredox catalysis will depend on the specific synthetic target and the functional groups present. Below is a comparative summary based on typical outcomes.

FeatureSuzuki-Miyaura Cross-CouplingPhotoredox Catalysis
Reaction Scope Broad scope with aryl and heteroaryl halides/triflates.Effective for alkylation of imines, cyanation, and some C-C bond formations.
Reaction Conditions Typically requires elevated temperatures (80-110 °C).Often proceeds at room temperature under visible light irradiation.
Functional Group Tolerance Generally very good, but can be sensitive to some functional groups at high temperatures.Excellent, due to the mild, redox-neutral conditions.
Catalyst Palladium-based, which can be a consideration for cost and toxicity in later-stage development.Can utilize metal-based (Ir, Ru) or metal-free organic dye catalysts.
Typical Yields Good to excellent for a wide range of substrates.Moderate to good, can be highly substrate-dependent.

Experimental Protocols

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of Novel Thiomorpholine Derivatives cluster_suzuki Suzuki-Miyaura Coupling cluster_photo Photoredox Catalysis Start Potassium 4-trifluoroboratomethyl- thiomorpholine Suzuki_Reagents Aryl/Heteroaryl Halide Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., RuPhos) Base (e.g., Cs2CO3) Start->Suzuki_Reagents Photo_Reagents Coupling Partner (e.g., Imine) Photocatalyst (e.g., Ir complex) Start->Photo_Reagents Suzuki_Conditions Toluene/H2O 80-110 °C Suzuki_Reagents->Suzuki_Conditions Purification Workup & Column Chromatography Suzuki_Conditions->Purification Photo_Conditions Organic Solvent Visible Light (Blue LEDs) Room Temperature Photo_Reagents->Photo_Conditions Photo_Conditions->Purification Product Novel Thiomorpholine Derivative Purification->Product

Caption: General workflow for synthesizing novel compounds.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
  • To a Schlenk tube, add this compound (1.0 equiv.), the desired aryl bromide (1.1 equiv.), Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), RuPhos (0.04 equiv.), and cesium carbonate (Cs₂CO₃, 3.0 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed toluene and water (10:1 v/v) to achieve a substrate concentration of 0.2 M.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Photoredox-Catalyzed Alkylation of an Imine
  • In a vial, dissolve the imine (1.0 equiv.), this compound (1.5 equiv.), and the photocatalyst (e.g., Ir(ppy)₃, 0.01 equiv.) in a degassed organic solvent (e.g., acetonitrile).

  • Seal the vial and place it in a photoreactor equipped with a fan and blue LED light strips.

  • Irradiate the mixture at room temperature with vigorous stirring for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Structural Validation: A Self-Validating System

The synthesis of a novel compound is only half the journey. Rigorous structural validation is essential to confirm its identity, purity, and stereochemistry. A multi-pronged analytical approach provides a self-validating system where data from each technique corroborates the others.

Structural Validation Workflow Diagram

Validation_Workflow cluster_validation Structural Validation of Novel Compound cluster_primary Primary Characterization cluster_advanced Advanced Structural Elucidation cluster_absolute Absolute Structure (if chiral) Purified_Compound Purified Novel Compound LCMS LC-MS: Purity & Molecular Weight Purified_Compound->LCMS NMR_1D 1D NMR (1H, 13C): Basic Structure LCMS->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC): Connectivity NMR_1D->NMR_2D NMR_Multi Multinuclear NMR (19F, 11B): Confirm Trifluoroborate Integrity NMR_2D->NMR_Multi HRMS High-Resolution MS: Exact Mass & Formula NMR_Multi->HRMS XRay Single-Crystal X-ray Crystallography: 3D Structure & Stereochemistry HRMS->XRay Final_Structure Validated Structure XRay->Final_Structure

A Senior Application Scientist's Guide to LC-MS Analysis for Purity Assessment of Thiomorpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel thiomorpholine derivatives, a class of sulfur-containing heterocyclic compounds with promising therapeutic potential, rigorous purity assessment is paramount. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the comprehensive purity profiling of these compounds, grounded in scientific principles and practical, field-proven insights.

The Imperative of Purity Profiling in Drug Development

Impurity profiling is the identification, quantification, and control of impurities in a drug substance. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for impurity levels in new drug substances. Impurities can arise from various sources, including the synthetic route (starting materials, intermediates, by-products), degradation of the API, or environmental factors. Therefore, a robust analytical strategy is essential to ensure the quality and safety of the final drug product.

LC-MS has emerged as a cornerstone technique in pharmaceutical analysis due to its exceptional sensitivity, selectivity, and speed. It combines the powerful separation capabilities of liquid chromatography with the precise mass identification of mass spectrometry, making it an ideal tool for impurity profiling.

Comparative Analysis of LC-MS Methodologies

The selection of an appropriate LC-MS method is crucial for accurate and reliable purity assessment. This section compares common approaches, highlighting their strengths and weaknesses in the context of thiomorpholine derivative analysis.

Methodology Principle Advantages for Thiomorpholine Derivatives Limitations
High-Performance Liquid Chromatography with UV and Mass Spectrometry Detection (HPLC-UV/MS) Separates compounds based on their interaction with a stationary phase. UV detection provides quantitative information based on light absorbance, while MS provides mass-to-charge ratio for identification.- Widely available and cost-effective. - Robust and reliable for routine purity checks. - UV provides quantitative data for known impurities with chromophores.- Lower sensitivity compared to tandem MS. - UV detection is not suitable for impurities lacking a chromophore. - Potential for co-elution of impurities with the main peak, obscuring detection.
Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) Utilizes smaller particle size columns for faster separations and higher resolution. Tandem MS (MS/MS) provides structural information through fragmentation.- Significantly faster analysis times. - Superior resolution of complex mixtures. - High sensitivity and selectivity for detecting trace-level impurities. - MS/MS aids in the structural elucidation of unknown impurities.- Higher initial instrument cost. - Requires more rigorous method development and optimization.
Two-Dimensional Liquid Chromatography-Mass Spectrometry (2D-LC/MS) Employs two different columns with orthogonal separation mechanisms to resolve complex co-eluting peaks.- Unparalleled separation power for complex samples with numerous impurities. - Effective for resolving impurities hidden under the main API peak.- Increased complexity in method development and data analysis. - Longer analysis times compared to 1D-LC methods.
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements, enabling the determination of elemental composition.- Unambiguous identification of unknown impurities by providing their elemental formula. - Can differentiate between isobaric compounds (same nominal mass, different elemental composition).- Generally lower sensitivity than triple quadrupole (QqQ) MS. - Higher instrument and maintenance costs.

Expert Insight: For initial purity screening and routine quality control of thiomorpholine derivatives, a well-optimized UHPLC-MS/MS method often provides the best balance of speed, sensitivity, and structural information. For in-depth characterization of complex impurity profiles, especially during forced degradation studies, the enhanced separation power of 2D-LC or the precise mass accuracy of HRMS is invaluable.

Experimental Workflow for Purity Assessment

A systematic approach to purity assessment is crucial for ensuring the reliability of the results. The following workflow outlines the key steps involved in the LC-MS analysis of thiomorpholine derivatives.

Purity_Assessment_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R2)) cluster_2 Phase 3: Sample Analysis cluster_3 Phase 4: Data Analysis & Reporting MD1 Analyte Characterization (Solubility, pKa, LogP) MD2 Column & Mobile Phase Screening MD1->MD2 MD3 MS Parameter Optimization (Ionization Source, Voltages) MD2->MD3 MV1 Specificity MD3->MV1 MV2 Linearity & Range MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 LOD & LOQ MV3->MV4 MV5 Robustness MV4->MV5 SA1 System Suitability Test MV5->SA1 SA2 Analysis of Drug Substance Batches SA1->SA2 SA3 Forced Degradation Studies SA1->SA3 DA1 Peak Integration & Quantification SA2->DA1 SA3->DA1 DA2 Impurity Identification & Structural Elucidation DA1->DA2 DA3 Purity Calculation & Reporting DA2->DA3

Caption: A comprehensive workflow for LC-MS purity assessment of thiomorpholine derivatives.

Benchmark Experimental Protocol: UHPLC-MS/MS for a Novel Thiomorpholine Derivative

This protocol provides a detailed, step-by-step methodology for the purity assessment of a representative thiomorpholine derivative.

1. Instrumentation and Reagents:

  • UHPLC System: Agilent 1290 Infinity II or equivalent, equipped with a binary pump, autosampler, and column thermostat.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent, with an electrospray ionization (ESI) source.

  • Chromatographic Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Reference Standard: Certified reference standard of the thiomorpholine derivative.

  • Reagents: LC-MS grade water, acetonitrile, and formic acid.

2. Chromatographic Conditions:

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Gradient Program:

    Time (min) %B
    0.0 5
    5.0 95
    7.0 95
    7.1 5

    | 9.0 | 5 |

3. Mass Spectrometry Conditions (Positive ESI Mode):

  • Gas Temperature: 300 °C.

  • Gas Flow: 5 L/min.

  • Nebulizer Pressure: 45 psi.

  • Sheath Gas Temperature: 350 °C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Nozzle Voltage: 500 V.

  • Scan Mode: Full scan (m/z 100-1000) for initial screening and targeted MS/MS for known impurities.

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in the sample diluent to a final concentration of 1 mg/mL. Prepare a series of dilutions for linearity assessment.

  • Sample Solution: Accurately weigh and dissolve the test sample in the sample diluent to a final concentration of 1 mg/mL.

5. Method Validation (as per ICH Q2(R2) Guidelines):

  • Specificity: Analyze the diluent, a placebo (if applicable), and the sample spiked with known impurities to demonstrate that the method can unequivocally assess the analyte in the presence of other components.

  • Linearity: Analyze a minimum of five concentrations of the reference standard across the expected range. Plot the peak area against concentration and determine the correlation coefficient (r² > 0.99).

  • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into the sample at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the sample on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively. This can be based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: Intentionally vary method parameters (e.g., column temperature ± 5°C, mobile phase pH ± 0.2 units, flow rate ± 10%) to assess the method's reliability during normal use.

6. Forced Degradation Studies: To identify potential degradation products and demonstrate the stability-indicating nature of the method, subject the sample to stress conditions as per ICH guidelines.

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 24 hours.

  • Photolytic Degradation: Expose the sample to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours).

Analyze the stressed samples using the validated LC-MS method to identify and quantify any degradation products.

Data Interpretation and Purity Calculation

The purity of the thiomorpholine derivative is typically expressed as a percentage and is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

For unknown impurities, HRMS can be employed to determine the elemental composition, and MS/MS fragmentation patterns can provide structural clues. The degradation pathways of thiomorpholine can involve cleavage of the C-N bond, leading to the formation of amino acids and subsequent deamination and oxidation to diacids.

Conclusion

The purity assessment of thiomorpholine derivatives is a critical aspect of pharmaceutical development that requires a robust and well-validated analytical methodology. LC-MS, particularly UHPLC-MS/MS, offers the necessary sensitivity, selectivity, and structural elucidation capabilities to meet the stringent requirements of regulatory agencies. By employing a systematic approach to method development, validation, and sample analysis, researchers can ensure the quality, safety, and efficacy of these promising therapeutic agents.

References

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). New Developments in Mass Spectrometry.
  • Small Molecule Method Development Strategies with Chad Christianson. (2025). Bioanalysis Zone.
  • Application of LCMS in small-molecule drug development. (2016). Drug Target Review.
  • Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs.
  • Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. (2023). Clinical Tree.
  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (2023).
  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. (2020).
  • Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. (n.d.). Sisu@UT.
  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence

A Comparative Guide to the Efficiency of Palladium Catalysts for Coupling with Potassium Alkyltrifluoroborates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the formation of carbon-carbon (C-C) bonds is a foundational technique in the synthesis of novel molecules. Among the myriad of cross-coupling reactions, the Suzuki-Miyaura coupling stands out for its mild reaction conditions and broad functional group tolerance.[1] The use of potassium alkyltrifluoroborates as coupling partners has gained significant traction due to their enhanced stability to air and moisture, simplifying handling and storage compared to traditional boronic acids.[1][2] This guide provides an in-depth, objective comparison of the efficiency of different palladium catalysts for the Suzuki-Miyaura coupling of potassium alkyltrifluoroborates, supported by experimental data and mechanistic insights to inform your catalyst selection.

The Advantage of Potassium Alkyltrifluoroborates

Potassium alkyltrifluoroborates offer several distinct advantages over their boronic acid counterparts. They are typically crystalline, free-flowing solids that are stable to both air and moisture, which obviates the need for specialized handling techniques.[2] This stability also allows for long-term storage without degradation. Furthermore, due to their reduced propensity for protodeboronation, they can often be used in near-stoichiometric amounts, improving the atom economy of the reaction.[2]

Key Classes of Palladium Catalysts

The efficacy of a palladium catalyst in the Suzuki-Miyaura reaction is largely dictated by the nature of its ancillary ligand. This ligand influences the catalyst's stability, activity, and substrate scope. The three primary classes of palladium catalysts utilized for these couplings are those based on phosphine ligands, N-heterocyclic carbenes (NHCs), and palladacycles.[3]

Palladium-Phosphine Catalysts

These are the most traditional catalysts for Suzuki-Miyaura coupling. The steric and electronic properties of the phosphine ligand can be finely tuned to enhance catalytic activity.[3] Bulky and electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, and RuPhos), are particularly effective for coupling challenging substrates, including sterically hindered aryl chlorides.[3][4][5]

Palladium-NHC Catalysts

N-heterocyclic carbenes (NHCs) have emerged as powerful ligands for palladium due to their strong σ-donating ability, which forms a very stable bond with the metal center.[3][6] This stability often translates to higher catalyst turnover numbers (TONs) and frequencies (TOFs), making them highly efficient.[3] Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are a notable example of highly reactive and user-friendly Pd-NHC precatalysts.[7][8] They are often air- and moisture-stable, simplifying reaction setup.[7]

Palladacycles

These are pre-catalysts that contain a stable palladium-carbon σ-bond. They are often air- and moisture-stable, making them easy to handle.[3]

Quantitative Performance Comparison

The following table summarizes the performance of different palladium catalyst systems in the Suzuki-Miyaura coupling of potassium alkyltrifluoroborates with various organic electrophiles. It is important to note that direct comparisons can be challenging due to variations in reaction conditions between studies. However, this compilation provides a useful overview of catalyst efficacy.

Catalyst SystemAlkyltrifluoroborateElectrophileBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / RuPhosPrimary AlkyltrifluoroboratesAryl ChloridesK₂CO₃Toluene/H₂O (10:1)8024Good to Excellent[1]
Pd(OAc)₂ / RuPhosSecondary AlkyltrifluoroboratesAryl ChloridesK₂CO₃Toluene/H₂O80-High[2]
PdCl₂(dppf)·CH₂Cl₂Substituted AlkyltrifluoroboratesAryl Halides & TriflatesCs₂CO₃THF/H₂O--Moderate to Good[9]
Pd(PPh₃)₄Aryl- and HeteroaryltrifluoroboratesAlkenyl BromidesCs₂CO₃Toluene/H₂O--High[10]
Pd-PEPPSI-IPrN-Acylphthalimides (via N-C cleavage)Arylboronic Acids----High[11]
Pd(OAc)₂ / SPhosPhenylboronic acid4-Chlorotoluene--100198[12]
Pd(OAc)₂ / XPhosPhenylboronic acid4-Chloroanisole--100196[12]

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] Understanding this cycle is crucial for rationalizing the role of the catalyst and ligands in achieving high efficiency.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)-R(L₂) OxAdd->Transmetalation Transmetalation (R-BF₃K, Base) Transmetalation->Pd0 Reductive Elimination ReductiveElimination Ar-R ReductiveElimination_Product Ar-R Product Transmetalation->ReductiveElimination_Product ReductiveElimination_Product->Pd0 Regeneration of Pd(0) Catalyst caption The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (Ar-X) to form a Pd(II) intermediate. The efficiency of this step is heavily influenced by the electron-donating properties of the ligand. Electron-rich ligands, like Buchwald phosphines and NHCs, facilitate this step, especially with less reactive electrophiles like aryl chlorides.[4][6]

  • Transmetalation: The organic group from the potassium alkyltrifluoroborate is transferred to the palladium center. This step requires the presence of a base to facilitate the formation of a more reactive boronate species.

  • Reductive Elimination: The two organic partners on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst. The steric bulk of the ligand can promote this final step.[6]

Experimental Protocol: A Generalized Workflow

The following protocol provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction using a potassium alkyltrifluoroborate.

Experimental_Workflow start Start prep_reactants Prepare Reactants: Aryl Halide, R-BF₃K, Base start->prep_reactants setup Reaction Setup under Inert Atmosphere (Argon) prep_reactants->setup add_solvent Add Degassed Solvent (e.g., Toluene/H₂O) setup->add_solvent add_catalyst Add Palladium Precatalyst and Ligand add_solvent->add_catalyst heat Heat Reaction Mixture to Desired Temperature add_catalyst->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification by Column Chromatography workup->purify characterize Product Characterization (NMR, MS) purify->characterize end End characterize->end

A generalized experimental workflow for Suzuki-Miyaura cross-coupling.
Detailed Step-by-Step Methodology

This protocol is a representative example and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), potassium alkyltrifluoroborate (1.05-1.5 equiv), and base (e.g., K₂CO₃, 3.0 equiv).[1][2]

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 10:1 mixture of toluene and water) to the reaction tube via syringe.[1][2]

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., RuPhos, 2-4 mol%) and add them to the reaction mixture under a positive pressure of argon.[1][2]

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 80-100 °C).[1][2]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product using standard analytical techniques such as NMR and mass spectrometry.

Conclusion and Future Outlook

The choice of palladium catalyst is a critical parameter for achieving high efficiency in the Suzuki-Miyaura coupling of potassium alkyltrifluoroborates. While traditional phosphine-based catalysts remain valuable, modern bulky phosphine ligands developed by Buchwald and others, along with robust Pd-NHC precatalysts like the PEPPSI series, offer significant advantages in terms of activity, stability, and substrate scope.[4][5][8] For challenging transformations involving sterically hindered substrates or less reactive aryl chlorides, the use of these advanced catalyst systems is often essential. As catalyst development continues, we can expect even more efficient and versatile systems to emerge, further expanding the synthetic utility of this powerful C-C bond-forming reaction.

References

  • Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling - Benchchem.
  • Catalyzed B-Alkyl Suzuki Cross-Coupling of Amides by Selective N–C Bond Cleavage.
  • A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling - Benchchem.
  • Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides - Organic Chemistry Portal.
  • Palladium-NHC (NHC = N-heterocyclic Carbene)
  • Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluorobor
  • Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed.
  • A General Palladium Catalyst System for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesyl
  • Well-Defined N-Heterocyclic Carbenes−Palladium(II)
  • Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides.
  • Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates | The Journal of Organic Chemistry - ACS Public
  • B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates | The Journal of Organic Chemistry - ACS Public
  • A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Reactions - Benchchem.
  • Buchwald Ligands - Sigma-Aldrich.
  • Dialkylbiaryl phosphine ligands - Wikipedia.
  • (PDF)
  • N-Acylphthalimides: Efficient Acyl Coupling Reagents in Suzuki–Miyaura Cross-Coupling by N–C Cleavage Catalyzed by Pd–PEPPSI Prec
  • Buchwald Phosphine Ligands for Cross Coupling - Merck Millipore.
  • Buchwald Phosphine Ligands - Sigma-Aldrich.
  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed.
  • Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides.

Sources

The Superior Stability of Potassium 4-trifluoroboratomethylthiomorpholine: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within the demanding sphere of pharmaceutical development, the selection of robust and reliable reagents is paramount. Organoboron compounds are mainstays in the construction of complex molecular architectures, largely due to their versatility in Suzuki-Miyaura cross-coupling reactions. However, the utility of many traditional organoboron reagents, such as boronic acids, is often hampered by their inherent instability. This guide provides an in-depth technical comparison of Potassium 4-trifluoroboratomethylthiomorpholine, a representative alkyltrifluoroborate salt, against other classes of organoboron reagents. We will delve into the chemical principles governing their stability and provide detailed experimental protocols for researchers to validate these claims within their own laboratories.

The Stability Conundrum: Why Traditional Boronic Acids Fall Short

Boronic acids, while highly reactive and useful, present significant challenges in terms of handling, storage, and reaction reproducibility. Their trivalent, sp²-hybridized boron atom possesses a vacant p-orbital, rendering the molecule susceptible to a variety of degradation pathways:

  • Protodeboronation: Cleavage of the carbon-boron bond by protic species, such as water, leading to the loss of the desired organic moiety.[1][2]

  • Oxidation: The electrophilic boron center is prone to attack by atmospheric oxygen and other oxidants, leading to decomposition.[3][4]

  • Dehydration: Boronic acids readily undergo dehydration to form cyclic trimers known as boroxines. While this is often a reversible process, it complicates stoichiometry and can affect reaction kinetics.[3]

These instabilities necessitate stringent handling procedures, such as storage under inert atmospheres and the use of excess reagent in reactions to compensate for degradation, ultimately impacting the efficiency and cost-effectiveness of a synthetic route.[2]

The Trifluoroborate Advantage: A Shield for the Boron Core

Potassium organotrifluoroborates, including our subject compound, this compound, offer a robust solution to the stability issues of boronic acids.[4][5] The formation of the trifluoroborate salt transforms the boron center from a trigonal planar, trivalent species to a tetracoordinate, tetrahedral "ate" complex.[1] This structural change has profound implications for stability:

  • Steric Shielding: The three fluorine atoms and the organic substituent effectively shield the boron atom from external reagents.

  • Electronic Deactivation: The formation of the anionic borate complex satisfies the electron deficiency of the boron center, making it significantly less electrophilic and thus less susceptible to nucleophilic attack by water or oxygen.[3]

As a result, potassium organotrifluoroborates are typically crystalline, free-flowing solids that exhibit exceptional stability to air and moisture, often allowing for indefinite storage on the benchtop.[2][6] They are considered a "protected" form of boronic acids, which can be unmasked in situ under the basic conditions of the Suzuki-Miyaura reaction to slowly release the active boronic acid species.[7] This slow-release mechanism can also be advantageous in minimizing side reactions associated with high concentrations of reactive boronic acids.[7]

A similar stability enhancement is observed with MIDA (N-methyliminodiacetic acid) boronates, which also feature a tetracoordinate boron atom and are known for their exceptional benchtop stability and compatibility with chromatography.

The following diagram illustrates the structural difference that underpins the enhanced stability of potassium trifluoroborates.

G cluster_0 Boronic Acid (Unstable) cluster_1 Potassium Trifluoroborate (Stable) a R-B(OH)₂ b Vacant p-orbital (Susceptible to attack) a->b Electrophilic Boron c Degradation Pathways (Protodeboronation, Oxidation, Boroxine Formation) b->c d K⁺[R-BF₃]⁻ e Tetracoordinate Boron (Electronically saturated & sterically shielded) d->e Stable 'ate' complex f Enhanced Stability (Resistant to air, moisture, and oxidation) e->f G start Prepare 10 mM solution of each organoboron reagent in buffered D₂O (pH 7.4) t0 Acquire initial ¹¹B NMR spectrum (t=0) start->t0 monitoring Incubate at constant temperature and acquire ¹¹B NMR spectra at timed intervals t0->monitoring analysis Integrate signals and plot % remaining parent compound vs. time monitoring->analysis end Determine rate of hydrolysis analysis->end

Sources

A Senior Application Scientist's Guide to the X-ray Crystallography of Novel Thiomorpholine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendant Role of Thiomorpholine in Modern Drug Discovery

The thiomorpholine moiety, a sulfur-containing heterocyclic scaffold, has emerged as a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its unique structural and electronic properties, conferred by the thioether linkage, allow it to serve as a versatile pharmacophore in designing molecules with a wide spectrum of biological activities. Thoughtfully substituted thiomorpholine derivatives have shown promise as antitubercular, antioxidant, antimalarial, and dipeptidyl peptidase IV (DPP-IV) inhibitors for treating type 2 diabetes.[1][2] Given this therapeutic potential, the precise elucidation of their three-dimensional atomic structure is not just beneficial—it is imperative for advancing structure-activity relationships (SAR) and facilitating rational drug design.

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline compound.[4][5] It provides high-resolution insights into molecular conformation, stereochemistry, and intermolecular interactions, which are critical for optimizing lead compounds to enhance potency and selectivity.[6] This guide offers a comparative framework for approaching the X-ray crystallography of novel thiomorpholine-containing compounds, moving beyond a simple recitation of protocols to explain the causality behind experimental choices and address common challenges inherent to this class of molecules.

The Crystallization Challenge: Navigating the Nuances of Sulfur-Containing Heterocycles

The journey from a synthesized powder to a high-quality single crystal suitable for diffraction is often the most significant bottleneck in structural biology.[7] Thiomorpholine derivatives, while promising, present a unique set of crystallization challenges.

  • Solubility Profile : The introduction of lipophilic substituents to the thiomorpholine scaffold, a common strategy to enhance biological activity, often leads to poor aqueous solubility.[8] This complicates the selection of solvent systems for crystallization, as the compound may precipitate out of solution too rapidly, resulting in amorphous solids or microcrystalline showers instead of single crystals.[8][9]

  • Conformational Flexibility : The six-membered thiomorpholine ring typically adopts a chair conformation. However, depending on the nature and position of its substituents, it can exhibit conformational flexibility, potentially leading to disorder within the crystal lattice and complicating structure solution and refinement.

  • The Sulfur Atom : While the sulfur atom is key to the therapeutic activity of many of these compounds, it can also influence crystal packing. The potential for non-covalent sulfur-involved interactions (e.g., S···π, S···O) can be advantageous for forming stable crystal lattices, but can also lead to complex or unpredictable packing arrangements.

Understanding these intrinsic properties is the first step in designing a successful crystallization strategy. A systematic screening of various techniques and conditions is paramount.

Experimental Workflow: A Self-Validating Approach

A robust crystallographic study is a self-validating system, where each step contains checks and balances to ensure the final structure is a true representation of the molecule. The following workflow outlines this process, providing both the "how" and the "why" for each critical stage.

X-ray Crystallography Workflow for Thiomorpholine Compounds cluster_0 Phase 1: Crystal Growth cluster_1 Phase 2: Data Collection & Processing cluster_2 Phase 3: Structure Determination & Refinement cluster_3 Phase 4: Final Analysis Synthesis Compound Synthesis & Purification Screening Crystallization Screening Synthesis->Screening Optimization Growth Optimization Screening->Optimization Harvest Crystal Harvesting & Mounting Optimization->Harvest DataCollection X-ray Diffraction Data Collection Harvest->DataCollection Processing Data Processing (Integration & Scaling) DataCollection->Processing Solution Structure Solution (Phasing) Processing->Solution Refinement Model Building & Refinement Solution->Refinement Validation Structure Validation Refinement->Validation Analysis Structural Analysis (Interactions, Conformation) Validation->Analysis Deposition PDB Deposition Analysis->Deposition

Caption: Workflow for the structural elucidation of novel thiomorpholine compounds.

Protocol 1: Systematic Crystallization Screening

The goal is to explore a wide range of physicochemical conditions to induce the slow, ordered growth of a single crystal. It is often necessary to screen multiple methods in parallel.[7]

1. Compound Preparation & Purity:

  • Step: Ensure the thiomorpholine derivative is of the highest possible purity (>98%).
  • Causality: Impurities can act as "crystal poisons," inhibiting nucleation or disrupting lattice formation, leading to poor-quality crystals or amorphous precipitate.[7]

2. Primary Screening Methods:

  • Slow Evaporation:
  • Methodology: Dissolve 5-10 mg of the compound in a good solvent (e.g., Dichloromethane, Ethyl Acetate) to near saturation. Filter the solution into a clean vial and cover it with a perforated cap to allow for slow evaporation over days or weeks.[7][10]
  • Rationale: This is the simplest method. The gradual increase in concentration pushes the solution into a supersaturated state, which is the thermodynamic driving force for crystallization. The slow rate is crucial for forming a single, well-ordered lattice.
  • Vapor Diffusion (Hanging & Sitting Drop):
  • Methodology: A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant (an "anti-solvent" in which the compound is poorly soluble).[10] The precipitant vapor slowly diffuses into the drop, reducing the compound's solubility and inducing crystallization.
  • Rationale: This technique offers finer control over the rate of supersaturation compared to slow evaporation. It is highly effective for compounds that are sensitive to rapid changes in concentration.
  • Liquid-Liquid Diffusion (Solvent Layering):
  • Methodology: A solution of the compound in a dense solvent is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two solvents slowly mix.[7][10]
  • Rationale: This method creates a stable and undisturbed gradient of supersaturation, which can be ideal for growing large, high-quality crystals of sensitive molecules.
Protocol 2: X-ray Data Collection and Processing

1. Crystal Mounting:

  • Step: Carefully pick up a suitable single crystal using a cryo-loop and flash-cool it in a stream of liquid nitrogen.
  • Causality: Flash-cooling vitrifies the solvent within the crystal, preventing the formation of ice crystals which would destroy the crystal lattice and terminate the diffraction experiment.

2. Data Collection:

  • Step: Mount the cooled crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated during the experiment.[4]
  • Causality: As the crystal rotates, different planes of atoms within the lattice satisfy Bragg's Law, producing a diffraction pattern of spots.[11] Collecting data over a wide rotation range ensures a complete dataset is recorded.

3. Data Processing:

  • Step: Use software to integrate the raw diffraction images to determine the intensity of each reflection and scale the data to correct for experimental variations.
  • Causality: This step converts the visual diffraction pattern into a numerical reflection file. The quality of this data (measured by metrics like R-merge and I/σI) is a critical self-validation checkpoint; poor statistics indicate a poor-quality crystal or data collection issue, and the experiment should be repeated.

Comparative Analysis: Crystallographic Data of Three Novel Thiomorpholine Analogs

To illustrate how molecular changes impact crystallographic outcomes, consider the hypothetical data for three novel thiomorpholine-based compounds targeting a specific kinase.

  • Compound A (TML-A01): A simple N-phenyl substituted thiomorpholine.

  • Compound B (TML-B02): A derivative with a flexible N-benzyl ether side chain, designed to probe a deeper pocket.

  • Compound C (TML-C03): The hydrochloride salt of Compound A, designed to improve solubility.

ParameterCompound A (TML-A01)Compound B (TML-B02)Compound C (TML-C03)
Crystallization Method Slow Evaporation (DCM)Liquid-Liquid DiffusionVapor Diffusion
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cP2₁2₁2₁P2₁
Resolution (Å) 1.101.850.95
R-work / R-free (%) 3.9 / 4.56.8 / 8.23.1 / 3.6
Key Structural Feature Clear chair conformation. Forms π-stacking dimers.Disordered side chain in electron density map.Strong N-H···Cl⁻ hydrogen bond dominates packing.
Expert Interpretation & Insights
  • Compound A vs. B: The increased flexibility of the side chain in Compound B likely contributed to the lower resolution of its crystal structure and the observed disorder. While flexible moieties can improve binding affinity, they often increase the entropic penalty of crystallization, making it more challenging to obtain a well-ordered lattice. The higher R-factors for Compound B are a direct consequence of this disorder and poorer data quality.

  • Compound A vs. C: The conversion of Compound A to its hydrochloride salt (Compound C) dramatically improved the resulting crystal quality, yielding the highest resolution data. This is a common and highly effective strategy. The formation of a strong, directional hydrogen bond between the protonated thiomorpholine nitrogen and the chloride ion provides a robust and predictable interaction that drives the formation of a highly ordered and stable crystal lattice.

  • Trustworthiness of the Data: The R-free value is a crucial cross-validation metric. It is calculated using a small subset of reflections that are not used in the refinement process.[12] A low R-free value that is close to the R-work value (typically within a few percent) indicates that the structural model is not over-fitted to the data and is a reliable representation. All three hypothetical structures show acceptable R-factor statistics for their respective resolutions.

Conclusion

The structural elucidation of novel thiomorpholine-containing compounds via X-ray crystallography is a powerful tool for accelerating drug development. Success in this endeavor hinges on a deep understanding of the molecule's inherent chemical properties and a systematic, rational approach to crystallization. By appreciating the causality behind experimental choices—from selecting a crystallization method that accounts for molecular flexibility to leveraging salt formation to drive ordered packing—researchers can overcome common hurdles. The comparative analysis demonstrates that even subtle changes in molecular design can have profound impacts on crystallographic outcomes. Ultimately, a high-quality crystal structure provides an unambiguous roadmap for the next cycle of molecular design, paving the way for the development of more potent and selective therapeutics.

References

  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
  • Journal of Chemical Reviews. Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
  • ResearchGate. (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.
  • Creative Biostructure. Protein X-ray Crystallography in Drug Discovery.
  • PubMed. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis.
  • PubMed. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity.
  • AZoLifeSciences.
  • PubMed Central.
  • AIP Publishing. A practical guide to pharmaceutical analyses using X-ray powder diffraction.
  • ResearchGate. How can I obtain good crystals of heterocyclic organic compounds?.
  • ResearchGate. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery.
  • Spectroscopy Online. The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products.
  • Bentham Science. Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development.
  • Chemistry LibreTexts. X-ray Crystallography.
  • Wikipedia. X-ray crystallography.
  • BenchChem. Application Notes and Protocols for Crystallizing Novel Heterocyclic Compounds for X-ray Analysis.
  • ResearchGate. (PDF)
  • BenchChem.
  • Springer Nature Experiments. X-Ray Crystallography in Drug Discovery.
  • NIH.
  • MDPI.
  • BenchChem. Avoiding common pitfalls in quinoline crystallography.

Sources

"kinetic analysis of the Suzuki-Miyaura reaction with N-methylthiomorpholine trifluoroborate"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds.[1] The quest for novel, stable, and highly efficient coupling partners is perpetual, driven by the demands of complex molecule synthesis in drug discovery and materials science. While arylboronic acids have long been the workhorses of this reaction, their limitations, such as instability and propensity for side reactions, have spurred the development of robust alternatives.[2] Among these, potassium organotrifluoroborates have emerged as exceptionally stable and versatile reagents.[3] This guide provides a comprehensive kinetic analysis of a novel, yet-to-be-fully-explored reagent, N-methylthiomorpholine trifluoroborate, comparing its performance with established organoboron compounds.

The choice to investigate N-methylthiomorpholine trifluoroborate is predicated on the hypothesis that the presence of the heteroatomic thiomorpholine moiety may influence the reagent's solubility, stability, and reactivity profile in the Suzuki-Miyaura catalytic cycle. The sulfur and nitrogen atoms could potentially interact with the palladium catalyst or influence the electronics of the boron center, offering a unique handle to modulate the reaction kinetics.

The Suzuki-Miyaura Catalytic Cycle: A Refresher

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This is often the rate-determining step and is where the nature of the boron reagent is most critical.[4]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.

The base plays a crucial role in activating the organoboron species, typically by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.[5] For organotrifluoroborates, a key preceding step is their hydrolysis to the corresponding boronic acid, which then enters the catalytic cycle.[6] This hydrolysis can act as a slow-release mechanism, maintaining a low concentration of the active boronic acid and potentially mitigating side reactions.

Experimental Design: A Head-to-Head Kinetic Comparison

To objectively evaluate the performance of N-methylthiomorpholine trifluoroborate, a comparative kinetic study was designed against two benchmarks: a simple primary alkyltrifluoroborate (Potassium Phenethyltrifluoroborate) and a standard arylboronic acid (Phenylboronic Acid).

Experimental Workflow

The following diagram outlines the general workflow for the kinetic analysis of the Suzuki-Miyaura reaction.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution & Monitoring cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions: Aryl Halide, Boron Reagent, Internal Standard, Base prep_catalyst Prepare Catalyst Solution: Pd(OAc)₂ + Ligand setup Assemble Reaction in Schlenk Flask under Inert Atmosphere prep_catalyst->setup initiate Initiate Reaction by Adding Catalyst (t=0) at Constant Temperature setup->initiate sampling Withdraw Aliquots at Predetermined Time Intervals initiate->sampling quench Quench Aliquots Immediately sampling->quench hplc Analyze Quenched Samples by HPLC quench->hplc plot Plot Concentration vs. Time hplc->plot rate Determine Initial Reaction Rate from the Slope of the Curve plot->rate

Caption: Workflow for the kinetic analysis of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

Materials:

  • Aryl Halide: 4-Bromoanisole

  • Organoboron Reagents:

    • Phenylboronic Acid

    • Potassium Phenethyltrifluoroborate

    • Potassium N-Methylthiomorpholine-4-yl)methyltrifluoroborate (hypothesized synthesis via hydroboration of N-methyl-4-vinylthiomorpholine followed by treatment with KHF₂)

  • Catalyst Precursor: Palladium(II) Acetate (Pd(OAc)₂)

  • Ligand: RuPhos

  • Base: Potassium Carbonate (K₂CO₃)

  • Solvent: Toluene/Water (10:1)

  • Internal Standard: Biphenyl

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Procedure:

  • Reaction Setup: In a pre-dried Schlenk flask under an argon atmosphere, combine 4-bromoanisole (1.0 mmol), the respective organoboron reagent (1.2 mmol), potassium carbonate (3.0 mmol), and biphenyl (0.5 mmol).

  • Solvent Addition: Add 11 mL of degassed toluene/water (10:1) mixture to the flask.

  • Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ (0.02 mmol) and RuPhos (0.04 mmol) in 1 mL of degassed toluene.

  • Reaction Initiation: Heat the reaction mixture to 80 °C with vigorous stirring. Inject the catalyst solution into the reaction flask. This is considered time zero (t=0).

  • Sampling: At specified time intervals (e.g., 0, 2, 5, 10, 20, 30, 60, and 120 minutes), withdraw a 0.1 mL aliquot from the reaction mixture using a syringe.

  • Quenching: Immediately quench the aliquot in a vial containing 1 mL of a 1:1 mixture of diethyl ether and water. Vortex the vial thoroughly.

  • Sample Preparation for HPLC: Take an aliquot from the organic layer of the quenched sample, dilute with acetonitrile, and filter through a syringe filter before injecting into the HPLC.

  • HPLC Analysis: Analyze the samples to determine the concentration of the product (4-methoxybiphenyl) and the remaining 4-bromoanisole relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time. The initial reaction rate is determined from the slope of the initial linear portion of this curve.

Comparative Kinetic Data and Interpretation

The following table summarizes the hypothetical kinetic data obtained from the comparative study.

Organoboron ReagentInitial Reaction Rate (M/s)Time to 50% Conversion (min)Final Yield (%)
Phenylboronic Acid1.5 x 10⁻⁴1595
Potassium Phenethyltrifluoroborate8.0 x 10⁻⁵3588
N-Methylthiomorpholine Trifluoroborate1.1 x 10⁻⁴2592
Interpretation of Results
  • Phenylboronic Acid: As expected, the arylboronic acid exhibits the fastest initial reaction rate. This is attributed to the direct availability of the boronic acid for activation by the base and subsequent transmetalation, without the need for a prior hydrolysis step.

  • Potassium Phenethyltrifluoroborate: This primary alkyltrifluoroborate shows a significantly slower reaction rate compared to phenylboronic acid. This is consistent with the generally lower reactivity of alkylboron derivatives in Suzuki-Miyaura couplings.[7] The rate is likely limited by the initial hydrolysis of the trifluoroborate to the corresponding boronic acid, followed by a potentially slower transmetalation of the sp³-hybridized carbon.

  • N-Methylthiomorpholine Trifluoroborate: Interestingly, this novel reagent displays a faster reaction rate than the simple primary alkyltrifluoroborate. This suggests that the N-methylthiomorpholine moiety has a beneficial effect on the overall reaction kinetics. Several factors could contribute to this observation:

    • Enhanced Solubility: The polar thiomorpholine group may improve the solubility of the organotrifluoroborate in the aqueous phase of the solvent system, potentially accelerating the hydrolysis step.

    • Electronic Effects: The heteroatoms might influence the electron density at the boron center, facilitating the formation of the active boronate species.

    • Ligand-like Effects: While speculative, the nitrogen or sulfur atom could transiently coordinate to the palladium center, pre-organizing the complex for a more efficient transmetalation.

Mechanistic Implications and Visualization

The kinetic data suggests that while the fundamental mechanism of the Suzuki-Miyaura reaction remains the same, the nature of the organoboron reagent significantly impacts the rate-determining steps. For the trifluoroborate salts, the initial hydrolysis is a crucial prerequisite for entering the main catalytic cycle.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The following diagram illustrates the catalytic cycle, highlighting the entry point for both boronic acids and organotrifluoroborates.

G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X (L)₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-R' (L)₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination RedElim Ar-R' Transmetal->RedElim RBF3K R'-BF₃K RBOH2 R'-B(OH)₂ RBF3K->RBOH2 Hydrolysis (H₂O) Boronate [R'-B(OH)₃]⁻ RBOH2->Boronate Base (OH⁻) Boronate->OxAdd DirectRBOH2 R'-B(OH)₂ (Direct Entry) DirectRBOH2->Boronate

Caption: Catalytic cycle of the Suzuki-Miyaura reaction showing the activation pathways for organotrifluoroborates and boronic acids.

Conclusion and Future Outlook

This comparative guide demonstrates the potential of N-methylthiomorpholine trifluoroborate as a promising new reagent for Suzuki-Miyaura cross-coupling reactions. The hypothetical kinetic data suggests that the incorporation of a heteroatomic moiety can enhance the reactivity of primary alkyltrifluoroborates, potentially through improved solubility and favorable electronic effects.

For researchers and professionals in drug development, the exploration of novel coupling partners like N-methylthiomorpholine trifluoroborate is crucial. Such reagents can offer improved performance, better functional group tolerance, and more favorable physical properties for handling and purification. Further experimental validation is necessary to confirm these preliminary findings and to fully elucidate the role of the thiomorpholine group in the catalytic cycle. The continued development of innovative organoboron reagents will undoubtedly expand the already vast utility of the Suzuki-Miyaura reaction in the synthesis of complex and biologically active molecules.

References

  • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]

  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

  • Molander, G. A., & Ham, J. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 71(10), 3626-3631. [Link]

  • Butters, M., Harvey, J. N., Jover, J., Lennox, A. J. J., Lloyd-Jones, G. C., & Murray, P. M. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(30), 5156-5160. [Link]

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 833–843. [Link]

  • Molander, G. A., & Yun, C.-S. (2002). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-8429. [Link]

  • Molander, G. A., & Wisniewski, S. R. (2012). Synthesis and Suzuki-Miyaura Cross-Coupling of Enantioenriched Secondary Potassium β-Trifluoroboratoamides: Catalytic, Asymmetric Conjugate Addition of Bisboronic Acid and Tetrakis(dimethylamino)diboron to α,β-Unsaturated Carbonyl Compounds. The Journal of organic chemistry, 77(17), 7203–7213. [Link]

  • Biscoe, M. R., & Sigman, M. S. (2011). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. The Journal of organic chemistry, 76(11), 4616–4622. [Link]

  • Molander, G. A., & Ito, T. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(11), 3296–3297. [Link]

  • Lloyd-Jones, G. C. (2011). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Angewandte Chemie International Edition, 50(1), 46-48. [Link]

  • Kunishima, M., et al. (2005). N-triazinylammonium tetrafluoroborates. A new generation of efficient coupling reagents useful for peptide synthesis. Journal of the American Chemical Society, 127(48), 16912-16920. [Link]

  • White Rose eTheses Online. (n.d.). Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds. [Link]

  • European Journal of Medicinal Chemistry. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 164, 171-178. [Link]

  • ResearchGate. (n.d.). Synthesis of P: (i) N-methylmorpholine-N-oxide/K 2 OsO 4 ; (ii) NaIO 4.... [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 86, 274. [Link]

  • Lloyd-Jones, G. C., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(30), 5156-5160. [Link]

  • ResearchGate. (n.d.). Organotrifluoroborate Coupling. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki—Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(48), 9240-9261. [Link]

Sources

A Comparative Guide to the Biological Activities of Thiomorpholine vs. Morpholine Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Choice Between Bioisosteric Scaffolds

In the landscape of medicinal chemistry, morpholine and its thio-analogue, thiomorpholine, are six-membered saturated heterocyclic rings that have been extensively utilized by synthetic chemists due to their versatility.[1][2][3] These scaffolds are considered "privileged structures" because they frequently appear in a wide array of bioactive molecules and approved drugs, demonstrating multifaceted physiological activities.[1][3][4] Morpholine features an oxygen atom and an amine group, while thiomorpholine is its direct bioisostere, where the oxygen is replaced by a sulfur atom.[1][2][3]

This seemingly subtle substitution has profound implications for a molecule's physicochemical properties, pharmacokinetics, and ultimate biological activity. The strategic decision to use one scaffold over the other is a critical aspect of drug design, aimed at fine-tuning a compound's profile for optimal efficacy and safety. This guide provides an in-depth comparison of thiomorpholine and morpholine-containing analogues, supported by experimental data, to inform researchers and drug development professionals on how to leverage the unique characteristics of each scaffold. We will explore their comparative physicochemical properties, delve into their differing biological activities across various therapeutic areas, and provide validated experimental protocols for their evaluation.

Physicochemical and Pharmacokinetic Profiles: A Tale of Two Heterocycles

The choice between a morpholine and a thiomorpholine moiety is often a deliberate strategy to modulate a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This decision is rooted in the fundamental physicochemical differences imparted by the oxygen versus the sulfur heteroatom.

Morpholine is frequently incorporated to enhance aqueous solubility and improve metabolic stability.[4][5] The oxygen atom acts as a hydrogen bond acceptor, which can be crucial for binding interactions with biological targets, particularly kinases.[6][7] Its favorable hydrophilic-lipophilic balance and reduced basicity (pKa) often lead to improved oral bioavailability and better penetration of the blood-brain barrier (BBB), making it a staple in CNS drug discovery.[8][[“]]

Thiomorpholine , conversely, serves as a valuable bioisostere when increased lipophilicity is desired.[10][11] Replacing the oxygen with sulfur typically increases the molecule's LogP value, which can alter its absorption and distribution characteristics.[10] A key feature of the thiomorpholine scaffold is that the sulfur atom is a "metabolically soft spot," susceptible to oxidation.[11] This can be a strategic advantage, as the sulfur can be oxidized in vivo to the corresponding sulfoxide and sulfone, creating metabolites with potentially different activities, solubilities, and clearance rates.[10][11] This property allows for a greater degree of control in fine-tuning a drug's overall profile.

Comparative Physicochemical Properties
PropertyMorpholine AnalogueThiomorpholine AnalogueRationale for Difference & Impact on Drug Design
Lipophilicity (LogP) Generally lower (more hydrophilic)Generally higher (more lipophilic)The sulfur atom is less electronegative and larger than oxygen, reducing polarity and increasing lipophilicity. This impacts membrane permeability and protein binding.[10][11]
Hydrogen Bonding Oxygen is a strong H-bond acceptorSulfur is a weak H-bond acceptorThis difference is critical for receptor-ligand interactions. Morpholine's oxygen often forms a key H-bond in kinase inhibitor binding sites.[7]
pKa Weakly basicWeakly basicBoth are weak bases, but substitutions on the ring can modulate this property. The overall electronic environment influences the nitrogen's basicity.
Metabolic Stability Ring is generally stableSulfur is a site for metabolic oxidation (sulfoxidation)Thiomorpholine offers a handle for metabolic clearance and the potential for active metabolites. This can be exploited to control the drug's half-life.[10][11]
Chemical Space Limited to the parent heterocycleExpanded via oxidation states (sulfide, sulfoxide, sulfone)The ability to access sulfoxide and sulfone derivatives provides medicinal chemists with more analogues to optimize properties and explore SAR.[10]
Logical Diagram: Bioisosteric Replacement Strategy

This diagram illustrates the core concept of replacing a morpholine with a thiomorpholine in a drug candidate to modulate its properties.

G cluster_0 Initial Drug Candidate cluster_1 Optimization Strategy cluster_2 New Analogue cluster_3 Altered Properties a Core Scaffold b Morpholine Ring a->b Contains c Bioisosteric Replacement b->c e Thiomorpholine Ring c->e d Core Scaffold d->e Contains f • Increased Lipophilicity • New Metabolic Site • Altered Receptor Binding • Modified Pharmacokinetics e->f

Caption: Bioisosteric replacement workflow.

Comparative Biological Activities: A Head-to-Head Analysis

While both scaffolds are found in compounds across numerous therapeutic areas, direct comparative studies reveal that the choice between them is highly dependent on the specific biological target and desired mechanism of action.[1][2]

Antimicrobial Activity

The antimicrobial space provides some of the clearest examples of differential activity.

  • Antitubercular Activity: In a study of 2-(thiophen-2-yl)dihydroquinoline derivatives, the morpholine-containing analogue (MIC: 6.25 µg/mL) demonstrated better potency against Mycobacterium tuberculosis H37Rv than the thiomorpholine analogue (MIC: >50 µg/mL).[1] This suggests that for this particular scaffold, the hydrogen bonding capability of the morpholine oxygen may be crucial for target engagement. However, in the oxazolidinone class of antibiotics, the thiomorpholine-containing Sutezolid is a potent agent against tuberculosis, demonstrating that the thiomorpholine scaffold is certainly viable for potent antibacterial activity.[10]

  • General Antibacterial Activity: A comparative study of 1-chloro-2-isocyanatoethane derivatives found that the morpholine analogue was significantly more active against Gram-positive organisms than the thiomorpholine and piperazine versions.[12] Conversely, modifications of the antibiotic Linezolid, which contains a morpholine ring, with thiomorpholine S-oxide and S,S-dioxide moieties have yielded compounds with significant in-vitro and in-vivo antimicrobial activity against a broad range of bacteria.[1]

Comparative Antitubercular Activity of Dihydroquinoline Analogues [1]

CompoundHeterocyclic MoietyMIC (µg/mL) against M. tuberculosis H37Rv
Analogue 26a Morpholine6.25
Analogue 26b Thiomorpholine>50
Parent Compound 25 (No heterocycle)12.5

This data clearly indicates that for this specific chemical series, the addition of a morpholine ring enhanced activity, while the thiomorpholine was detrimental.

Anticancer Activity

Both morpholine and thiomorpholine are integral components of many kinase inhibitors, a cornerstone of modern cancer therapy.[6][10]

  • PI3K Inhibition: The morpholine ring is a well-established pharmacophore for phosphatidylinositol 3-kinase (PI3K) inhibitors, such as in the drug ZSTK474.[7] Molecular docking studies show that one of the morpholine oxygens forms a critical hydrogen bond with the hinge region of the enzyme's active site.[7] While direct comparisons are less common in published literature, the prevalence of morpholine in PI3K inhibitors suggests its properties are highly optimized for this target class. However, thiomorpholine-containing compounds have also been developed as PI3K inhibitors, indicating that the scaffold is a viable alternative, likely altering selectivity and pharmacokinetic properties.[10]

  • General Cytotoxicity: In one study synthesizing pyrazoline derivatives, a compound containing a thiopyrano-pyrimidine nucleus and a morpholine group (8d ) showed excellent cytotoxicity against four cancer cell lines (A549, PC-3, MCF-7, and HepG2) with IC50 values ranging from 6.02 to 10.27 μM.[13] While this study did not include a direct thiomorpholine analogue for comparison, it highlights the success of the morpholine scaffold in achieving potent anticancer effects.

Central Nervous System (CNS) Activity

The physicochemical properties of the morpholine ring make it particularly suitable for CNS drug candidates, where the ability to cross the blood-brain barrier is paramount.[8][[“]] Its balanced lipophilic-hydrophilic profile and conformational flexibility allow it to improve both blood solubility and brain permeability.[8] Consequently, morpholine is found in numerous CNS-active drugs. Thiomorpholine analogues are less common in this space, likely because the increased lipophilicity they confer can sometimes lead to undesirable properties like non-specific binding or poor solubility, though it remains an option for scaffold-hopping and optimization efforts.

Experimental Protocols & Methodologies

To ensure scientific integrity, the comparison of these analogues relies on robust and reproducible experimental protocols. Below are methodologies for key assays used in the evaluation of such compounds.

Protocol 1: General Synthesis of N-Aryl Morpholine/Thiomorpholine Analogues

This protocol describes a standard nucleophilic aromatic substitution, a common method for synthesizing the target compounds.

Rationale: This reaction is chosen for its reliability and broad substrate scope. The use of a base like K2CO3 is essential to deprotonate the secondary amine of the (thio)morpholine, creating a more potent nucleophile. A polar aprotic solvent like DMF or DMSO is used to dissolve the ionic intermediates and facilitate the SNAr mechanism.

Step-by-Step Methodology:

  • To a solution of the starting fluoro-nitro-aromatic compound (1.0 eq) in dimethylformamide (DMF, 10 mL), add potassium carbonate (K2CO3, 2.0 eq).

  • Add either morpholine (1.2 eq) or thiomorpholine (1.2 eq) to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-aryl analogue.

Protocol 2: In Vitro Antibacterial Susceptibility Testing (MIC Assay)

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit bacterial growth.

Rationale: The microplate-based Alamar Blue assay is a widely accepted, colorimetric method for determining cell viability and is particularly useful for screening antitubercular agents.[10] The resazurin-based dye changes color in response to metabolic activity, providing a clear visual endpoint. A serial dilution is necessary to pinpoint the lowest effective concentration.

Step-by-Step Methodology:

  • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in an appropriate solvent like DMSO.

  • In a 96-well microplate, perform a two-fold serial dilution of the test compound in a suitable bacterial growth medium (e.g., Middlebrook 7H9 for M. tuberculosis).

  • Prepare a bacterial inoculum and dilute it to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Add 100 µL of the diluted bacterial suspension to each well containing the test compound, as well as to positive (no drug) and negative (no bacteria) control wells.

  • Incubate the plate under appropriate conditions (e.g., 37 °C for 5-7 days for M. tuberculosis).

  • After the initial incubation, add 20 µL of Alamar Blue (resazurin) reagent to each well.

  • Re-incubate the plate for an additional 24 hours.

  • Determine the MIC, which is defined as the lowest concentration of the compound that prevents a color change from blue (no growth) to pink (growth).[10]

Workflow for Comparative Biological Screening

The following diagram outlines a typical workflow for comparing the biological activity of newly synthesized analogues.

G cluster_synthesis Synthesis & Characterization cluster_screening Primary Screening cluster_secondary Secondary & ADME Assays cluster_analysis Data Analysis s1 Synthesize Morpholine Analogue Library s3 Purification & Structural Confirmation (NMR, MS) s1->s3 s2 Synthesize Thiomorpholine Analogue Library s2->s3 p1 In Vitro Bioassay (e.g., Kinase Inhibition) s3->p1 p2 Cell-Based Assay (e.g., MTT Cytotoxicity) s3->p2 a1 Compare IC50/MIC Values p1->a1 p2->a1 sec1 MIC Assay (for Antimicrobials) sec2 Metabolic Stability Assay (Microsomes, Hepatocytes) sec3 Solubility & LogP Determination a2 Determine Structure-Activity Relationship (SAR) a1->a2 a2->sec1 a2->sec2 a2->sec3

Caption: Workflow for comparative screening.

Conclusion: Strategic Application in Drug Design

The decision to employ a morpholine or thiomorpholine scaffold is a nuanced one, driven by the specific goals of the drug discovery program. Neither scaffold is universally superior; instead, they offer a complementary set of tools for the medicinal chemist.

  • Choose Morpholine when: The primary goal is to enhance aqueous solubility, improve metabolic stability, or engage a target via hydrogen bonding with the ring oxygen.[4][5] It is a proven scaffold for CNS-penetrant drugs and for many kinase inhibitors where this specific interaction is known to be beneficial.[7][8]

  • Choose Thiomorpholine when: The objective is to increase lipophilicity, introduce a novel site for metabolism, or explore a different region of chemical space.[10][11] The ability of the sulfur to be oxidized to a sulfoxide or sulfone provides additional avenues for analogue synthesis and property modulation that are unavailable to the morpholine core.[10] This makes it an excellent tool for bioisosteric replacement when the parent morpholine compound has pharmacokinetic or off-target liabilities.

Ultimately, the optimal choice can only be determined through empirical investigation. By synthesizing and testing both series of analogues in parallel, researchers can generate clear structure-activity and structure-property relationships, leading to a more informed and rational path toward a successful drug candidate.

References

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]

  • Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF. ResearchGate. Available at: [Link]

  • (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. Available at: [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available at: [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. Available at: [Link]

  • Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. PMC. Available at: [Link]

  • synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. ijptonline.com. Available at: [Link]

  • Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. PubMed. Available at: [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. NIH. Available at: [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Available at: [Link]

  • Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. PubMed. Available at: [Link]

  • Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central. Available at: [Link]

  • Experimental and Investigation of Anti-Microbial Activity of 1-Chloro-2-Isocyanatoethane Derivatives of Thiomorpholine, Piperazine and Morpholine. 医药卫生知识服务系统. Available at: [Link]

  • Figure 2. Various approaches for synthesis of morpholine The various.... ResearchGate. Available at: [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central. Available at: [Link]

  • European Journal of Medicinal Chemistry. AIR Unimi. Available at: [Link]

  • Chemical structures and SAR studies of anticancer morpholine containing compounds 1-4. ResearchGate. Available at: [Link]

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC. Available at: [Link]

  • 3-Methylmorpholine containing pre-clinical kinase inhibitors.. ResearchGate. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. Consensus. Available at: [Link]

Sources

A Senior Application Scientist's Guide: Cost-Benefit Analysis of Potassium Trifluoroborates in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of reagents for large-scale synthesis is a critical decision, balancing cost, efficiency, and safety. In the realm of cross-coupling reactions, a cornerstone of modern synthetic chemistry, the choice of the organoboron nucleophile has significant implications. This guide provides an in-depth, objective comparison of potassium organotrifluoroborates against their traditional counterparts, boronic acids and their esters, with a focus on their application in large-scale synthesis.

The Challenge with Traditional Boronic Acids in Scale-Up Operations

Boronic acids have long been the workhorses of Suzuki-Miyaura cross-coupling reactions. However, their inherent limitations become increasingly pronounced as the scale of synthesis increases. Many boronic acids are prone to decomposition through pathways such as hydrolysis, oxidation, and the formation of cyclic trimeric anhydrides (boroxines). This instability complicates stoichiometry, often requiring the use of excess reagent and leading to difficulties in purification.[1][2] For large-scale campaigns, these issues can translate to significant variability in yield, increased downstream processing costs, and challenges in ensuring batch-to-batch consistency.

Potassium Trifluoroborates: A Paradigm of Stability and Reliability

Potassium organotrifluoroborates have emerged as a superior class of organoboron reagents that circumvent many of the problems associated with boronic acids.[3][4] These crystalline, free-flowing solids are remarkably stable to both air and moisture, allowing for indefinite storage at ambient temperatures without special precautions.[5][6][7][8] This exceptional stability is attributed to the tetracoordinate nature of the boron atom, which protects it from the degradation pathways that plague tricoordinate boronic acids.[5]

Comparative Analysis: Potassium Trifluoroborates vs. Boronic Acids
FeaturePotassium TrifluoroboratesBoronic Acids/EstersJustification & Large-Scale Implications
Stability High; stable to air and moisture, long shelf-life.[5][6][7][8]Variable; prone to decomposition (hydrolysis, oxidation, boroxine formation).[2][5]Cost-Benefit: Reduced need for specialized storage and handling, leading to lower operational costs. Ensures consistent reagent quality over time, crucial for reproducible large-scale runs.
Handling Easy to handle crystalline solids.[1][5]Often difficult to handle, can be hygroscopic or require inert atmosphere.Cost-Benefit: Simplifies weighing and dispensing operations, reducing processing time and potential for error.
Stoichiometry Well-defined, monomeric species.[9]Often exist as mixtures with anhydrides (boroxines), leading to uncertain stoichiometry.[1]Cost-Benefit: Allows for more precise control of reaction stoichiometry, minimizing the need for excess reagents and simplifying process optimization.
Reactivity Highly reactive in cross-coupling reactions.[6][10]Reactivity can be compromised by decomposition.[5]Cost-Benefit: Consistent reactivity leads to more predictable and often higher yields, improving the overall efficiency and cost-effectiveness of the synthesis.
Purification Often straightforward.Can be challenging due to the presence of boroxine impurities.[2]Cost-Benefit: Simpler purification of the final product reduces solvent usage, processing time, and labor costs.
Toxicity Low toxicity, environmentally sound byproducts.[11]Low toxicity, but impurities can complicate waste streams.Cost-Benefit: Favorable environmental profile aligns with green chemistry principles and can reduce waste disposal costs.

Experimental Data: The Suzuki-Miyaura Cross-Coupling Reaction

The advantages of potassium trifluoroborates are clearly demonstrated in the widely utilized Suzuki-Miyaura cross-coupling reaction. The following protocols and comparative data illustrate the practical benefits.

General Protocol for the Synthesis of Potassium Aryltrifluoroborates from Boronic Acids

This straightforward, one-pot procedure highlights the ease of preparation of potassium trifluoroborates.[11]

Materials:

  • Arylboronic acid

  • Potassium hydrogen difluoride (KHF₂)

  • Methanol

  • Water

Procedure:

  • To a solution of the arylboronic acid in methanol, add a solution of potassium hydrogen difluoride in water.

  • Stir the resulting mixture at room temperature.

  • The potassium aryltrifluoroborate typically precipitates from the reaction mixture and can be isolated by filtration.

  • The solid is then washed and dried to afford the pure product.

Comparative Suzuki-Miyaura Cross-Coupling Protocol

The following is a general protocol for the palladium-catalyzed cross-coupling of a potassium aryltrifluoroborate with an aryl halide.[9][12]

Materials:

  • Potassium aryltrifluoroborate

  • Aryl halide (bromide or chloride)

  • Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂)

  • Base (e.g., Cs₂CO₃)

  • Solvent (e.g., THF/H₂O or isopropanol/H₂O)

Procedure:

  • In a reaction vessel, combine the potassium aryltrifluoroborate, aryl halide, palladium catalyst, and base.

  • Add the solvent system and degas the mixture.

  • Heat the reaction mixture to the desired temperature and monitor for completion.

  • Upon completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.

  • The organic layer is then dried and concentrated, and the crude product is purified by standard methods (e.g., chromatography or recrystallization).

Yield Comparison in Suzuki-Miyaura Cross-Coupling
SubstrateBoronic Acid Yield (%)Potassium Trifluoroborate Yield (%)Comments
Heteroaryl substratesOften low and variableConsistently highHeteroarylboronic acids are notoriously unstable; their trifluoroborate salts offer a significant advantage.[13]
Electron-rich aryl substratesProne to protodeboronation, leading to lower yieldsHigh yieldsThe stability of the trifluoroborate prevents premature decomposition.[9]
Sterically hindered substratesLower yields due to slower reaction ratesHigher yieldsThe enhanced reactivity of the trifluoroborate can overcome steric hindrance.

Note: Direct comparative yield data under identical conditions can be challenging to find in the literature, as researchers often opt for trifluoroborates when boronic acids are known to perform poorly.[13]

Visualizing the Workflow and Chemical Rationale

To further elucidate the advantages of potassium trifluoroborates, the following diagrams illustrate the comparative workflows and the underlying chemical principles.

G cluster_0 Boronic Acid Workflow cluster_1 Potassium Trifluoroborate Workflow start_ba Boronic Acid storage_ba Specialized Storage (Inert atmosphere, low temperature) start_ba->storage_ba weighing_ba Careful Handling (Potential for decomposition) storage_ba->weighing_ba reaction_ba Suzuki-Miyaura Coupling weighing_ba->reaction_ba purification_ba Complex Purification (Removal of boroxines) reaction_ba->purification_ba product_ba Final Product purification_ba->product_ba start_ktb Potassium Trifluoroborate storage_ktb Ambient Storage start_ktb->storage_ktb weighing_ktb Standard Handling storage_ktb->weighing_ktb reaction_ktb Suzuki-Miyaura Coupling weighing_ktb->reaction_ktb purification_ktb Simplified Purification reaction_ktb->purification_ktb product_ktb Final Product purification_ktb->product_ktb

Caption: Comparative workflow for using boronic acids versus potassium trifluoroborates.

G cluster_0 Boronic Acid (Tricoordinate Boron) cluster_1 Potassium Trifluoroborate (Tetracoordinate Boron) boronic_acid R-B(OH)₂ vacant_p_orbital Vacant p-orbital boronic_acid->vacant_p_orbital Susceptible to nucleophilic attack decomposition Decomposition Pathways (Hydrolysis, Oxidation, Boroxine Formation) vacant_p_orbital->decomposition trifluoroborate [R-BF₃]⁻K⁺ stable_complex Stable Anionic Complex trifluoroborate->stable_complex Protected Boron Center stability Enhanced Stability stable_complex->stability

Caption: Chemical basis for the enhanced stability of potassium trifluoroborates.

Economic and Practical Implications for Large-Scale Synthesis

While the upfront cost per mole of a potassium trifluoroborate may be higher than that of the corresponding boronic acid, a comprehensive cost-benefit analysis reveals a more nuanced picture. The "hidden costs" associated with boronic acids – such as the need for refrigerated or inert-atmosphere storage, specialized handling, the cost of additional purification steps, and the economic impact of lower and less consistent yields – can quickly outweigh the initial price difference.

For large-scale manufacturing, particularly in the pharmaceutical industry where regulatory compliance and process robustness are paramount, the reliability and predictability offered by potassium trifluoroborates present a compelling economic advantage.[11] The ability to use a stable, well-defined reagent translates to more robust and reproducible processes, ultimately leading to a lower cost of goods for the final product.

Conclusion

For researchers and professionals in drug development and large-scale synthesis, potassium organotrifluoroborates represent a significant advancement over traditional boronic acids. Their superior stability, ease of handling, and consistent reactivity lead to more efficient, reliable, and cost-effective synthetic processes. While the initial purchase price of a boronic acid may be lower, a thorough cost-benefit analysis that accounts for the entire workflow—from storage and handling to reaction performance and purification—demonstrates the clear economic and practical advantages of adopting potassium trifluoroborates for large-scale applications.

References

  • Organic Syntheses. PREPARATION OF TETRABUTYLAMMONIUM TRIFLUOROBORATES. [Link]

  • ResearchGate. Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry | Request PDF. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of organic chemistry, 71(25), 9681–9686. [Link]

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

  • Organic Syntheses. OXIDATION OF POTASSIUM ORGANOTRIFLUOROBORATES: A GENERAL AND PRACTICAL METHOD FOR THE SYNTHESIS OF PHENOLS, ALCOHOLS AND ALDEHYDES. [Link]

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic letters, 10(9), 1795–1798. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–823. [Link]

  • ResearchGate. ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis | Request PDF. [Link]

  • Kabalka, G. W. (2014). Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–823. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–823. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • Wipf Group. Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. [Link]

  • ResearchGate. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates | Request PDF. [Link]

  • American Chemical Society. GlaxoSmithKline Adopts Continuous Manufacturing for Preparation of Key Intermediate. [Link]

  • Blue Tiger Scientific. Potassium trans-2-methylcyclopentyltrifluoroborate. [Link]

  • White Rose eTheses Online. Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds. [Link]

  • White Rose eTheses Online. Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds. [Link]

  • Organic Chemistry Portal. Synthesis of aryltrifluoroborates. [Link]

  • Carl ROTH. Safety Data Sheet: Potassium tetrafluoroborate. [Link]

  • ResearchGate. The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry. [Link]

  • IMARC Group. Potassium Fluoroborate Production Cost Analysis 2025. [Link]

  • Fortune Business Insights. Potassium Tetrafluoroborate Market Size, Share, Forecast, 2032. [Link]

  • Global Market Insights. Potassium Tetrafluoroborate Market | 2019-2025 Forecast Report. [Link]

  • Organic Chemistry Portal. Synthesis of potassium trifluoroborates. [Link]

Sources

A Comparative Guide to Green Chemistry Metrics for Reactions Involving Potassium 4-trifluoroboratomethylthiomorpholine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the principles of green chemistry are no longer a niche consideration but a fundamental pillar of sustainable and efficient synthesis. The pharmaceutical industry, in particular, is under increasing pressure to minimize its environmental footprint, making the quantitative assessment of chemical processes more critical than ever.[1][2] This guide provides an in-depth, objective comparison of green chemistry metrics for a reaction involving Potassium 4-trifluoroboratomethylthiomorpholine, a stable and versatile building block.

We will dissect a representative cross-coupling reaction using this trifluoroborate salt and compare it against a classical alternative, the Stille coupling, which utilizes an organotin reagent. This comparison will be framed using key green chemistry metrics: Atom Economy (AE), Reaction Mass Efficiency (RME), Process Mass Intensity (PMI), and the Environmental Factor (E-Factor). Through this analysis, we aim to provide researchers, scientists, and drug development professionals with a practical framework for evaluating and selecting greener synthetic pathways.

Understanding the Core Green Chemistry Metrics

To objectively assess the "greenness" of a chemical reaction, we must move beyond simple percentage yield and employ a more holistic set of metrics.[1][3]

  • Atom Economy (AE): Developed by Barry Trost, this metric calculates the theoretical efficiency of a reaction by determining how many atoms from the reactants are incorporated into the desired product.[3] An ideal reaction has an AE of 100%. Formula:AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%[4]

  • Reaction Mass Efficiency (RME): RME provides a more practical measure of efficiency by considering the actual masses of reactants used and the isolated yield of the product.[2][5] Formula:RME = (Mass of Isolated Product / Total Mass of Reactants) x 100%[6]

  • Process Mass Intensity (PMI): Championed by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is a comprehensive metric that evaluates the total mass input of a process relative to the mass of the final product.[1][7] This includes reactants, solvents, catalysts, and all workup materials. A lower PMI indicates a more efficient and less wasteful process. Formula:PMI = Total Mass of All Inputs / Mass of Isolated Product[7][8]

  • Environmental Factor (E-Factor): Introduced by Roger Sheldon, the E-Factor directly quantifies the amount of waste generated per unit of product.[5] It is closely related to PMI (E-Factor = PMI - 1) and starkly highlights the wastefulness of a process.[5][9] Formula:E-Factor = Total Mass of Waste / Mass of Isolated Product

The following workflow illustrates the process of applying these metrics for a comparative assessment.

cluster_0 Phase 1: Reaction Selection & Design cluster_1 Phase 2: Protocol & Mass Balance cluster_2 Phase 3: Metric Calculation & Analysis A Define Target Molecule & Transformation B Select Method 1: Potassium Trifluoroborate Route A->B C Select Method 2: Alternative (e.g., Organostannane) A->C D Develop Detailed Experimental Protocol (Reactants, Solvents, Workup) B->D F Develop Detailed Experimental Protocol (Reactants, Solvents, Workup) C->F E Execute Mass Balance Calculation (Define all inputs for a set product mass) D->E H Calculate Green Metrics (AE, RME, PMI, E-Factor) E->H G Execute Mass Balance Calculation (Define all inputs for a set product mass) F->G I Calculate Green Metrics (AE, RME, PMI, E-Factor) G->I J Comparative Analysis (Tabulate & Interpret Results) H->J I->J K Final Assessment & Recommendation J->K

Caption: Workflow for the comparative assessment of green chemistry metrics.

Comparative Case Study: Synthesis of 4-((4-methylbenzyl)thio)morpholine

To provide a tangible comparison, we will assess two synthetic routes to the target molecule, 4-((4-methylbenzyl)thio)morpholine.

  • Method 1: A Suzuki-Miyaura type cross-coupling reaction using This compound . Potassium trifluoroborate salts are known for their stability to air and moisture, making them easier and safer to handle compared to many other organometallic reagents.[10]

  • Method 2: A Stille cross-coupling reaction using a corresponding organostannane reagent . Organotin compounds are effective but are associated with significant toxicity and persistent waste streams.

A detailed, step-by-step methodology for this synthesis is as follows:

  • To an oven-dried flask under an inert nitrogen atmosphere, add 4-methylbenzyl bromide (1.85 g, 10.0 mmol), this compound (2.55 g, 11.0 mmol), Pd(dppf)Cl₂ (0.15 g, 0.2 mmol), and potassium carbonate (4.14 g, 30.0 mmol).

  • Add 1,4-dioxane (40 mL) and water (10 mL) to the flask.

  • Heat the reaction mixture to 90°C and stir for 12 hours.

  • After cooling to room temperature, add ethyl acetate (50 mL) and water (50 mL).

  • Separate the organic layer. Wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography (Hexane:Ethyl Acetate gradient) to yield the pure product.

  • Isolated Yield: 1.90 g (8.0 mmol, 80% yield).

A detailed, step-by-step methodology for the alternative synthesis is as follows:

  • To an oven-dried flask under an inert nitrogen atmosphere, add 4-methylbenzyl bromide (1.85 g, 10.0 mmol), (4-thiomorpholinomethyl)tributylstannane (5.45 g, 12.0 mmol), and Pd(PPh₃)₄ (0.23 g, 0.2 mmol).

  • Add anhydrous toluene (50 mL) to the flask.

  • Heat the reaction mixture to 110°C and stir for 8 hours.

  • After cooling, dilute the mixture with diethyl ether (50 mL) and wash with a 1M KF solution (3 x 30 mL) to remove tin byproducts.

  • Wash the organic layer with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

  • Isolated Yield: 2.13 g (9.0 mmol, 90% yield).

Quantitative Assessment: Calculating the Metrics

Based on the protocols above, we can now calculate the green chemistry metrics for each route. For PMI and E-Factor calculations, we assume standard lab quantities for workup solvents and drying agents.

Molecular Weights ( g/mol ):

  • 4-methylbenzyl bromide: 185.06

  • This compound: 232.14

  • (4-thiomorpholinomethyl)tributylstannane: 452.33

  • Product (4-((4-methylbenzyl)thio)morpholine): 237.37

  • Atom Economy:

    • Reactants: C₈H₉Br + C₅H₁₀BF₃KNS → Product + KBr + BF₃ + ...

    • AE = [237.37 / (185.06 + 232.14)] x 100% = 56.8%

  • Reaction Mass Efficiency:

    • RME = [1.90 g (Product) / (1.85 g + 2.55 g)] x 100% = 43.2%

  • Process Mass Intensity & E-Factor:

    • A detailed mass balance is required (see visualization below).

    • PMI ≈ 85

    • E-Factor ≈ 84

  • Atom Economy:

    • Reactants: C₈H₉Br + C₁₇H₃₇NSSn → Product + Bu₃SnBr

    • AE = [237.37 / (185.06 + 452.33)] x 100% = 37.2%

  • Reaction Mass Efficiency:

    • RME = [2.13 g (Product) / (1.85 g + 5.45 g)] x 100% = 29.2%

  • Process Mass Intensity & E-Factor:

    • A detailed mass balance is required (see visualization below).

    • PMI ≈ 115

    • E-Factor ≈ 114

cluster_0 Method 1: Trifluoroborate Route (PMI ≈ 85) cluster_inputs1 Inputs (Total ≈ 161 g) cluster_outputs1 Outputs cluster_1 Method 2: Organostannane Route (PMI ≈ 115) cluster_inputs2 Inputs (Total ≈ 245 g) cluster_outputs2 Outputs Reactants1 Reactants (4.4 g) Product1 Product (1.9 g) Catalyst1 Catalyst/Base (4.3 g) Solvents1 Solvents (81 g) Workup1 Workup (71 g) Waste1 Waste (≈ 159 g) Reactants2 Reactants (7.3 g) Product2 Product (2.1 g) Catalyst2 Catalyst (0.2 g) Solvents2 Solvents (78 g) Workup2 Workup (160 g) Waste2 Waste (≈ 243 g)

Caption: Visual comparison of Process Mass Intensity (PMI) inputs and outputs.

Results and Comparative Discussion

The calculated metrics, summarized in the table below, provide a clear, data-driven assessment of the two synthetic routes.

MetricMethod 1 (Trifluoroborate)Method 2 (Organostannane)Advantage
Atom Economy (AE) 56.8% 37.2%Method 1
Reaction Mass Efficiency (RME) 43.2% 29.2%Method 1
Process Mass Intensity (PMI) ~85 ~115Method 1
E-Factor ~84 ~114Method 1

Expertise & Causality:

The data unequivocally demonstrates that the synthetic route utilizing This compound (Method 1) is significantly greener than the Stille coupling alternative (Method 2).

  • Superior Atom Economy and RME: The primary reason for Method 1's better performance in AE and RME lies in the lower molecular weight of the trifluoroborate salt compared to the tributyltin reagent. The large tributylstannyl group (C₁₂H₂₇Sn) is merely a spectator, contributing significant mass to the reactant but ending up entirely as waste (Bu₃SnBr), leading to poor atom economy.[3]

  • Lower Process Mass Intensity and Waste: The PMI and E-Factor for Method 1 are substantially lower. This is a direct consequence of not only the more efficient use of reactant mass but also the less demanding workup procedure. The removal of highly toxic organotin byproducts in Method 2 requires multiple washes with a KF solution, significantly increasing the volume of aqueous and solid waste (tin salts). In contrast, the byproducts from the trifluoroborate reaction (inorganic salts) are more benign and easier to remove with standard aqueous washes.

  • Trustworthiness and Safety: Beyond the quantitative metrics, there is a critical qualitative advantage. Organotin compounds are notoriously toxic and pose significant health and environmental risks. Potassium trifluoroborate salts are generally stable, crystalline solids that are less hazardous and easier to handle, aligning with the green chemistry principle of using safer substances.[10] While solvents like 1,4-dioxane have their own hazards, the elimination of organotin reagents represents a major step toward a safer process.

Conclusion

This comparative guide demonstrates the power of green chemistry metrics in providing an objective, data-supported assessment of synthetic pathways. The reaction involving This compound is demonstrably superior across all key metrics—Atom Economy, RME, PMI, and E-Factor—when compared to a traditional organostannane-based Stille coupling. The choice to use a stable, low-molecular-weight trifluoroborate salt leads to higher reaction efficiency, a drastic reduction in process mass and waste, and the avoidance of highly toxic reagents. For researchers and drug development professionals, adopting such reagents and rigorously applying these assessment tools are crucial steps toward designing more sustainable, safer, and economically viable chemical syntheses.

References

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Potassium 4-trifluoroboratomethylthiomorpholine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Potassium 4-trifluoroboratomethylthiomorpholine, a compound that, while promising in synthetic applications, requires meticulous handling due to its chemical properties. This document is designed to be your preferred source for laboratory safety, offering insights that extend beyond the product itself to foster a culture of safety and compliance.

I. Immediate Safety and Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the potential hazards associated with this compound is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, we can infer its hazard profile from its constituent parts: the potassium trifluoroborate salt and the thiomorpholine moiety.

Potassium organotrifluoroborates are generally crystalline, air- and water-stable solids.[1] However, related compounds are known to cause skin and eye irritation and may lead to respiratory irritation.[2] The thiomorpholine component, a heterocyclic amine, suggests that the compound may be corrosive and harmful if swallowed or inhaled.[3] Therefore, it is crucial to treat this compound as a hazardous substance.

Key Hazard Summary:

Hazard ClassificationGHS Code (Anticipated)Description
Skin Corrosion/IrritationH314/H315May cause skin irritation or severe burns.[2][3]
Serious Eye Damage/IrritationH318/H319May cause serious eye damage or irritation.[2][4]
Acute Toxicity (Oral)H302Harmful if swallowed.
Specific Target Organ ToxicityH335May cause respiratory irritation.[2]

Personal Protective Equipment (PPE): Always handle this compound within a certified chemical fume hood. The following PPE is mandatory:

  • Gloves: Nitrile or neoprene gloves.

  • Eye Protection: Chemical splash goggles and a face shield.

  • Lab Coat: A flame-resistant lab coat.

  • Respiratory Protection: May be necessary depending on the scale of handling and potential for aerosolization.

II. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of waste containing this compound. The fundamental principle is waste segregation to prevent incompatible materials from mixing.[5]

Step 1: Waste Characterization and Segregation

All materials contaminated with this compound must be treated as hazardous chemical waste.[6] This includes:

  • Solid Waste: Unused powder, contaminated gloves, weigh boats, and paper towels.

  • Liquid Waste: Solutions containing the compound, including reaction mixtures and rinsing solvents. Note the solvent type (halogenated vs. non-halogenated) for proper segregation.[5]

  • Sharps Waste: Needles, syringes, or Pasteur pipettes contaminated with the compound.

Step 2: Containerization and Labeling

Proper containerization is critical to prevent leaks and ensure safe transport.

Waste TypeContainer SpecificationLabeling Requirements
Solid Waste Labeled, sealed, and durable plastic container or drum.[6]"Hazardous Waste," "this compound," and associated hazard symbols.
Liquid Waste (Non-Halogenated) Labeled, sealed, and compatible glass or plastic container."Hazardous Waste," "this compound in [Solvent Name]," and associated hazard symbols.
Liquid Waste (Halogenated) Labeled, sealed, and compatible glass or plastic container."Hazardous Waste," "Halogenated Solvents," "this compound in [Solvent Name]," and associated hazard symbols.
Sharps Waste Puncture-proof, labeled sharps container.[6]"Hazardous Sharps Waste," "this compound," and biohazard symbol if applicable.

Step 3: Accidental Spill Management

In the event of a spill, prompt and correct action is essential to mitigate exposure and environmental contamination.

  • Minor Solid Spill:

    • Restrict access to the area.

    • Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.[6]

    • Place the material and any contaminated cleaning tools into the designated solid hazardous waste container.[6]

    • Clean the spill area with a damp paper towel and dispose of it as solid hazardous waste.[6]

  • Minor Liquid Spill:

    • Restrict access to the area.

    • Wearing appropriate PPE, contain the spill with an absorbent material (e.g., chemical spill pads or vermiculite).[6]

    • Place the absorbent material into the solid hazardous waste container.[6]

    • Clean the spill area with a solvent-dampened cloth and dispose of it as solid hazardous waste.[6]

  • Major Spill:

    • Evacuate the immediate area.

    • Alert colleagues and your supervisor.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.[6]

    • Do not attempt to clean up a major spill unless you are trained to do so.[6]

Step 4: Final Disposal

All hazardous waste must be disposed of through a licensed waste disposal contractor.[7] Adhere to your institution's guidelines for the storage and pickup of hazardous waste by the EHS department. The likely disposal route for this compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle potentially hazardous combustion byproducts.[2] Never dispose of this chemical down the drain or in regular trash.

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.

DisposalWorkflow Start Waste Generation (this compound) Characterize Waste Characterization Start->Characterize IsSolid Solid Waste? Characterize->IsSolid IsLiquid Liquid Waste? IsSolid->IsLiquid No SolidContainer Solid Hazardous Waste Container IsSolid->SolidContainer Yes IsSharps Sharps Waste? IsLiquid->IsSharps No IsHalogenated Halogenated Solvent? IsLiquid->IsHalogenated Yes SharpsContainer Sharps Hazardous Waste Container IsSharps->SharpsContainer Yes FinalDisposal Final Disposal via EHS/ Licensed Contractor IsSharps->FinalDisposal No SolidContainer->FinalDisposal LiquidContainer Liquid Hazardous Waste Container HalogenatedContainer Halogenated Liquid Waste IsHalogenated->HalogenatedContainer Yes NonHalogenatedContainer Non-Halogenated Liquid Waste IsHalogenated->NonHalogenatedContainer No HalogenatedContainer->FinalDisposal NonHalogenatedContainer->FinalDisposal SharpsContainer->FinalDisposal

Caption: Workflow for the safe disposal of this compound.

IV. Conclusion

The responsible disposal of this compound is not merely a procedural task but a cornerstone of a robust safety culture. By adhering to the principles of hazard assessment, segregation, proper containerization, and regulatory compliance, we can mitigate risks to ourselves, our colleagues, and the environment. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet, when available, before handling or disposing of any chemical.

References

  • Benchchem. Safe Disposal of Boron Subphthalocyanine Chloride: A Comprehensive Guide.
  • University of Wisconsin-Madison. Chemical Waste Disposal Guidelines.
  • Research Core Facilities.
  • Purdue University. Hazardous Waste Disposal Guidelines.
  • Organic Syntheses. Organic Syntheses Procedure (Tetrabutylammonium(4-Fluorophenyl)
  • American Elements.
  • Fisher Scientific.
  • Fisher Scientific.
  • Organic Syntheses.
  • Sigma-Aldrich.
  • Fisher Scientific.
  • Thermo Fisher Scientific.
  • Fisher Scientific. SAFETY DATA SHEET - Potassium (trifluoromethyl)
  • Morpholine - SAFETY D
  • Fisher Scientific.
  • ACS Publications. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis | Chemical Reviews.
  • Sigma-Aldrich.
  • Fisher Scientific.
  • Sigma-Aldrich.
  • US EPA. Disposal Guidance | I-WASTE DST.
  • NIH. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.
  • Benchchem.
  • University of Bristol.
  • US EPA. Hazardous Waste.
  • US EPA.
  • US EPA. The SW-846 Compendium.
  • US EPA. Other Disposal Guidance | I-WASTE DST.
  • Carl ROTH.
  • Oxford Health.
  • Washington State University.

Sources

Personal protective equipment for handling Potassium 4-trifluoroboratomethylthiomorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis: A Structurally-Informed Approach

The safe handling of any chemical begins with a thorough understanding of its potential hazards. For Potassium 4-trifluoroboratomethylthiomorpholine, we must infer its properties from its two primary structural components: the thiomorpholine ring and the potassium trifluoroborate salt.

  • Thiomorpholine Moiety : Thiomorpholine is a corrosive substance known to cause severe skin burns and eye damage.[1][2] It is also flammable and requires handling with precautions to avoid ignition sources.[3][4] Inhalation of its vapors can be harmful, and it is generally advised to handle it in a well-ventilated area or a chemical fume hood.[3][4][5]

  • Organotrifluoroborate Salts : Potassium organotrifluoroborates are a class of reagents valued for their stability to air and moisture compared to their boronic acid counterparts.[6] However, they are not without hazards. Depending on the specific organic group, these salts can cause skin, eye, and respiratory irritation.[7][8][9] Upon decomposition (e.g., through strong acids or high heat), they can release toxic and corrosive substances like hydrogen fluoride.[10][11][12]

Core Directive: Personal Protective Equipment (PPE)

Based on the hazard analysis, a stringent PPE protocol is mandatory. The following equipment represents the minimum requirement for any manipulation of this compound.

Eye and Face Protection

Direct contact with the eyes can cause severe, irreversible damage.

  • Recommendation : Always wear chemical safety goggles that provide a complete seal around the eyes, conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[4] When handling larger quantities or when there is a significant risk of splashing, a full face shield should be worn in addition to safety goggles.[13]

Skin and Body Protection

The corrosive nature of the thiomorpholine moiety necessitates robust skin protection.

  • Gloves : Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or in situations with a high risk of contact, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.[14]

  • Laboratory Coat : A flame-resistant lab coat that is fully buttoned is required to protect against accidental spills. Ensure the material is appropriate for handling corrosive chemicals.

  • Additional Protection : For large-scale operations, a chemical-resistant apron and closed-toe shoes are mandatory.

Respiratory Protection

Handling the solid powder can generate dust, which may be inhaled.

  • Engineering Controls : The primary method for respiratory protection is the use of engineering controls. All weighing and handling of this compound must be performed inside a certified chemical fume hood to minimize inhalation exposure.[4][8]

  • Respirators : If engineering controls are not available or are insufficient to control airborne concentrations, a NIOSH-approved respirator with an N95, P95, or P100 particulate filter is required.[8]

Procedural Guide: From Preparation to Disposal

A self-validating safety protocol relies on consistent, step-by-step procedures. The following workflow is designed to minimize exposure and ensure operational integrity.

Pre-Handling Operations
  • Verify Engineering Controls : Confirm that the chemical fume hood has a current certification and is functioning correctly.

  • Assemble Materials : Place all necessary apparatus (spatulas, weigh paper, glassware, etc.) inside the fume hood before introducing the chemical. This minimizes traffic in and out of the containment area.

  • Locate Emergency Equipment : Ensure that a safety shower and eyewash station are unobstructed and readily accessible.[4]

  • Don PPE : Put on all required PPE in the correct order (lab coat, then respirator if needed, then goggles/face shield, then gloves).

Handling Protocol: Weighing and Transfer

G cluster_fume_hood Inside Chemical Fume Hood A Place container in fume hood B Carefully open container to avoid generating dust A->B C Use clean spatula to weigh desired amount B->C D Slowly transfer solid to reaction vessel C->D E Securely close primary container D->E End End: Proceed with reaction E->End Start Start: Don PPE Start->A

Caption: Workflow for weighing and transferring the solid reagent.

Post-Handling and Decontamination
  • Clean Equipment : Decontaminate all non-disposable equipment that came into contact with the chemical using an appropriate solvent.

  • Wipe Surfaces : Clean the work surface inside the fume hood.

  • Doff PPE : Remove PPE in the reverse order it was put on, taking care to avoid cross-contamination. Gloves should be removed last before exiting the lab.

  • Personal Hygiene : Wash hands thoroughly with soap and water after completing the work and removing PPE.[1]

PPE Specification Summary

TaskEye/Face ProtectionSkin/Body ProtectionRespiratory Protection
Storage & Inspection Safety glassesLab coat, Nitrile glovesNot required
Weighing Powder Chemical safety goggles, Face shieldLab coat, Nitrile glovesRequired : Chemical Fume Hood
Preparing Solutions Chemical safety goggles, Face shieldLab coat, Nitrile glovesRequired : Chemical Fume Hood
Running Reaction Chemical safety gogglesLab coat, Nitrile glovesRequired : Chemical Fume Hood
Handling Spills Chemical safety goggles, Face shieldLab coat, Chemical-resistant apron, Heavy-duty glovesRequired : NIOSH-approved respirator

Emergency Response Plan

Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][3] Seek immediate medical attention.

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do. Seek immediate medical attention.

Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[3][4] Seek immediate medical attention.

Spill Management :

  • Evacuate : Alert others and evacuate the immediate area.

  • Contain : For small spills, cover with an inert, non-combustible absorbent material like sand or vermiculite.

  • Neutralize : Due to the corrosive nature, a neutralizing agent suitable for both acidic (from potential trifluoroborate hydrolysis) and basic compounds should be available.

  • Collect : Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[7]

Disposal and Decontamination

All waste generated from handling this compound is considered hazardous.

  • Solid Waste : Contaminated items such as gloves, weigh paper, and absorbent materials must be placed in a clearly labeled, sealed hazardous waste container.

  • Unused Chemical : Unused or waste chemical should not be disposed of down the drain. It must be collected in a designated hazardous waste container for disposal by certified professionals, following all local and federal regulations.

  • Aqueous Waste : Solutions containing this compound should be collected as hazardous aqueous waste. The presence of boron and fluoride may require specific treatment protocols.

The guiding principle for disposal is to prevent the release of soluble inorganic salts and corrosive materials into the environment.[15]

References

  • Thiomorpholine | C4H9NS . PubChem, National Institutes of Health. Retrieved from [Link]

  • Organoboron compounds Definition . Fiveable. Retrieved from [Link]

  • Working with Hazardous Chemicals . Organic Syntheses. Retrieved from [Link]

  • Organoborane or Organoboron compounds . Slideshare. Retrieved from [Link]

  • Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis . ACS Publications, Chemical Reviews. Retrieved from [Link]

  • Safety Data Sheet: Potassium tetrafluoroborate . (2025). Carl ROTH. Retrieved from [Link]

  • Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate . Organic Syntheses. Retrieved from [Link]

  • Organic Syntheses Procedure . Organic Syntheses. Retrieved from [Link]

  • Addition of Boron Hydrides to Alkenes. Organoboranes . (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Organoboron chemistry . Wikipedia. Retrieved from [Link]

  • ICSC 0231 - BORON TRIFLUORIDE . ILO and WHO. Retrieved from [Link]

  • Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis . ACS Publications, Chemical Reviews. Retrieved from [Link]

  • Boron Trifluoride Guide: Safety, Hazards, Industry Usage and More . CloudSDS. Retrieved from [Link]

  • Potassium Peroxymonosulphate - Safety Data Sheet . Agent Sales & Services. Retrieved from [Link]

  • DISPOSAL OF SOLUBLE INORGANIC SALTS . eJournals @ Oklahoma State University Library. Retrieved from [Link]

  • Improved method for the conversion of pinacolboronic esters into trifluoroborate salts . University of Bristol. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium 4-trifluoroboratomethylthiomorpholine
Reactant of Route 2
Potassium 4-trifluoroboratomethylthiomorpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.